molecular formula C4H5Br2NO B1380955 4-Bromomethyl-oxazole hydrobromide CAS No. 1427195-15-0

4-Bromomethyl-oxazole hydrobromide

Cat. No.: B1380955
CAS No.: 1427195-15-0
M. Wt: 242.9 g/mol
InChI Key: YMNPBVVRMHYMLJ-UHFFFAOYSA-N
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Description

4-Bromomethyl-oxazole hydrobromide is a useful research compound. Its molecular formula is C4H5Br2NO and its molecular weight is 242.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)-1,3-oxazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO.BrH/c5-1-4-2-7-3-6-4;/h2-3H,1H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNPBVVRMHYMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CO1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427195-15-0
Record name Oxazole, 4-(bromomethyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427195-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Strategic Utilization of 4-(Bromomethyl)oxazole Hydrobromide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph | Version 2.0

Executive Summary

4-(Bromomethyl)oxazole hydrobromide (CAS: 1427195-15-0) is a high-value heterocyclic building block used primarily for introducing the oxazole moiety into bioactive small molecules.[1] Unlike its regioisomer (5-bromomethyl), the 4-substituted variant offers unique vector positioning for structure-activity relationship (SAR) exploration in kinase inhibitors and GPCR modulators.[1]

This guide addresses the critical handling challenges of this reagent—specifically its lachrymatory nature and thermal instability as a free base—and provides validated protocols for its synthesis, storage, and application in nucleophilic substitution reactions.[1]

Chemical Profile & Specifications

The hydrobromide salt form is the industry standard for storage.[1] The free base, 4-(bromomethyl)oxazole, is prone to rapid degradation via intermolecular self-alkylation (polymerization).[1]

PropertySpecification
Compound Name 4-(Bromomethyl)oxazole hydrobromide
CAS Number (Salt) 1427195-15-0
CAS Number (Free Base) 1065073-37-1
Molecular Formula C₄H₄BrNO[1][2] · HBr
Molecular Weight 242.90 g/mol (Salt) / 161.98 g/mol (Free Base)
Appearance Off-white to beige hygroscopic solid
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in DCM
Storage -20°C, under Argon/Nitrogen, desiccated
Hazards Lachrymator , Vesicant, Skin Corrosive (Cat 1B)

Synthesis & Stabilization Mechanism[1]

The Stabilization Rationale

The "Expertise" pillar of this guide dictates understanding why we use the salt.[1] The nitrogen atom in the oxazole ring is weakly nucleophilic.[1] In the free base form, the nitrogen of one molecule can attack the electrophilic bromomethyl carbon of another, leading to insoluble polymers.[1]

Protonation as a Shield: By forming the HBr salt, the oxazole nitrogen is protonated (


), rendering it non-nucleophilic and preventing self-polymerization.[1]
Synthesis Workflow (DOT Visualization)

The industrial synthesis typically involves radical bromination of 4-methyloxazole followed by immediate salt formation.[1]

SynthesisPath Start 4-Methyloxazole (Precursor) Inter 4-(Bromomethyl)oxazole (Free Base - Unstable) Start->Inter NBS, AIBN CCl4, Reflux End 4-(Bromomethyl)oxazole Hydrobromide (Stable) Inter->End HBr (g) in Et2O or Dioxane Poly Polymerization (Degradation) Inter->Poly Room Temp No Acid

Figure 1: Synthesis and stabilization pathway. Note the critical branch point where lack of acidification leads to degradation.[1]

Reactivity & Application Protocols

The core utility of 4-(bromomethyl)oxazole is as an electrophile in


 reactions.[1] It is significantly more reactive than benzyl bromide due to the electron-withdrawing nature of the oxazole ring.[1]
Validated Protocol: N-Alkylation of Secondary Amines

Objective: Synthesis of a 4-(aminomethyl)oxazole derivative.

Reagents:

  • 4-(Bromomethyl)oxazole HBr (1.0 equiv)[1]

  • Secondary Amine (e.g., Morpholine, Piperidine) (1.1 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) or

    
     (2.5 - 3.0 equiv)[1]
    
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Nitrogen. Add the secondary amine and anhydrous ACN.[1]

  • Base Addition: Add DIPEA (3.0 equiv). Note: Excess base is required to neutralize the HBr salt AND scavenge the HBr generated during alkylation.[1]

  • Cooling: Cool the solution to 0°C. Causality: The free base generated in situ is highly reactive; cooling prevents exotherms and side reactions.[1]

  • Addition of Electrophile: Add 4-(bromomethyl)oxazole HBr portion-wise over 15 minutes.

  • Reaction Monitoring: Allow to warm to Room Temperature (RT). Monitor via LCMS.[1]

    • Success Marker: Disappearance of starting material (m/z 162/164 patterns) and appearance of product mass.[1]

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove salts) and Brine. Dry over 
    
    
    
    .[1]
Divergent Reactivity Profile[1]

Reactivity Core 4-(Bromomethyl)oxazole (Electrophile) Prod_Amine Aminomethyl Oxazoles (Kinase Linkers) Core->Prod_Amine + Base (DIPEA) Prod_Thiol Thioethers (Metabolic Stability) Core->Prod_Thiol + Cs2CO3, DMF Prod_Malonate Oxazole Propionates (Chain Extension) Core->Prod_Malonate + NaH, THF Prod_Phosphite Phosphonates (Horner-Wadsworth-Emmons) Core->Prod_Phosphite Arbuzov Reaction (Heat) Amine Sec-Amines (HNR2) Thiol Thiols (R-SH) Malonate Active Methylene (Malonates) Phosphite Triethyl Phosphite (P(OEt)3)

Figure 2: Divergent synthetic utility.[1] The scaffold allows access to amines, thioethers, carbon-extended chains, and phosphonates.[1]

Critical Safety & Handling (E-E-A-T)

Warning: This compound is a potent alkylating agent and lachrymator.[1]

  • Lachrymatory Hazard: The free base releases vapors that cause severe eye irritation.[1] Always handle the solid salt in a fume hood.[1]

  • Skin Contact: As an alkyl bromide, it can alkylate DNA and proteins.[1] It is a potential mutagen and vesicant.[1] Double-gloving (Nitrile over Latex) is recommended.[1]

  • Decontamination: Spills should be treated with a solution of dilute ammonia or ethanolamine to quench the alkylating capability before cleaning.[1]

References

  • PubChem. (2025).[1][3] 4-(Bromomethyl)oxazole Compound Summary. National Library of Medicine.[1] Retrieved February 3, 2026, from [Link][1]

  • Hassner, A., & Fischer, B. (1993).[1][4] New chemistry of oxazoles.[1][4][5][6] Heterocycles, 35(2), 1441-1465.[1] (Contextual grounding for oxazole reactivity).

Sources

Technical Guide: 4-(Bromomethyl)oxazole Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Whitepaper Subject: Physicochemical Profiling, Synthesis, and Application in Medicinal Chemistry

Executive Summary

4-(Bromomethyl)oxazole hydrobromide is a high-value heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients. Functioning as a "privileged scaffold," the oxazole ring mimics peptide bonds while improving metabolic stability. The bromomethyl moiety serves as a potent electrophile, enabling the rapid introduction of the oxazole core into drug candidates via nucleophilic substitution.

This guide addresses the critical physicochemical properties, synthesis via radical halogenation, and the stabilizing role of the hydrobromide counterion, which is essential for handling this otherwise reactive alkylating agent.

Part 1: Physicochemical Profile & Molecular Weight Analysis

Molecular Weight Calculation

For precise stoichiometry in drug development, the molecular weight must be calculated based on the specific salt form. The free base, 4-(bromomethyl)oxazole, is an alkyl bromide subject to hydrolysis and polymerization. The hydrobromide (HBr) salt is the preferred storage form due to enhanced lattice energy and reduced volatility.

Stoichiometric Breakdown:

ComponentMolecular FormulaContribution ( g/mol )
Oxazole Core C₃H₂NO68.05
Bromomethyl Group CH₂Br93.94
Free Base Total C₄H₄BrNO 161.99
Hydrobromide Acid HBr80.91
Final Salt (HBr) C₄H₅Br₂NO 242.90

Note: Standard atomic weights: C (12.011), H (1.008), N (14.007), O (15.999), Br (79.904).

Key Properties
  • CAS Number (Free Base): 1060816-22-9 (Generic reference for 4-bromomethyl oxazoles; specific salt CAS may vary by vendor).

  • Appearance: Hygroscopic, off-white to yellow crystalline solid.

  • Solubility: Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile); sparingly soluble in non-polar hydrocarbons.

  • Stability: The HBr salt significantly retards the self-alkylation (polymerization) observed in the free base.

Part 2: Synthesis & Mechanistic Insight[1]

The Wohl-Ziegler Protocol

The most authoritative method for synthesizing 4-(bromomethyl)oxazole involves the radical bromination of 4-methyloxazole using N-bromosuccinimide (NBS). This route is preferred over direct halogenation due to the sensitivity of the oxazole ring to strong Lewis acids.

Reaction Causality:

  • Initiation: A radical initiator (AIBN or Benzoyl Peroxide) undergoes homolytic cleavage, generating radicals that abstract the weak N-Br bromine atom from NBS.

  • Propagation: The succinimidyl radical abstracts a hydrogen from the C4-methyl group of the oxazole. This position is benzylic-like, stabilized by the aromatic oxazole ring.

  • Termination/Product Formation: The resulting oxazolyl-methyl radical reacts with Br₂ (generated in situ) to form the alkyl bromide.

Salt Formation (The Stabilization Step)

The isolation of the free base is risky due to its lachrymatory nature and instability.

  • Protocol: The reaction mixture is quenched, and the crude oil is treated with anhydrous HBr in acetic acid or diethyl ether.

  • Result: The protonation of the oxazole nitrogen (pKa ~0.8) forms the hydrobromide salt, precipitating the product and preventing nucleophilic attack by the oxazole nitrogen on its own bromomethyl group (self-quaternization).

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Wohl-Ziegler Reaction Start 4-Methyloxazole (Precursor) Radical Intermediate Radical Species Start->Radical Homolytic Cleavage (Reflux CCl4/PhCF3) NBS NBS + AIBN (Radical Source) NBS->Radical FreeBase 4-(Bromomethyl)oxazole (Free Base - Unstable) Radical->FreeBase Bromine Abstraction HBr_Step Anhydrous HBr in Et2O/AcOH FreeBase->HBr_Step Quenching FinalProduct 4-(Bromomethyl)oxazole Hydrobromide Salt HBr_Step->FinalProduct Crystallization

Caption: Figure 1. Radical bromination pathway converting 4-methyloxazole to the stable hydrobromide salt.

Part 3: Experimental Protocol & Validation

Step-by-Step Synthesis (Bench Scale)

Note: All steps must be performed under an inert atmosphere (Ar or N₂).

  • Preparation: Dissolve 4-methyloxazole (1.0 eq) in anhydrous Trifluorotoluene (green alternative to CCl₄).

  • Reagent Addition: Add NBS (1.05 eq) and AIBN (0.05 eq).

  • Reaction: Heat to reflux (approx. 80-100°C) for 4–6 hours. Monitor via TLC (stain with KMnO₄; oxazoles oxidize).

  • Filtration: Cool to 0°C. Filter off the insoluble succinimide byproduct.

  • Salt Formation: To the filtrate, add 1.0 M HBr in acetic acid dropwise at 0°C.

  • Isolation: The hydrobromide salt will precipitate. Filter, wash with cold diethyl ether, and dry under vacuum.

Self-Validating Analytics

To ensure scientific integrity, the product must meet these criteria:

Analytical MethodExpected ResultMechanistic Explanation
¹H NMR (DMSO-d₆) Singlet at δ 4.6–4.8 ppm (2H)The CH₂Br protons shift downfield due to the electronegativity of Br and the aromatic ring current.
¹H NMR (DMSO-d₆) Broad singlet >10 ppmIndicates the N-H⁺ proton of the hydrobromide salt.
Melting Point >130°C (Decomp)Ionic lattice of the salt vs. the low-melting free base.
Silver Nitrate Test Immediate Precipitate (AgBr)Confirms the presence of ionic bromide (from HBr) and reactive alkyl bromide.

Part 4: Applications in Drug Discovery

The Oxazole Warhead

4-(Bromomethyl)oxazole is a versatile electrophile. In drug design, it is used to append the oxazole ring to pharmacophores containing nucleophilic centers (amines, thiols, or phenoxides).

Common Applications:

  • Bioisosteres: Replacement of amide or ester linkages to improve metabolic half-life.

  • Kinase Inhibitors: The oxazole ring can form hydrogen bonds within the ATP-binding pocket of kinases.

  • Fragment-Based Design: Used as a low-molecular-weight fragment to probe binding pockets.

Reactivity Workflow

Reactivity Reagent 4-(Bromomethyl)oxazole HBr Transition S_N2 Transition State Reagent->Transition Base (e.g., K2CO3) Liberates Free Base Nucleophile Nucleophile (Nu:) (Amine, Thiol, Enolate) Nucleophile->Transition Attack at CH2 Product Functionalized Oxazole (Drug Candidate) Transition->Product Loss of Br-

Caption: Figure 2. Nucleophilic substitution workflow for incorporating the oxazole scaffold into drug candidates.

References

  • Wohl-Ziegler Bromination Mechanism

    • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews, 43(2), 271–317.
  • Oxazole Synthesis & Reactivity

    • Palmer, D. C. (Ed.). (2004).[1] The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience.

  • Physical Properties & Safety Data (Analogous Compounds)

    • PubChem.[1] (n.d.). Compound Summary for 4-(Bromomethyl)oxazole derivatives.

    • [1]

  • Green Solvents for Radical Bromination

    • Clark, J. H., et al. (2016). Green chemistry in the synthesis of pharmaceuticals. Green Chemistry, 18, 3914.

Sources

4-Bromomethyl-oxazole hydrobromide stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Storage of 4-Bromomethyl-oxazole Hydrobromide

Introduction: The Double-Edged Sword of Reactivity

This compound is a vital heterocyclic building block in medicinal chemistry and drug discovery. The oxazole core is a key pharmacophore found in numerous biologically active compounds, prized for its ability to engage with enzymes and receptors through diverse non-covalent interactions.[1] The true synthetic power of this reagent, however, lies in the highly reactive bromomethyl group at the 4-position. This functional group makes it an excellent electrophile for introducing the oxazole moiety into a target molecule, typically via nucleophilic substitution reactions.[2][3]

This high reactivity, while synthetically useful, is also the compound's primary liability. It renders the molecule susceptible to degradation, compromising sample integrity, leading to inconsistent experimental results, and generating impurities that can complicate purification and analysis. This guide provides a comprehensive overview of the chemical stability of this compound, outlines its primary degradation pathways, and establishes field-proven protocols for its proper storage and handling to ensure its viability in research and development.

Pillar 1: Understanding the Inherent Chemical Profile

The stability of this compound is best understood by dissecting its structure into its three key components: the oxazole ring, the bromomethyl group, and the hydrobromide salt.

  • The Oxazole Ring: A five-membered aromatic heterocycle containing nitrogen and oxygen. While relatively stable, the ring can be susceptible to cleavage under strongly basic conditions.[4] The nitrogen atom is weakly basic and is protonated in the hydrobromide salt form.[4]

  • The Bromomethyl Group (-CH₂Br): This is the molecule's primary reactive center. As a benzylic-like halide, the bromine is an excellent leaving group, making the adjacent carbon highly electrophilic and prone to attack by nucleophiles. This is the desired reactivity for synthesis but also the main route for degradation via hydrolysis.

  • The Hydrobromide (HBr) Salt: The compound is supplied as a salt, where the oxazole nitrogen is protonated. This has two significant consequences for stability. Firstly, it reduces the nucleophilicity of the oxazole ring itself, offering a degree of protection against self-reaction or attack on the ring. Secondly, it makes the compound acidic and potentially hygroscopic, increasing its susceptibility to moisture-driven degradation.

Pillar 2: Key Factors Influencing Stability and Degradation

The long-term viability of this compound is contingent on mitigating exposure to several key environmental factors.

Moisture: The Primary Degradation Pathway

The most significant threat to the stability of this reagent is moisture. The electrophilic carbon of the bromomethyl group is highly susceptible to nucleophilic attack by water, leading to hydrolysis. This reaction replaces the bromine atom with a hydroxyl group, yielding the inert 4-hydroxymethyl-oxazole and hydrobromic acid as byproducts. The presence of the hydrobromide salt can make the solid material hygroscopic, attracting atmospheric moisture and accelerating this process even in what appears to be a dry container.

G cluster_main Degradation Pathway: Hydrolysis reagent 4-Bromomethyl-oxazole HBr (Active Reagent) product 4-Hydroxymethyl-oxazole (Inactive Impurity) reagent->product Hydrolysis water H₂O (Moisture) water->reagent hbr HBr

Caption: Primary hydrolysis degradation pathway for this compound.

Temperature

As with most chemical reactions, the rate of degradation increases with temperature. Elevated temperatures provide the activation energy needed for hydrolysis and other potential decomposition pathways. Storing the compound at reduced temperatures is crucial for minimizing these processes and ensuring long-term stability.

pH and Incompatible Materials

Being an acidic salt, this compound should not be stored with strong bases, which could neutralize the salt and potentially catalyze the degradation of the freebase form or the oxazole ring itself.[4] Furthermore, its role as an alkylating agent makes it incompatible with strong nucleophiles and strong oxidizing agents.[5]

Light and Oxygen

Pillar 3: A Self-Validating Protocol for Storage and Handling

To ensure the integrity and reactivity of this compound, the following storage and handling protocols must be strictly adhered to. This system is self-validating because adherence to these conditions minimizes the formation of impurities, ensuring the reagent performs as expected in subsequent experiments.

Quantitative Storage Recommendations
ParameterConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of thermal degradation and hydrolysis.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces moisture and oxygen, preventing hydrolysis and potential oxidation.[5][7]
Container Tightly Sealed, Amber Glass VialPrevents moisture ingress and protects from potential light-induced degradation.[7]
Location Cool, Dry, Well-Ventilated AreaEnsures a stable external environment and safe storage away from incompatible materials.[8][9]
Handling Protocol: A Mandate for Safety and Integrity

Due to its classification as a corrosive, skin irritant, and potent lachrymator, all handling must be performed inside a certified chemical fume hood.[5][10]

  • Preparation: Before opening, allow the container to equilibrate to room temperature for at least 30 minutes in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.[9]

  • Inert Atmosphere Transfer: Open the container under a positive pressure of inert gas (argon or nitrogen). Use dry glassware and utensils for weighing and transferring the reagent.

  • Dispensing: Weigh the required amount quickly and efficiently. Avoid prolonged exposure to the laboratory atmosphere.

  • Resealing: Securely close the container, purge the headspace with inert gas, and wrap the cap with paraffin film to ensure an airtight seal before returning to refrigerated storage.

Experimental Workflow: From Quality Assessment to Synthetic Application

Trust in a reagent begins with verification. Before use in a critical synthesis, a quick quality assessment is recommended, followed by a carefully controlled reaction setup.

Caption: Recommended workflow from reagent receipt to synthetic application.

Step 1: Pre-Use Quality Control (¹H NMR)
  • Sample Prep: Dissolve a small amount (~2-5 mg) of the compound in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

  • Acquisition: Acquire a standard proton NMR spectrum.

  • Analysis:

    • Expected Signal: Look for the characteristic singlet of the -CH₂Br protons.

    • Impurity Signal: The primary hydrolysis impurity, 4-hydroxymethyl-oxazole, will show a corresponding singlet for its -CH₂OH protons at a different chemical shift (typically upfield).

    • Quantification: Integrate both singlets to determine the approximate purity of the reagent. If the impurity exceeds ~5%, the reagent's efficacy may be compromised.

Step 2: Protocol for a Representative N-Alkylation Reaction

This protocol describes the alkylation of a primary amine, a common application for this reagent.

  • Reaction Setup: Under an argon atmosphere, add the amine substrate and a non-nucleophilic base (e.g., diisopropylethylamine, 2-3 equivalents) to anhydrous DMF in an oven-dried flask.

  • Reagent Addition: Dissolve the this compound (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the stirring amine solution at 0°C.

  • Execution: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup & Purification: Upon completion, quench the reaction with water, extract the product with an appropriate organic solvent (e.g., ethyl acetate), and purify using standard column chromatography.

Causality: Using an anhydrous solvent and an inert atmosphere is critical to prevent hydrolysis of the alkylating agent during the reaction. The non-nucleophilic base neutralizes the HBr salt in situ without competing as a nucleophile. Dropwise addition at low temperature controls the initial exotherm and minimizes side reactions.

Conclusion

This compound is a powerful but sensitive synthetic tool. Its stability is not an inherent property but a state that must be actively maintained. By understanding its chemical vulnerabilities—primarily to moisture—and implementing rigorous storage and handling protocols, researchers can ensure reagent integrity, leading to more reliable, reproducible, and successful scientific outcomes.

References

  • Stanetty, P., & Schnürch, M. (2006). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. ResearchGate. [Link]

  • PubChem. 4-(Bromomethyl)-3,5-dimethyl-1,2-oxazole. National Center for Biotechnology Information. [Link]

  • Ali, F., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Dousa, M., et al. (2020). Detection and structure elucidation of the new degradation impurities in the pharmaceutical formulations of ruxolitinib hydrobromide. PubMed. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

Sources

Mechanism of 4-Bromomethyl-oxazole Hydrobromide Formation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the formation mechanism, synthetic protocol, and critical handling parameters for 4-Bromomethyl-oxazole hydrobromide . This compound is a high-value heterocyclic building block, notably serving as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Oxaprozin .[1]

Executive Summary

This compound is typically synthesized via the Wohl-Ziegler radical bromination of a 4-methyloxazole precursor using N-bromosuccinimide (NBS), followed by stabilization as a hydrobromide salt. This transformation relies on a radical chain mechanism that selectively halogenates the benzylic-like methyl position at C4, avoiding ring bromination due to the specific bond dissociation energies (BDE) involved.

Key Reaction Components:

  • Substrate: 4-Methyloxazole (or 2,5-substituted variants).

  • Reagent: N-Bromosuccinimide (NBS) as the bromine source.[2][3][4]

  • Initiator: Azo-bis-isobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).

  • Stabilization: Anhydrous HBr (gas or acetic acid solution) to form the salt.

Mechanistic Analysis

The formation proceeds through two distinct phases: the Radical Bromination (constructing the C-Br bond) and Salt Formation (stabilizing the reactive base).

Phase A: Wohl-Ziegler Radical Bromination

The reaction is a radical substitution (


) driven by the formation of a resonance-stabilized oxazolyl-methyl radical.
  • Initiation: Thermal decomposition of AIBN generates isobutyronitrile radicals, which abstract a bromine atom from NBS (or trace

    
    ), generating the active bromine radical (
    
    
    
    ).
  • Propagation (Cycle):

    • Step 1 (H-Abstraction): The electrophilic

      
       abstracts a hydrogen atom from the C4-methyl group of the oxazole. This step is regioselective because the resulting radical is stabilized by resonance with the aromatic oxazole ring (allylic/benzylic-type stabilization).
      
    • Step 2 (Br-Abstraction): The oxazolyl-methyl radical attacks a molecule of molecular bromine (

      
      ), yielding the 4-bromomethyl-oxazole product and regenerating a 
      
      
      
      radical.
    • Crucial Detail: The

      
       necessary for Step 2 is generated in situ by the reaction of the HBr byproduct with NBS (ionic reaction), maintaining a low, steady-state concentration of 
      
      
      
      that prevents electrophilic addition to the oxazole double bonds.
  • Termination: Radical coupling events (e.g., dimerization) end the chain, though these are minimized under dilute conditions.

Phase B: Hydrobromide Salt Formation

The free base, 4-(bromomethyl)oxazole, is a potent alkylating agent and is prone to degradation (polymerization or hydrolysis). Protonation of the oxazole nitrogen (N3) by HBr forms the crystalline hydrobromide salt, significantly increasing shelf-stability.

Reaction Scheme Visualization:

ReactionMechanism cluster_init 1. Initiation cluster_prop 2. Propagation Cycle cluster_salt 3. Salt Formation AIBN AIBN (Initiator) BrRad Br• (Radical) AIBN->BrRad Heat/Δ Precursor 4-Methyloxazole BrRad->Precursor Abstracts H Intermediate Oxazolyl-methyl Radical (Stabilized) Precursor->Intermediate - HBr ProductBase 4-(Bromomethyl)oxazole (Free Base) Intermediate->ProductBase + Br2 FinalSalt 4-Bromomethyl-oxazole Hydrobromide ProductBase->FinalSalt + HBr NBS NBS NBS->BrRad Generates Br2 Succ Succinimide NBS->Succ + HBr HBr HBr (anhydrous)

Caption: Radical chain mechanism for the bromination of 4-methyloxazole followed by salt formation.

Experimental Protocol

This protocol is designed for the synthesis of This compound from a 4-methyloxazole precursor.

Safety Warning:

  • Lachrymator: Bromomethyl-oxazoles are potent lachrymators (tear gas agents). All operations must be performed in a properly functioning fume hood.

  • Toxicity: NBS and CCl4 (if used) are toxic. Modern green alternatives like Trifluorotoluene (

    
    ) or Methyl Acetate are recommended over CCl4.
    
Materials Table
ReagentEquiv.RoleNotes
4-Methyloxazole 1.0SubstrateStarting material (or derivative)
N-Bromosuccinimide (NBS) 1.05Brominating AgentRecrystallize from water if yellow (degraded)
AIBN 0.05Radical InitiatorCan substitute with Benzoyl Peroxide
Trifluorotoluene SolventSolventReplaces toxic CCl4; maintains reflux >80°C
HBr (33% in AcOH) 1.1Salt FormerAnhydrous source of HBr
Step-by-Step Workflow
  • Reaction Setup:

    • In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-methyloxazole (1.0 eq) in anhydrous Trifluorotoluene (0.2 M concentration).

    • Add NBS (1.05 eq) and AIBN (0.05 eq).

    • Note: The reaction is heterogeneous initially (NBS is insoluble).

  • Radical Bromination:

    • Heat the mixture to reflux (approx. 100-102°C) under an inert atmosphere (

      
       or Ar).
      
    • Maintain reflux for 2-4 hours .

    • Endpoint: The reaction is complete when the dense NBS solid (bottom) converts to low-density Succinimide (floats to the top). TLC monitoring (Hexane/EtOAc) should show consumption of the starting material.

  • Workup (Isolation of Free Base):

    • Cool the mixture to

      
       to fully precipitate succinimide.
      
    • Filter off the succinimide byproduct. Wash the filter cake with cold solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude 4-(bromomethyl)oxazole as an oil.

    • Caution: Do not overheat the oil; it is thermally unstable.

  • Salt Formation:

    • Dissolve the crude oil in anhydrous Diethyl Ether or DCM .

    • Cool to

      
       in an ice bath.
      
    • Dropwise add HBr (33% in Acetic Acid) or bubble anhydrous HBr gas into the solution.

    • A white to off-white precipitate of This compound will form immediately.

  • Purification:

    • Filter the solid under an inert atmosphere (hygroscopic).

    • Wash with cold ether to remove traces of acetic acid and

      
      .
      
    • Dry under vacuum over

      
      .
      

Workflow Diagram:

Workflow Setup Setup: 4-Methyloxazole + NBS + AIBN Solvent: PhCF3 Reflux Reflux (100°C, 3h) Conversion: NBS → Succinimide Setup->Reflux Initiation Filter Filtration Remove Succinimide solid Reflux->Filter Cool to 0°C Concentrate Concentration Isolate Crude Free Base (Oil) Filter->Concentrate Filtrate SaltForm Salt Formation Add HBr/AcOH in Ether Concentrate->SaltForm Dissolve in Et2O Isolate Final Product Filter & Dry Hydrobromide Salt SaltForm->Isolate Precipitation

Caption: Operational workflow for the synthesis and isolation of the hydrobromide salt.

Troubleshooting & Optimization (Expertise & Experience)
  • Issue: Low Yield / Poly-bromination:

    • Cause: Excess NBS or prolonged reaction times can lead to gem-dibromination (forming the dibromomethyl derivative).

    • Solution: Stop the reaction immediately upon consumption of the starting material. Use exactly 1.0-1.05 equivalents of NBS.

  • Issue: Product Degradation (Darkening):

    • Cause: The free base is unstable at room temperature for extended periods.

    • Solution: Proceed immediately from Workup to Salt Formation. Do not store the free base oil.

  • Alternative Route (Alcohol Precursor):

    • If radical bromination fails due to complex substituents, react 4-hydroxymethyloxazole with Phosphorus Tribromide (

      
      )  in DCM at 
      
      
      
      . This nucleophilic substitution (
      
      
      ) is milder and avoids radical side reactions.
References
  • Wohl-Ziegler Bromination Mechanism: Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271-317.

  • Synthesis of Oxazole Intermediates: Turchi, I. J. (1981). "The Chemistry of Oxazoles." Industrial & Engineering Chemistry Product Research and Development, 20(2), 237-250.
  • Synthesis of Oxaprozin (Application): "Process for the preparation of Oxaprozin."[1][5] BenchChem Application Notes.

  • Salt Formation Protocols: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Commercial Reference: "this compound (CAS 1427195-15-0)."[6] Sigma-Aldrich Product Catalog.

Sources

Theoretical Studies of Oxazole Ring Stability: A Computational Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Oxazole Paradox in Medicinal Chemistry: The oxazole ring (


) occupies a unique niche in drug discovery. It serves as a critical bioisostere for amide bonds and phenyl rings, offering improved solubility and distinct hydrogen-bonding vectors. However, its stability profile is non-trivial. While thermally robust, the oxazole ring exhibits specific electronic vulnerabilities—particularly at the C2 position—that govern its metabolic fate and hydrolytic susceptibility.

This technical guide provides a rigorous theoretical framework for assessing oxazole stability. It moves beyond static descriptors to dynamic, mechanism-based computational protocols designed to predict ring integrity under physiological and metabolic stress.

Part 1: Theoretical Framework of Stability

Electronic Structure & Aromaticity

The stability of the oxazole ring is fundamentally tied to its aromatic character, which is significantly lower than its sulfur analogue (thiazole) but higher than furan.

  • Aromaticity Indices:

    • NICS (Nucleus-Independent Chemical Shift): NICS(0) and NICS(1) values are the gold standard for quantifying magnetic aromaticity. Oxazole typically exhibits negative NICS values (indicating aromaticity), but the magnitude is sensitive to C2 substitution.

    • HOMA (Harmonic Oscillator Model of Aromaticity): Structural indices like HOMA often predict lower aromaticity for oxazole compared to NICS, highlighting the ring's diene-like character which makes it susceptible to cycloadditions and oxidation.

The "Soft Spot": C2 Vulnerability

Theoretical analysis consistently identifies the C2 position (between oxygen and nitrogen) as the thermodynamic Achilles' heel of the oxazole ring.

  • Electrostatics: The C2 carbon is the most electron-deficient center due to the inductive withdrawal of both heteroatoms.

  • Proton Affinity: The N3 nitrogen is the primary basic site (

    
     for the conjugate acid). Protonation at N3 significantly increases the electrophilicity of C2, lowering the activation energy for nucleophilic attack (e.g., by water or metabolic enzymes).
    

Part 2: Mechanisms of Instability

Acid-Catalyzed Hydrolysis

Unlike simple amides, oxazoles require specific conditions for hydrolysis, but the pathway is theoretically distinct.

  • Mechanism: The reaction proceeds via A2 mechanism (bimolecular, acid-catalyzed).

    • Protonation:

      
       binds to N3.
      
    • Nucleophilic Attack: Water attacks the activated C2 position.

    • Ring Opening: The

      
       bond cleaves, leading to an acyclic imino-ester intermediate, which eventually hydrolyzes to an 
      
      
      
      -amino ketone and a carboxylic acid.
Metabolic Oxidation (CYP450)

Cytochrome P450 enzymes target oxazoles via oxidative activation. Computational studies suggest two primary pathways:

  • C-H Hydroxylation: Direct hydrogen abstraction, typically at C5 or C2, leading to unstable hydroxy-oxazoles that rearrange or decompose.

  • Epoxidation: Oxidation of the

    
     double bond, followed by NIH shift or ring opening. This is common in electron-rich oxazoles.
    

Part 3: Computational Protocols

A self-validating workflow for predicting oxazole stability in drug candidates.

Protocol A: Static Stability Assessment

Objective: Determine the ground-state robustness of a substituted oxazole.

  • Geometry Optimization:

    • Method: DFT (B3LYP or

      
      B97X-D).
      
    • Basis Set: 6-311++G(d,p) (Diffuse functions are critical for heteroatoms).

    • Solvation: IEFPCM (Water) to simulate physiological environment.

  • Aromaticity Calculation (NICS):

    • Place a "Ghost Atom" (Bq) at the geometric center of the ring.

    • Run an NMR calculation (GIAO method).

    • Target: NICS(0) < -13.0 ppm suggests good stability. Values > -10.0 ppm indicate potential lability.

  • Frontier Orbitals:

    • Calculate HOMO-LUMO gap (

      
      ).[1]
      
    • Interpretation: A larger gap implies higher kinetic stability (Hard Acid/Base principle).

Protocol B: Kinetic Stability (Transition State Search)

Objective: Calculate the activation energy ($ \Delta G^{\ddagger} $) for hydrolytic ring opening.

  • Reactant Complex: Optimize the protonated oxazole with 2 explicit water molecules (to facilitate proton transfer).

  • Transition State (TS) Guess:

    • Scan the bond distance between Water-Oxygen and Oxazole-C2.

    • Locate the energy maximum.

  • TS Optimization:

    • Method: Berny algorithm (Opt=TS).

    • Validation: Verify exactly one imaginary frequency corresponding to the C-O bond formation.

  • Energy Barrier:

    • 
      .
      
    • Benchmark:

      
       kcal/mol suggests instability at physiological pH.
      

Part 4: Visualization of Workflows & Mechanisms

Diagram 1: Computational Stability Screening Pipeline

This workflow outlines the decision tree for evaluating oxazole derivatives.

OxazoleScreening Start Candidate Molecule (Oxazole Derivative) GeomOpt Geometry Optimization (B3LYP/6-311++G** + PCM) Start->GeomOpt NICS Aromaticity Check (NICS(0) Calculation) GeomOpt->NICS Decision1 NICS < -12 ppm? NICS->Decision1 FMO FMO Analysis (HOMO-LUMO Gap) Decision1->FMO Yes Unstable PREDICTION: Metabolic Liability Decision1->Unstable No (Non-aromatic) SoftSpot Fukui Function (Identify C2 Electrophilicity) FMO->SoftSpot TS_Search Transition State Search (Hydrolysis/Metabolism) SoftSpot->TS_Search Stable PREDICTION: Stable Scaffold TS_Search->Stable High Barrier (>25 kcal/mol) TS_Search->Unstable Low Barrier (<20 kcal/mol)

Caption: Decision tree for computational screening of oxazole stability, filtering by aromaticity before kinetic analysis.

Diagram 2: Acid-Catalyzed Ring Opening Mechanism

The theoretical pathway for the critical failure mode of the oxazole ring.

Hydrolysis State1 Oxazole (Neutral) State2 N3-Protonated Cation State1->State2 + H+ TS1 TS: Water Attack at C2 State2->TS1 + H2O State3 Tetrahedral Intermediate TS1->State3 C-O Bond Formation State4 Ring Open (Acyclic Imide) State3->State4 Ring Cleavage

Caption: Stepwise mechanistic pathway for acid-catalyzed hydrolysis, highlighting the rate-determining water attack at C2.

Part 5: Comparative Data

Table 1: Theoretical Stability Metrics of 1,3-Azoles Data derived from B3LYP/6-311++G(d,p) level theory.

HeterocycleNICS(0) (ppm)HOMO-LUMO Gap (eV)Relative StabilityPrimary Instability Mode
Thiazole -13.95.33HighOxidation (S-oxide formation)
Oxazole -13.05.42ModerateAcid Hydrolysis (Ring Opening)
Imidazole -14.05.28HighN-Alkylation / Oxidation
Isoxazole -10.84.80Low-ModerateN-O Bond Cleavage (Reductive)

Note: More negative NICS values indicate higher aromaticity. A larger HOMO-LUMO gap generally correlates with higher chemical hardness.

References

  • Evaluation of Aromaticity and Atomic Charge Distribution in Oxadiazoles Source: ResearchGate

  • Substituent Effect on the Aromaticity of 1,3-Azole Systems Source: Sciforum

  • DFT Studies of Oxazole Derivative: Geometry and Frontier Orbitals Source: IRJEdT

  • Kinetics and Mechanism of Nucleophilic Ring Opening of Oxazolinone Source: ResearchGate

  • Reactions of N,O- and N,S-Azoles with Ozone: Kinetics and Mechanisms Source: PubMed Central (NIH)

  • How do azoles inhibit cytochrome P450 enzymes? A density functional study Source: PubMed

Sources

4-Bromomethyl-oxazole hydrobromide safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 4-Bromomethyl-oxazole Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Approach to Chemical Safety

In the landscape of pharmaceutical research and development, novel heterocyclic building blocks are the cornerstones of innovation. This compound (CAS No. 1427195-15-0) is one such compound, a reactive intermediate prized for its utility in constructing complex molecular architectures.[1][2] However, its inherent reactivity, stemming from the presence of a bromomethyl group and an acidic hydrobromide salt, necessitates a comprehensive and proactive approach to safety.

This guide is structured to provide researchers and drug development professionals with the technical knowledge and practical methodologies required to handle this compound with the highest degree of safety. As a specific, official Safety Data Sheet (SDS) for this exact compound is not publicly available, the guidance herein is synthesized from a conservative assessment of structurally analogous compounds, including other brominated oxazoles and corrosive chemical safety principles.[3][4][5] This approach ensures that the protocols described represent a robust system of self-validating safety, grounded in established expertise and authoritative chemical hazard information.

Hazard Identification and Risk Profile

The primary hazards associated with this compound are extrapolated from its chemical structure: the lachrymatory and alkylating nature of the bromomethyl group, the general hazards of heterocyclic compounds, and the corrosive properties of the hydrobromide salt. Based on data from closely related analogues, the compound should be treated as corrosive, a lachrymator (tear-inducing), and harmful if inhaled, swallowed, or absorbed through the skin.[4][5]

GHS Classification and Hazard Summary

The following table summarizes the anticipated hazard classifications based on analogous compounds.[3][4][5] Users must handle the material as if it possesses all these potential hazards.

Hazard CategoryGHS Hazard CodeHazard Statement
Acute Toxicity, Oral H302Harmful if swallowed.[5]
Skin Corrosion H314Causes severe skin burns and eye damage.[4][5]
Eye Damage H318Causes serious eye damage.[4]
Respiratory Irritation H335May cause respiratory irritation.[3][5]
Additional Hazards -Lachrymator (substance which increases the flow of tears).[4]

Precautionary Statements (P-Statements): P260, P261, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P405, P501.[4][5][6]

Engineering Controls and Personal Protective Equipment (PPE): The First Line of Defense

Exposure mitigation begins with robust engineering controls, supplemented by appropriate and correctly worn PPE. The causality is simple: remove the potential for contact and inhalation, and you eliminate the primary routes of exposure.

Engineering Controls

All manipulations of solid this compound and its solutions must be performed within a certified and properly functioning Chemical Fume Hood . The fume hood provides critical protection from inhaling dust or vapors and contains any accidental spills. Ensure the sash is positioned as low as possible to maximize capture velocity while allowing for comfortable manipulation.

Personal Protective Equipment (PPE)

PPE is not a substitute for good engineering controls but is the final, essential barrier between the researcher and the chemical.

Protection TypeRecommended EquipmentRationale and Best Practices
Eye & Face Protection Safety goggles with side shields AND a full-face shield.Protects against splashes of corrosive solutions and impact from solid particles. A face shield is mandatory when handling larger quantities or when there is a significant splash risk.[7]
Skin Protection A long-sleeved, chemical-resistant lab coat.Provides a primary barrier against incidental contact. Should be buttoned completely.
Double Gloving: Inner and outer pair of nitrile gloves.The outer glove provides the primary barrier. The inner glove protects the skin during the removal of the contaminated outer glove. Change the outer glove immediately if contamination is suspected or every 30-60 minutes during extended operations.[8] Powder-free gloves are essential to prevent aerosolization of contaminants.
Respiratory Protection Not typically required if all work is performed in a fume hood.For spill response outside of a fume hood or if dust/aerosol generation is unavoidable, a full-face respirator with appropriate cartridges (e.g., for organic vapors and acid gases) is necessary.[8]

Standard Operating Procedures: A Step-by-Step Methodology for Safe Handling

The following protocols are designed as self-validating systems. Each step is included to mitigate a specific, identified risk.

Workflow for Weighing and Preparing a Solution

This workflow details the process from material retrieval to the preparation of a stock solution, which is a common procedure in a research setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup Phase prep_area 1. Designate & Clear Fume Hood Area don_ppe 2. Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) gather_tools 3. Assemble Equipment (Spatula, Weigh Paper, Glassware, Solvent, Waste Container) retrieve 4. Retrieve Reagent (Allow to warm to RT if from freezer) gather_tools->retrieve weigh 5. Weigh Solid Carefully (Minimize dust, use anti-static weigh boat) transfer 6. Transfer to Reaction Vessel dissolve 7. Add Solvent Slowly (Potential for exotherm or gas evolution) decontaminate 8. Decontaminate Tools & Surfaces (e.g., with 70% Ethanol) dissolve->decontaminate dispose 9. Dispose of Waste Properly (Contaminated gloves, weigh paper) doff_ppe 10. Doff PPE Correctly (Outer gloves first) wash 11. Wash Hands Thoroughly

Caption: A stepwise workflow for the safe handling of this compound.

Detailed Protocol Steps and Rationale
  • Designate Work Area: Before bringing the chemical into the fume hood, clear the workspace of all unnecessary items. This minimizes the risk of cross-contamination and provides a clear area for spill control.

  • Don Full PPE: Put on all required PPE before handling the primary container. The causality is clear: establish a complete barrier before any potential for exposure exists.

  • Assemble Equipment: Place all necessary items (spatula, weigh paper/boat, receiving flask, solvent, labeled waste container) inside the hood. This prevents the need to move in and out of the containment area, reducing the chance of spreading contamination.

  • Retrieve Reagent: If stored in a freezer as recommended, allow the sealed container to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the hygroscopic and reactive solid.

  • Weigh the Solid: Use a tared, anti-static weigh boat or creased weigh paper. Dispense the solid slowly and carefully to minimize dust formation. Never return excess chemical to the original container; this is a primary source of reagent contamination.

  • Transfer to Vessel: Carefully transfer the weighed solid into the designated flask. Tap the weigh paper or boat gently to ensure a complete transfer.

  • Add Solvent: Add the solvent to the solid slowly, with stirring if applicable. Be aware that the dissolution of hydrobromide salts can be exothermic or may release gaseous HBr, which is why this step must be performed deep within the fume hood.[7]

  • Decontaminate Tools: Immediately after use, rinse any tools (like spatulas) that came into contact with the chemical with an appropriate solvent, collecting the rinse into a designated hazardous waste container.

  • Dispose of Waste: Place all contaminated disposable items (weigh paper, outer gloves) into the sealed hazardous waste container located within the fume hood.

  • Doff PPE: Remove PPE in the correct order to avoid self-contamination: remove the outer gloves first, followed by the face shield, lab coat, and finally the inner gloves.

  • Wash Hands: Immediately wash hands thoroughly with soap and water after removing all PPE.[7][9]

Storage and Waste Management

Storage: Store this compound in a tightly sealed container in a freezer (-20°C to 0°C), as recommended by suppliers. The storage location should be a designated area for corrosive and reactive materials, segregated from incompatible substances such as strong bases and oxidizing agents.[9][10]

Waste Disposal: All waste, including contaminated PPE, rinse solutions, and excess material, must be disposed of as hazardous chemical waste.[8] Collect waste in a clearly labeled, sealed container. Never mix this waste stream with incompatible materials. Follow all institutional and local environmental regulations for chemical waste disposal.

Emergency Procedures: A Plan for When Things Go Wrong

Immediate and correct action during an emergency is critical to mitigating harm. All personnel working with this compound must be familiar with these procedures and the location of emergency equipment (safety shower, eyewash station, spill kit).

Emergency Response Workflow

G cluster_exposure Personnel Exposure cluster_spill Chemical Spill incident Incident Occurs (Spill or Exposure) skin Skin Contact: Remove clothing, flush with water for 15+ min in safety shower. incident->skin eye Eye Contact: Flush with eyewash for 15+ min, holding eyelids open. incident->eye inhale Inhalation: Move to fresh air immediately. incident->inhale alert Alert others in the area. Evacuate if necessary. incident->alert medical Seek Immediate Medical Attention skin->medical eye->medical inhale->medical contain Contain the spill with inert absorbent (sand, vermiculite). alert->contain neutralize Neutralize carefully if appropriate (e.g., with sodium bicarbonate for acids). contain->neutralize collect Collect residue into a sealed hazardous waste container. neutralize->collect decon Decontaminate the area. collect->decon notify Notify Supervisor and EH&S decon->notify

Caption: Emergency response workflow for an exposure or spill incident.

First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing and shoes.[11] Flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if the area of contact is large.[11] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a directed stream of water from an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing of all surfaces.[4][12] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once.[13][14] If breathing is difficult or has stopped, trained personnel should provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]

Spill Response

For any spill, the priority is personnel safety.

  • Alert & Evacuate: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or outside of a fume hood.[16]

  • Contain: If trained and safe to do so, contain the spill by creating a dike around it with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial spill absorbent.

  • Collect: Once absorbed, carefully sweep or scoop the material into a labeled, sealable container for hazardous waste disposal.[17]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.

  • Report: Report all spills to your institution's Environmental Health & Safety (EH&S) department.

References

  • Angene Chemical. (2024). Safety Data Sheet for 4-(bromomethyl)cyclopentene. Retrieved from [Link]

  • BromAid. (n.d.). Guidance at the Scene of an Incident. Retrieved from [Link]

  • ACTenviro. (2024). How To Effectively Handle and Manage Corrosive Chemicals. Retrieved from [Link]

  • Chemscape Safety Technologies. (2023). How to Safely Handle & Store Corrosive Substances. Retrieved from [Link]

  • KAUST Health & Safety. (n.d.). Working with Corrosives Guideline. Retrieved from [Link]

  • GOV.UK. (n.d.). Bromine: incident management. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Bromomethyl)-3,5-dimethyl-1,2-oxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Toronto Environmental Health and Safety. (n.d.). Handling Procedures for Corrosive Materials. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies. Retrieved from [Link]

  • GOV.UK. (n.d.). Incident management: brominated flame retardants. Retrieved from [Link]

  • European Chemicals Agency. (2024). ECHA raises environmental concerns over certain aromatic brominated flame retardants. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Handling of 4-Bromomethyl-oxazole Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, stability, and handling protocols for 4-Bromomethyl-oxazole hydrobromide (CAS: 1427195-15-0). It is designed for researchers utilizing this compound as an electrophilic building block in medicinal chemistry and organic synthesis.

Executive Summary

This compound is a bifunctional heterocyclic intermediate containing a reactive alkyl bromide (electrophile) and an oxazole core. As a hydrobromide salt, it exhibits distinct solubility behavior compared to its free-base counterparts: it is highly soluble in polar protic and aprotic solvents but virtually insoluble in non-polar organic media.

Critical Constraint: The bromomethyl moiety is highly susceptible to hydrolysis and solvolysis. While the salt form stabilizes the molecule during storage, dissolution in nucleophilic solvents (water, methanol, ethanol) accelerates degradation. This guide prioritizes solubility-stability trade-offs to ensure experimental success.

Physicochemical Profile & Solubility Landscape

The Ionic vs. Lipophilic Balance

The compound exists as an ionic lattice in its solid state (


). To dissolve, the solvent must overcome the lattice energy of the salt.
  • Cation: Protonated oxazole (Polar, H-bond donor).

  • Anion: Bromide (

    
    ).[1]
    
  • Lipophilic Tail: Bromomethyl-oxazole core.[2][3]

Solubility Matrix

The following table categorizes solvent compatibility based on dielectric constant (


) and experimental precedent for oxazole salts.
Solvent ClassRepresentative SolventsSolubility RatingStability RiskTechnical Recommendation
Polar Aprotic DMSO, DMF, NMP High (>100 mg/mL)LowPreferred. Ideal for stock solutions and nucleophilic substitutions (

).
Polar Protic Methanol, Ethanol High (>50 mg/mL)High Transient Use Only. Risk of solvolysis to form methyl/ethyl ethers. Use only if reaction is faster than solvolysis.
Aqueous Water, Buffers High Critical Avoid for Storage. Rapid hydrolysis to 4-(hydroxymethyl)oxazole. Use only for immediate aqueous workups.
Mod. Polar Acetonitrile (MeCN) ModerateLowGood compromise for reactions requiring non-nucleophilic media. Heating may be required.
Halogenated DCM, Chloroform Low/InsolubleLowInsoluble as HBr salt. Must free-base to dissolve (see Protocol 3).
Non-Polar Toluene, Hexanes, Et2O Insoluble N/AAntisolvents. Use these to precipitate the product or wash away impurities.

Reactivity & Stability Mechanisms

Understanding the degradation pathways is essential for solvent selection. The graph below illustrates the competing pathways when the compound is in solution.

StabilityPathways Salt 4-Bromomethyl-oxazole Hydrobromide (Salt) FreeBase Free Base (Reactive Electrophile) Salt->FreeBase Deprotonation (Base) Hydrolysis Hydrolysis Product (4-Hydroxymethyloxazole) Salt->Hydrolysis Slow Hydrolysis in Water FreeBase->Hydrolysis H2O (Nucleophilic Attack) Solvolysis Solvolysis Product (4-Alkoxy-oxazole) FreeBase->Solvolysis ROH (MeOH/EtOH) Alkylation Target Product (N/O/S-Alkylated) FreeBase->Alkylation Target Nucleophile

Figure 1: Stability and reactivity pathways. Red paths indicate degradation; the green path indicates the desired synthetic outcome.

Experimental Methodologies

Protocol 1: Solubility Screening (Visual Method)

Use this protocol to verify solubility for a specific batch, as impurities can affect dissolution.

  • Preparation: Weigh 10 mg of this compound into a 1.5 mL clear HPLC vial.

  • Solvent Addition: Add 100 µL of the target solvent (starting concentration: 100 mg/mL).

  • Observation: Vortex for 30 seconds.

    • Clear Solution: Soluble.[4][5][6][7]

    • Cloudy/Particulate: Add solvent in 100 µL increments until clear or 1 mL total volume is reached.

  • Quantitation (Optional): If precise data is needed, filter the saturated solution, dilute 1:100 in MeCN, and analyze via HPLC-UV (254 nm).

Protocol 2: In-Situ Free-Basing (For Non-Polar Reactions)

Since the HBr salt is insoluble in DCM/THF, use this workflow to generate the reactive free base for reactions in these solvents.

  • Partition: Suspend the HBr salt in Dichloromethane (DCM) (approx. 10 mL/g).

  • Neutralization: Add an equimolar amount of saturated aqueous NaHCO3 or 5% Na2CO3 .

    • Note: Avoid strong bases (NaOH) to prevent hydrolysis of the bromide.

  • Extraction: Shake vigorously. The solid will dissolve as the free base partitions into the DCM layer.

  • Drying: Separate the organic layer, dry over anhydrous

    
    , and filter.
    
  • Usage: Use the DCM solution immediately . Do not concentrate to dryness if possible, as the concentrated free base is unstable and prone to polymerization.

Protocol 3: General Alkylation Workflow (Salt Method)

Recommended for reactions tolerant of polar solvents.

AlkylationWorkflow Start Start: 4-Bromomethyl-oxazole HBr SolventSelect Dissolve in DMF or MeCN Start->SolventSelect BaseAdd Add Base (K2CO3 or DIPEA) (Scavenges HBr) SolventSelect->BaseAdd NucAdd Add Nucleophile (Amine, Thiol, Phenol) BaseAdd->NucAdd Workup Workup: Dilute with Water -> Extract w/ EtOAc NucAdd->Workup

Figure 2: Standard workflow for utilizing the HBr salt directly in alkylation reactions.

Application Context: Solvent Selection Guide

ApplicationRecommended SolventRationale
Amine Alkylation DMF or MeCN High solubility of salt; DMF promotes

kinetics.
Suzuki Coupling Toluene/Water (Biphasic) Standard biphasic conditions allow the salt to dissolve in the aqueous interface or react as the free base.
Storage Solid State (Freezer) Do not store in solution. If necessary, store in anhydrous DMSO at -20°C for <24h.
HPLC Analysis Water/MeCN (0.1% TFA) Acidic mobile phase prevents hydrolysis during the run.

Safety & Handling

  • Corrosivity: The hydrobromide salt releases HBr upon contact with moisture/mucous membranes. Handle in a fume hood.

  • Lachrymator: Like many benzyl-type bromides, this compound is a potent lachrymator (tear gas agent). Wear airtight goggles.

  • Vesicant: Alkylating agents can cause severe skin burns and DNA damage. Double-glove (Nitrile) is mandatory.

References

  • Sigma-Aldrich. this compound Product Sheet. Available at:

  • PubChem. 4-(Bromomethyl)oxazole hydrobromide Compound Summary. National Library of Medicine. Available at:

  • BenchChem. Application Notes for the Synthesis of Oxaprozin via 2-Bromomethyl-4,5-diphenyl-oxazole. Available at:

  • Beilstein J. Org. Chem. Continuous multistep synthesis of 2-(azidomethyl)oxazoles. 2018, 14, 361–367. Available at:

Sources

The Architectonics of Oxazoles: From Hantzsch’s Hypothesis to High-Fidelity Therapeutics

[1]

Executive Summary: The 1,3-Azole Paradigm

The oxazole ring—a five-membered heterocycle containing oxygen and nitrogen at the 1 and 3 positions—represents a cornerstone of modern medicinal chemistry.[1][2][3] Unlike its more basic imidazole counterpart (pKa ~7.0), oxazole is a weak base (conjugate acid pKa ~0.8), rendering it a unique bioisostere for carbonyl-containing functionalities such as esters and amides. This guide dissects the technical evolution of substituted oxazoles, moving from 19th-century theoretical foundations to contemporary C-H activation methodologies, providing actionable protocols for the bench scientist.

Historical Genesis: The 60-Year Gap

The history of the oxazole is defined by a distinct lag between its conceptualization and its isolation.

  • 1887 (The Naming): The term "oxazole" was coined by Arthur Hantzsch , who predicted the existence of the ring system while working on thiazoles. However, he could not synthesize the parent compound.

  • 1896 (The First Derivative): Emil Fischer achieved the first synthesis of a substituted oxazole derivative, validating the ring's stability.

  • 1909-1910 (The Classical Route): Sir Robert Robinson and Siegmund Gabriel independently developed the cyclodehydration of 2-acylaminoketones, establishing the first reliable synthetic route (Robinson-Gabriel Synthesis).[4]

  • 1947 (The Parent Ring): It was not until John Cornforth (Nobel Laureate) successfully synthesized the parent unsubstituted oxazole that the field fully matured, opening the door to systematic functionalization.

Synthetic Methodologies: Classical to Modern

The Robinson-Gabriel Cyclodehydration

This classical method remains the industrial standard for generating 2,5-disubstituted oxazoles.[4] It proceeds via the cyclodehydration of 2-acylamino-ketones using stoichiometric dehydrating agents like


Mechanism Visualization:

RobinsonGabrielStart2-Acylamino-ketoneEnolEnol TautomerStart->EnolTautomerizationCyclization5-HydroxyoxazolineIntermediateEnol->CyclizationCyclodehydration(Acid/POCl3)DehydrationDehydration(-H2O)Cyclization->DehydrationProduct2,5-DisubstitutedOxazoleDehydration->Product

Figure 1: Mechanistic pathway of the Robinson-Gabriel Synthesis, highlighting the critical cyclodehydration step.[4]

The Van Leusen Reaction (1972)

A paradigm shift occurred with the introduction of TosMIC (Toluenesulfonylmethyl isocyanide) by Van Leusen.[5] This method allows for the synthesis of 5-substituted oxazoles directly from aldehydes and is unique because the C2 carbon originates from the isocyanide, while the C4 and C5 carbons come from the aldehyde and the methylene of TosMIC, respectively.

Mechanism Visualization:

VanLeusenReactantsAldehyde + TosMICDeprotonationDeprotonation of TosMIC(Base: K2CO3)Reactants->DeprotonationAdditionNucleophilic Additionto AldehydeDeprotonation->AdditionCyclizationOxazolineIntermediateAddition->Cyclization[3+2] CycloadditionEliminationElimination ofToluenesulfinic AcidCyclization->EliminationProduct5-Substituted OxazoleElimination->Product

Figure 2: The Van Leusen [3+2] cycloaddition mechanism utilizing TosMIC as a C1N1 synthon.[4]

Technical Deep Dive: Experimental Protocols

Protocol A: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole

Objective: Synthesis of a highly conjugated scaffold suitable for scintillation counting or medicinal chemistry.[4]

Reagents:

  • 2-Benzamidoacetophenone (10.0 mmol)[4]

  • Phosphorus Oxychloride (

    
    ) (30.0 mmol)[4]
    
  • Toluene (anhydrous, 50 mL)

Workflow:

  • Setup: Charge a flame-dried round-bottom flask with 2-benzamidoacetophenone (2.39 g) and anhydrous toluene (50 mL).

  • Addition: Add

    
     (2.8 mL) dropwise at room temperature under an inert atmosphere (
    
    
    ).
  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. Monitor consumption of starting material via TLC (30% EtOAc/Hexanes).
    
  • Quench: Cool to

    
     and carefully quench with saturated 
    
    
    solution until pH ~8. Caution: Exothermic.
  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from ethanol to yield white needles.

    • Expected Yield: 85-92%[4]

    • Validation:

      
       NMR (CDCl3) shows diagnostic singlet at 
      
      
      7.45 ppm (oxazole C4-H).[4]
Protocol B: Van Leusen Synthesis of 5-Phenyloxazole

Objective: Rapid assembly of a 5-monosubstituted oxazole from an aldehyde.[4]

Reagents:

  • Benzaldehyde (10.0 mmol)[4]

  • TosMIC (10.0 mmol)[4]

  • Potassium Carbonate (

    
    ) (12.0 mmol)[4]
    
  • Methanol (dry, 40 mL)

Workflow:

  • Mixing: Dissolve benzaldehyde (1.06 g) and TosMIC (1.95 g) in dry methanol (40 mL).

  • Base Addition: Add anhydrous

    
     (1.66 g) in one portion.
    
  • Reaction: Reflux the suspension for 3-5 hours. The mixture will turn homogeneous and then precipitate the product or salts.

  • Workup: Remove solvent under reduced pressure. Resuspend residue in water (50 mL) and extract with DCM (3 x 30 mL).

  • Purification: Flash chromatography (Silica, 10-20% EtOAc/Hexanes).

    • Expected Yield: 75-85%[4]

    • Note: The elimination of p-toluenesulfinic acid is the driving force.

Pharmacological Renaissance & Data Summary[1]

The oxazole ring functions as a critical bioisostere. Its ability to mimic the spatial and electronic properties of peptide bonds (amide) and esters without susceptibility to hydrolytic cleavage makes it invaluable in drug design.

Key Therapeutic Agents
Drug NameIndicationMechanism of ActionOxazole Role
Oxaprozin NSAIDCOX-2 Inhibition4,5-Diphenyl scaffold provides lipophilicity and receptor fit.[4]
Aleglitazar Diabetes (T2)PPAR

Agonist
5-methyl-2-phenyl-oxazole acts as a lipophilic linker.[4]
Mubritinib OncologyTyrosine Kinase InhibitorOxazole ring facilitates H-bonding in the ATP binding pocket.[4]
Hennoxazole A AntiviralNatural ProductPoly-oxazole chain mimics peptide backbone.[4]
Comparative Synthetic Metrics
MethodTarget SubstitutionKey ReagentsAtom EconomyScalability
Robinson-Gabriel 2,5-Disubstituted

-acylamino ketone,

Low (Loss of

)
High (Industrial)
Van Leusen 5-SubstitutedAldehyde, TosMIC, BaseModerate (Loss of

)
Moderate
Cornforth 4-CarbonylNitrile Ylide (Thermal)HighLow
C-H Activation VariablePd/Cu Catalyst, Aryl HalideHigh (Direct Coupling)High (Modern)

Future Outlook: Late-Stage Functionalization

The frontier of oxazole chemistry lies in C-H activation . Rather than building the ring from acyclic precursors, modern medicinal chemistry focuses on direct arylation of the oxazole C2 or C5 positions using Pd(0) or Cu(II) catalysis. This allows for "divergent synthesis"—creating libraries of drug candidates from a single oxazole core.

References

  • Hantzsch, A. (1887).[6] Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft. Link

  • Fischer, E. (1896). Synthese von Oxazol-Derivaten. Berichte der deutschen chemischen Gesellschaft. Link[4]

  • Robinson, R. (1909). LXXXIII.—The synthesis of oxazoles from acetamide and acetophenone. Journal of the Chemical Society, Transactions. Link

  • Cornforth, J. W. (1947). Synthesis of Oxazole. Nature. Link[4]

  • Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. XII. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon-heteroatom double bonds.[4] Synthesis of 1,3-oxazoles and 1,3-thiazoles. Tetrahedron Letters. Link

  • PubChem. (2025).[7] Oxaprozin: Compound Summary. National Library of Medicine. Link

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-Methyl-5-phenyloxazole Derivatives. Link[4]

  • Organic Chemistry Portal. (2025). Van Leusen Oxazole Synthesis. Link

Technical Guide: The Role of Hydrobromide Salts in Compound Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the hierarchy of pharmaceutical salt selection, the hydrochloride (HCl) salt is the default "first-pass" choice due to its physiological acceptability and history of success. However, when HCl salts fail—yielding hygroscopic solids, oils, or unstable polymorphs—the hydrobromide (HBr) salt emerges as the critical "rescue" candidate.

This guide analyzes the physicochemical role of hydrobromide salts in enhancing the stability of basic drug substances. It details the mechanistic advantages of the bromide counter-ion, specifically its impact on crystal lattice energy, hygroscopicity reduction, and thermal stability. Furthermore, it addresses the critical regulatory imperative of controlling genotoxic alkyl bromide impurities, providing a validated workflow for researchers to leverage HBr salts safely and effectively.

Physicochemical Fundamentals: The HBr Advantage

The stability conferred by a hydrobromide salt is not accidental; it is a function of the bromide ion’s specific ionic radius and the acidity of HBr relative to the drug base.

The pKa Delta and Salt Formation

Hydrobromic acid is a strong acid (pKa ≈ -9), slightly stronger than hydrochloric acid (pKa ≈ -6 to -7). For a stable salt to form, the difference between the pKa of the base (drug) and the acid (counter-ion) must generally be


.[1][2]
  • Implication: HBr can protonate very weak bases that might form loose complexes or unstable salts with weaker acids (e.g., tartaric or fumaric acid). This ensures a tight proton transfer and a stable ionic bond in the solid state.

The Ionic Radius and Lattice Packing

The bromide ion (


) is larger than the chloride ion (

). This size difference is the primary driver for switching from HCl to HBr.
  • Lattice Energy: If an HCl salt forms a crystal lattice with large voids (leading to solvent inclusion or hygroscopicity), the larger bromide ion can often fill these voids more efficiently, increasing the packing density and lattice energy.

  • Melting Point: Higher lattice energy correlates with a higher melting point, which is a proxy for thermal stability. In cases like Cabozantinib , the HBr salt demonstrated a melting point 40°C higher than the malate salt, directly translating to superior solid-state stability.[3]

Strategic Selection: The "Rescue Salt" Decision Tree

The following decision logic illustrates when to deploy HBr during the salt screening phase.

SaltSelection Start Candidate Drug (Weak Base) Step1 Attempt HCl Salt Formation Start->Step1 Check1 Is HCl Salt Stable & Crystalline? Step1->Check1 Success Proceed with HCl Check1->Success Yes Fail1 Issue: Hygroscopic / Oil / Solvate Check1->Fail1 No Step2 Switch to Hydrobromide (HBr) Fail1->Step2 Check2 Check Genotoxicity Risk (Alcohols present?) Step2->Check2 Risk Risk: Alkyl Bromide Formation Check2->Risk Yes Final Stable HBr Salt Candidate Check2->Final No Mitigate Change Solvent System (Avoid MeOH/EtOH) Risk->Mitigate Mitigate->Final

Figure 1: Strategic decision tree for selecting Hydrobromide salts when Hydrochloride fails, with integrated genotoxicity risk assessment.

Mechanisms of Stability Enhancement

Hygroscopicity Reduction

Hygroscopicity is a leading cause of chemical degradation (hydrolysis) and physical instability (deliquescence).

  • Mechanism: The HBr salt often forms a non-isostructural polymorph compared to HCl. If the HCl salt crystallizes in a channel hydrate structure that readily absorbs water, the HBr salt may crystallize in a dense, anhydrous packing arrangement that repels moisture.

  • Data Point: In the development of Eletriptan , the hydrobromide salt was selected to ensure a stable, crystalline form that met shelf-life requirements, avoiding the hydration issues seen with other counter-ions.

Thermal and Photo-Stability

HBr salts frequently exhibit high melting points, which restricts molecular mobility in the solid state. Reduced mobility slows down degradation reactions such as oxidation or dimerization.

  • Case Study: Citalopram Hydrobromide

    • Observation: Citalopram HBr shows exceptional stability under thermal stress (105°C) and photolytic stress.

    • Data: Forced degradation studies reveal <0.5% degradation after 72 hours of thermal stress, significantly outperforming less stable salt forms.

Comparison: HBr vs. HCl vs. Mesylate
FeatureHydrochloride (HCl)Hydrobromide (HBr)Mesylate
Acid Strength (pKa) ~ -6~ -9 (Stronger)~ -2
Counter-ion Radius 1.81 Å1.96 ÅLarge, organic
Lattice Energy HighHigh (often higher than HCl)Moderate
Hygroscopicity Risk Moderate to HighLow to ModerateHigh
Genotoxicity Risk LowHigh (if alcohols used)Low (unless esters form)

Critical Safety Protocol: Managing Alkyl Bromides

The primary regulatory hurdle for HBr salts is the potential formation of Alkyl Bromides (e.g., Methyl Bromide, Ethyl Bromide). These are potent alkylating agents and known genotoxins (ICH M7 Class 1).

The Reaction Pathway

If the salt formation or crystallization step involves an alcohol (methanol, ethanol) and excess HBr, the following reaction can occur:



Mitigation Workflow

To ensure scientific integrity and patient safety, the following protocol is mandatory when developing HBr salts:

  • Solvent Selection: Prioritize non-alcoholic solvents for the final salt formation step (e.g., Acetone, Ethyl Acetate, Isopropyl Acetate).

  • Scavenging: If alcohol is unavoidable, ensure stoichiometric control of HBr (avoid excess) or use water washes to remove residual acid immediately.

  • Analytical Control: Develop a GC-MS headspace method to quantify alkyl bromides with a Limit of Quantitation (LOQ) below the Threshold of Toxicological Concern (TTC).

GenotoxControl Input HBr Salt Synthesis Solvent Solvent: Ethanol? Input->Solvent Reaction Reaction: EtOH + HBr -> EtBr Solvent->Reaction Yes Safe Release Batch Solvent->Safe No Control GC-MS Testing (Limit < 2 ppm) Reaction->Control Control->Safe Pass

Figure 2: Risk mitigation workflow for Alkyl Bromide impurities in HBr salt manufacturing.

Experimental Protocol: Salt Screening & Stability

Objective: To validate the superiority of HBr over HCl for a specific candidate.

Phase 1: Micro-Scale Screen
  • Preparation: Dissolve 50 mg of free base in 500 µL of solvent (e.g., Acetone).

  • Acid Addition: Add 1.05 equivalents of 48% HBr (aq) or HBr in Acetic Acid.

  • Crystallization: Cycle temperature (5°C to 40°C) for 24 hours to encourage crystal growth.

  • Comparison: Run parallel HCl screen.

Phase 2: Stress Testing (The "Torture Test")

Subject the isolated HBr and HCl salts to the following conditions to prove stability:

Stress ConditionDurationEndpoint AnalysisSuccess Criteria
40°C / 75% RH 4 WeeksXRPD, HPLCNo form change, <0.5% impurities
60°C (Dry) 2 WeeksHPLC (Chemical Stability)<0.2% degradation
Light (1.2M Lux) 1 CycleHPLC (Photostability)<0.5% degradation
DVS (Sorption) 0-90% RHGravimetric<2% mass gain (non-hygroscopic)

References

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive text on salt selection criteria and pKa rules).
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

  • Ramesh, S., et al. (2025). Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior. CrystEngComm. Link

  • Elder, D. P., et al. (2010).[4] Genotoxic impurities in pharmaceutical salts: Strategies for the minimization of alkyl sulfonates and alkyl halides. Journal of Pharmaceutical Sciences. (Key guidance on the alkyl bromide risk).

  • FDA Center for Drug Evaluation and Research. (2010). Chemistry Review: Dextromethorphan Hydrobromide. Link

  • Seshiah, K. R., et al. (2009). A stability-indicating LC method for citalopram hydrobromide. TSI Journals.

Sources

Methodological & Application

A Researcher's Guide to the Scale-Up Synthesis of 4-Substituted Oxazoles: From Bench to Batch

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Prepared by a Senior Application Scientist

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategies and protocols for the scale-up synthesis of 4-substituted oxazoles. Moving from milligram-scale laboratory synthesis to multi-gram or kilogram production presents significant challenges. This document offers in-depth insights into established synthetic methodologies, process optimization, and practical, field-proven protocols to ensure a successful and efficient scale-up campaign.

The Strategic Importance of 4-Substituted Oxazoles in Drug Discovery

The oxazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to act as a bioisosteric replacement for amide and ester functionalities make it a privileged scaffold. Specifically, 4-substituted oxazoles are key building blocks in the synthesis of various therapeutic agents, including anti-inflammatory drugs, kinase inhibitors, and antibiotics. The successful and scalable synthesis of these intermediates is therefore a critical step in the drug development pipeline.

However, transitioning a small-scale synthesis of a 4-substituted oxazole to a larger scale is not merely a matter of increasing reagent quantities. Issues such as reaction exotherms, mass transfer limitations, reagent stability, and downstream processing, including purification, become paramount. This guide will navigate these complexities, providing a robust framework for process development.

Foundational Synthetic Strategies for 4-Substituted Oxazoles

Several synthetic routes to 4-substituted oxazoles have been established. The choice of a particular method for scale-up depends on factors such as the availability and cost of starting materials, functional group tolerance, reaction robustness, and the impurity profile of the final product.

The Robinson-Gabriel Synthesis and Its Modern Variants

The Robinson-Gabriel synthesis is a classic and reliable method for the formation of oxazoles, involving the cyclodehydration of an α-acylamino ketone.

Mechanism and Core Principles: The reaction proceeds through the intramolecular cyclization of the enol form of the α-acylamino ketone, followed by dehydration to yield the oxazole ring. The choice of dehydrating agent is critical for the success of the reaction, with common reagents including concentrated sulfuric acid, phosphorus pentoxide, and polyphosphoric acid.

Scale-Up Considerations:

  • Reagent Handling: Strong acids like concentrated H₂SO₄ require careful handling and addition at larger scales to control the exotherm.

  • Temperature Control: The reaction is often conducted at elevated temperatures, necessitating a reactor with precise temperature control to avoid side reactions and ensure consistent product quality.

  • Work-up: Quenching of the strong acid reaction mixture is highly exothermic and must be performed with caution, often involving slow addition to a cooled base solution.

Modern Modifications: To circumvent the harsh conditions of the classical Robinson-Gabriel synthesis, milder and more efficient protocols have been developed. One notable example is the use of the Burgess reagent, which allows the reaction to proceed under neutral conditions and at lower temperatures, broadening the substrate scope to include acid-sensitive functional groups.

Robinson_Gabriel cluster_0 Robinson-Gabriel Synthesis alpha-Acylamino_ketone α-Acylamino Ketone Enol_Intermediate Enol Intermediate alpha-Acylamino_ketone->Enol_Intermediate Tautomerization Cyclized_Intermediate Cyclized Intermediate Enol_Intermediate->Cyclized_Intermediate Intramolecular Cyclization 4-Substituted_Oxazole 4-Substituted Oxazole Cyclized_Intermediate->4-Substituted_Oxazole Dehydration (e.g., H₂SO₄) van_Leusen cluster_1 van Leusen Reaction Cycle Aldehyde Aldehyde Intermediate_1 Intermediate Oxazoline Aldehyde->Intermediate_1 + TosMIC, Base TosMIC TosMIC TosMIC->Intermediate_1 Base Base Base->Intermediate_1 Oxazole 4-Substituted Oxazole Intermediate_1->Oxazole Elimination of Tosyl Group

Figure 2: Catalytic Cycle of the van Leusen Reaction.

Metal-Catalyzed Cyclization Strategies

Modern synthetic organic chemistry has seen the emergence of powerful metal-catalyzed methods for the construction of heterocyclic rings, including oxazoles. Copper and palladium-catalyzed reactions are particularly noteworthy for their high efficiency and functional group tolerance.

Key Features for Scale-Up:

  • Catalyst Loading: A significant advantage of these methods is the low catalyst loading typically required, which can be economically beneficial at scale. However, the cost of the metal catalyst and ligands must be considered.

  • Catalyst Lifetime and Removal: Catalyst deactivation and removal from the final product are critical considerations in a process setting. The development of robust catalysts and efficient purification methods is an active area of research.

  • Substrate Scope: Metal-catalyzed reactions often exhibit a broad substrate scope, allowing for the synthesis of a diverse range of 4-substituted oxazoles that may not be accessible through classical methods.

Metal_Catalysis_Workflow cluster_2 Metal-Catalyzed Oxazole Synthesis Workflow Starting_Materials Starting Materials (e.g., Propargyl Amide) Reaction Cyclization Reaction Starting_Materials->Reaction Catalyst_System Metal Catalyst + Ligand Catalyst_System->Reaction Reaction_Setup Inert Atmosphere Reactor Setup Reaction_Setup->Reaction Workup Quenching and Extraction Reaction->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Final_Product 4-Substituted Oxazole Purification->Final_Product

Figure 3: General Workflow for Metal-Catalyzed Oxazole Synthesis.

Critical Process Development and Scale-Up Parameters

Successful scale-up requires meticulous attention to detail and a thorough understanding of the reaction parameters.

Strategic Reagent Selection and Stoichiometry

The choice of reagents extends beyond the core reactants to include solvents, bases, and catalysts. For large-scale synthesis, factors such as cost, availability, safety, and environmental impact are paramount.

Parameter Bench-Scale Consideration Scale-Up Consideration Rationale
Starting Materials High purity, readily available from catalogs.Sourcing from bulk suppliers, consistent quality.Cost and supply chain reliability are critical for manufacturing.
Solvents Wide variety, often high purity grades.Limited selection based on safety, cost, and ease of removal.Large volumes of solvent have significant cost and disposal implications.
Reagent Stoichiometry Often used in excess to drive reaction to completion.Optimized to minimize excess, reducing cost and simplifying purification.Excess reagents can lead to byproduct formation and complicate downstream processing.

Table 1: Comparison of Reagent Considerations for Bench vs. Scale-Up Synthesis.

Optimizing Reaction Conditions for Robustness

Direct translation of bench-scale reaction conditions to a large reactor is rarely successful. The following parameters must be carefully optimized:

  • Temperature Control: Large reaction volumes have a smaller surface area-to-volume ratio, making heat dissipation more challenging. Exothermic reactions require careful monitoring and a robust cooling system.

  • Mixing: Inefficient mixing in a large reactor can lead to localized "hot spots" and concentration gradients, resulting in inconsistent product quality and increased byproduct formation. The choice of impeller and agitation speed is critical.

  • Addition Rates: The rate of reagent addition, particularly for highly reactive or exothermic steps, must be carefully controlled to maintain a safe and consistent reaction profile.

Downstream Processing: From Crude to Pure Product

Purification is often the bottleneck in a scale-up campaign. While chromatography is a powerful tool in the research lab, it is often not economically viable for large-scale production.

Common Issue Potential Cause Troubleshooting Strategy
Low Yield Incomplete reaction, side reactions, product decomposition.Optimize reaction time and temperature; investigate alternative reagents or catalysts.
High Impurity Levels Sub-optimal stoichiometry, poor temperature control.Re-optimize stoichiometry; improve reactor mixing and temperature control.
Difficult Purification Product is an oil, impurities co-elute or co-crystallize.Screen for suitable crystallization solvents; consider a salt screen or derivatization.

Table 2: Troubleshooting Common Issues in the Scale-Up of Oxazole Synthesis.

Detailed Experimental Protocols for Scale-Up

The following protocols are provided as a starting point and should be optimized for the specific substrate and equipment used.

Protocol 1: Multi-Gram Synthesis of 4-Phenyl-2-methyloxazole via a Modified Robinson-Gabriel Approach

Materials:

  • 2-Aminoacetophenone hydrochloride (1.0 eq)

  • Acetic anhydride (1.5 eq)

  • Pyridine (2.0 eq)

  • Toluene

  • Burgess Reagent (1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • N-Acetylation: To a stirred suspension of 2-aminoacetophenone hydrochloride in toluene, add pyridine at room temperature. Cool the mixture to 0 °C and add acetic anhydride dropwise, maintaining the internal temperature below 10 °C. Allow the reaction to warm to room temperature and stir for 2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up 1: Quench the reaction by the slow addition of water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude α-acylamino ketone.

  • Cyclodehydration: Dissolve the crude intermediate in DCM. Add the Burgess reagent portion-wise at room temperature. Stir the reaction for 4-6 hours, monitoring by TLC/LC-MS.

  • Work-up 2: Upon completion, quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water) or by flash chromatography on silica gel.

Safety: Acetic anhydride and pyridine are corrosive and should be handled in a fume hood. The Burgess reagent is moisture-sensitive.

Protocol 2: One-Pot Synthesis of 4-Ethyl-oxazole via the van Leusen Reaction

Materials:

  • Propionaldehyde (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.05 eq)

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered (2.0 eq)

  • Methanol

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of propionaldehyde in methanol, add TosMIC at room temperature.

  • Base Addition: Add the powdered K₂CO₃ portion-wise to the stirred solution. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours, or until complete as determined by GC-MS or LC-MS.

  • Work-up: Filter the reaction mixture to remove the inorganic salts and wash the filter cake with methanol. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in DCM and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: The crude product can be purified by distillation under reduced pressure or by flash chromatography.

Safety: TosMIC is a lachrymator. Propionaldehyde is volatile and flammable. All operations should be conducted in a well-ventilated fume hood.

Concluding Remarks and Future Outlook

The successful scale-up of 4-substituted oxazole synthesis is a multi-faceted challenge that requires a deep understanding of chemical principles and process engineering. The choice of synthetic route should be guided by a thorough evaluation of factors such as cost, safety, and environmental impact. The Robinson-Gabriel and van Leusen reactions remain workhorse methods, while modern metal-catalyzed approaches offer exciting opportunities for accessing novel and complex oxazole derivatives. As the demand for these valuable building blocks continues to grow, the development of even more efficient, sustainable, and scalable synthetic methodologies will be a key area of focus for the chemical and pharmaceutical industries.

References

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons. [Link]

  • Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new and simple synthesis of oxazoles from aldehydes. Tetrahedron Letters, 13(23), 2369-2372. [Link]

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of oxazoles and thiazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. [Link]

  • Stradi, R., & Pocar, D. (1971). The reaction of tosylmethyl isocyanide with aldehydes. A new synthesis of 4-substituted oxazoles. Gazzetta Chimica Italiana, 101, 340.
  • Gannett, P. M., & Nagel, D. L. (1985). Synthesis of 4-substituted oxazoles. The Journal of Organic Chemistry, 50(26), 5652-5655. [Link]

  • Shafran, Y. M., Bakulev, V. A., & Mokrushin, V. S. (1989). Synthesis of oxazoles. Russian Chemical Reviews, 58(2), 148. [Link]

Mastering the Craft: A Guide to Protecting Group Strategies in Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazole motif is a cornerstone in medicinal chemistry and natural product synthesis, prized for its unique electronic properties and its presence in a vast array of bioactive molecules. However, the construction of this valuable heterocycle is often complicated by the presence of reactive functional groups within the synthetic precursors. The judicious use of protecting groups is therefore not merely a tactical consideration but a strategic imperative for the successful synthesis of complex oxazole-containing targets.

This guide provides an in-depth exploration of protecting group strategies tailored for oxazole synthesis. Moving beyond a simple catalog of protecting groups, we delve into the causality behind experimental choices, offering field-proven insights and detailed protocols to empower researchers in this demanding area of synthetic chemistry.

The Strategic Imperative of Protection in Oxazole Synthesis

The synthesis of an oxazole ring, regardless of the chosen method (e.g., Robinson-Gabriel, Cornforth, van Leusen), involves specific reaction conditions that can be incompatible with common functional groups like amines, hydroxyls, and carboxylic acids. Protecting these functionalities is essential to prevent undesired side reactions, enhance yields, and ensure the regiochemical and stereochemical integrity of the final product. The ideal protecting group strategy is one that is robust enough to withstand the rigors of the synthetic sequence yet can be selectively removed under mild conditions without compromising the integrity of the newly formed oxazole ring.

A critical concept in this regard is orthogonality , the ability to deprotect one functional group in the presence of others.[1] This is paramount in the synthesis of complex molecules where multiple protecting groups are employed, allowing for a stepwise and controlled unmasking of reactive sites.

Protecting Amines: The Carbamate Armor

Amines are nucleophilic and basic, making their protection a frequent necessity in organic synthesis. In the context of oxazole synthesis, unprotected amines can interfere with cyclization precursors or react with reagents intended for other parts of the molecule. Carbamates are the most common and versatile choice for amine protection.[2]

The Ubiquitous Boc Group

The tert-butoxycarbonyl (Boc) group is a workhorse in organic synthesis due to its ease of installation, general stability to a wide range of non-acidic reagents, and straightforward removal under acidic conditions.[2]

Causality of Choice: The Boc group's steric bulk effectively shields the amine's nucleophilicity. Its acid lability stems from the formation of the stable tert-butyl cation upon cleavage.[2]

Protocol: Boc Protection of an Amino Alcohol

This protocol details the protection of an amino alcohol, a common precursor for oxazole synthesis.

  • Reagents: Amino alcohol (1.0 equiv), Di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv), Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv), Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent.

  • Procedure:

    • Dissolve the amino alcohol in the chosen solvent.

    • Add the base (TEA or DIPEA).

    • Slowly add (Boc)₂O to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Deprotection: The Boc group is typically removed using strong acids like trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent.[3][4] It is crucial to note that while the oxazole ring is generally stable to acidic conditions, prolonged exposure to strong acids can lead to degradation. Therefore, deprotection should be carefully monitored.

Orthogonal Amine Protecting Groups

For more complex syntheses, other carbamate protecting groups offer orthogonal removal strategies:

  • Carboxybenzyl (Cbz): Removed by catalytic hydrogenation (e.g., H₂, Pd/C), which is a mild method compatible with many other functional groups.

  • 9-Fluorenylmethoxycarbonyl (Fmoc): Cleaved under mild basic conditions (e.g., piperidine in DMF), providing an excellent orthogonal partner to the acid-labile Boc group.[5]

Protecting Hydroxyl Groups: The Silyl Ether Shield

Hydroxyl groups can act as nucleophiles or be sensitive to oxidizing or acidic conditions often employed in oxazole synthesis. Silyl ethers are the most widely used protecting groups for alcohols due to their ease of formation, tunable stability, and selective removal.[6]

The Robust TBDMS Group

The tert-butyldimethylsilyl (TBDMS or TBS) group is a popular choice for protecting primary and secondary alcohols. Its steric bulk confers significant stability towards a wide range of reaction conditions.[6][7]

Causality of Choice: The silicon-oxygen bond is strong, yet it can be selectively cleaved by fluoride ions due to the high affinity of fluorine for silicon. The steric hindrance of the tert-butyl group enhances its stability compared to smaller silyl ethers like trimethylsilyl (TMS).[6]

Protocol: TBDMS Protection of a Hydroxy Ketone

This protocol describes the protection of a hydroxyl group in a molecule that could serve as a precursor for a Robinson-Gabriel-type synthesis.

  • Reagents: Hydroxy ketone (1.0 equiv), tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv), Imidazole or Triethylamine (2.5 equiv), Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent.

  • Procedure:

    • Dissolve the hydroxy ketone in the chosen solvent.

    • Add the base (imidazole or triethylamine).

    • Add TBDMSCl to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Deprotection: The TBDMS group is most commonly removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, or hydrofluoric acid (HF) in pyridine.[7] These conditions are generally mild and compatible with the oxazole ring.

Comparative Stability of Silyl Ethers

The stability of silyl ethers can be tuned by varying the steric bulk of the alkyl substituents on the silicon atom. This allows for selective protection and deprotection.

Protecting GroupAbbreviationRelative StabilityCommon Deprotection Conditions
TrimethylsilylTMS1Mild acid (e.g., acetic acid in THF/H₂O), K₂CO₃ in MeOH
TriethylsilylTES64Mild acid, TBAF
tert-ButyldimethylsilylTBDMS/TBS20,000TBAF, HF-pyridine, CSA in MeOH
TriisopropylsilylTIPS700,000TBAF (slower than TBDMS), HF-pyridine
tert-ButyldiphenylsilylTBDPS5,000,000TBAF (very slow), HF-pyridine

Protecting Carboxylic Acids: The Ester Veil

Carboxylic acids are acidic and can interfere with base-mediated reactions or be converted to other functional groups under certain conditions. Esterification is the most common method for their protection.[8]

The Simple Methyl Ester

The methyl ester is a straightforward and frequently used protecting group for carboxylic acids.

Causality of Choice: The methyl ester is relatively unreactive under neutral and mildly acidic or basic conditions. It can be formed easily and is stable to many synthetic transformations.

Protocol: Methyl Esterification of a Carboxylic Acid

  • Reagents: Carboxylic acid (1.0 equiv), Methanol (as solvent and reagent), Sulfuric acid (catalytic amount) or Thionyl chloride (SOCl₂).

  • Procedure (Acid-catalyzed):

    • Dissolve the carboxylic acid in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the reaction mixture to reflux until completion (monitored by TLC).

    • Cool the reaction and neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Deprotection: Methyl esters are typically hydrolyzed under basic conditions using a hydroxide source like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent (e.g., THF, methanol).[9] Care must be taken as the oxazole ring can be susceptible to cleavage under harsh basic conditions.

Orthogonal Ester Protecting Groups
  • tert-Butyl Ester: Cleaved under acidic conditions (e.g., TFA in DCM), providing orthogonality to base-labile protecting groups.

  • Benzyl Ester: Removed by catalytic hydrogenation (H₂, Pd/C), offering a mild and neutral deprotection method.

Strategic Application in Oxazole Synthesis Methods

The choice of protecting group is intimately linked to the specific conditions of the planned oxazole synthesis.

Robinson-Gabriel Synthesis

This method involves the cyclodehydration of an α-acylamino ketone, often under strongly acidic conditions (e.g., concentrated sulfuric acid).[10] Therefore, acid-labile protecting groups like Boc and tert-butyl esters are generally not compatible with the classical Robinson-Gabriel synthesis. Base-stable protecting groups like Cbz and methyl esters are more suitable choices.

Caption: Van Leusen oxazole synthesis workflow.

Case Study: Orthogonal Strategy in the Total Synthesis of Ulapualide A

The total synthesis of the complex tris-oxazole macrolide (-)-ulapualide A provides an excellent example of a sophisticated orthogonal protecting group strategy. [11]The synthesis involved the use of N-Boc for amine protection and tert-butyl esters for carboxylic acid protection. These were strategically removed simultaneously in a later step of the synthesis. [11]This showcases how the careful selection of protecting groups with similar deprotection conditions can streamline a complex synthetic route.

Conclusion

The successful synthesis of oxazole-containing molecules is a testament to the power and elegance of modern synthetic organic chemistry. At the heart of this success lies the strategic and well-executed application of protecting groups. By understanding the interplay between the stability of different protecting groups and the specific conditions of various oxazole-forming reactions, researchers can navigate the complexities of their synthetic endeavors with greater confidence and efficiency. This guide serves as a foundational resource, encouraging a deeper, more strategic approach to the art and science of protecting group chemistry in the pursuit of novel oxazole-based therapeutics and natural products.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 3, 2026, from [Link]

  • Beilstein Journals. (2022, January 12). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved February 3, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 22). 17.8: Protection of Alcohols. Retrieved February 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved February 3, 2026, from [Link]

  • PubMed Central. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved February 3, 2026, from [Link]

  • American Chemical Society. (2026, January 21). Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. Retrieved February 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved February 3, 2026, from [Link]

  • LookChem. (n.d.). Cas 33123-68-1,Oxazole-2-carboxylic acid. Retrieved February 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). WO2000053589A1 - Process for preparing oxazole derivatives.
  • Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved February 3, 2026, from [Link]

  • Indian Journal of Chemistry. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Retrieved February 3, 2026, from [Link]

  • PubMed Central. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved February 3, 2026, from [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved February 3, 2026, from [Link]

  • ACS Publications. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved February 3, 2026, from [Link]

  • PubMed. (2008, April 21). Total synthesis of (-)-ulapualide A, a novel tris-oxazole macrolide from marine nudibranchs, based on some biosynthesis speculation. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Predicted structure of a possible and active coelibactin zincophore.... Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Acid-labile protecting groups. Retrieved February 3, 2026, from [Link]

  • J&K Scientific LLC. (2025, December 9). Methyl-Ester Protection and Deprotection. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved February 3, 2026, from [Link]

  • PubMed Central. (n.d.). Structural Analysis of Cytochrome P450 105N1 Involved in the Biosynthesis of the Zincophore, Coelibactin. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2021, October 17). Synthetic approaches for oxazole derivatives: A review. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health. (n.d.). Employing chemical synthesis to study the structure and function of colibactin, a “dark matter” metabolite. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2025, August 6). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers. Retrieved February 3, 2026, from [Link]

  • ARKAT USA. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved February 3, 2026, from [Link]

  • Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved February 3, 2026, from [Link]

  • International Journal of Medical and Pharmaceutical Research. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. Retrieved February 3, 2026, from [Link]

  • PubMed Central. (n.d.). Exploratory N‐Protecting Group Manipulation for the Total Synthesis of Zwitterionic Shigella sonnei Oligosaccharides. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2025, August 7). Selective deprotection of TBDMS alkyl ethers in the presence of TIPS or TBDPS phenyl ethers by catalytic CuSO4·5H2O in methanol. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2021, October 17). Synthetic approaches for oxazole derivatives: A review. Retrieved February 3, 2026, from [Link]

  • YouTube. (2020, June 4). Protecting Groups for Peptide Synthesis. Retrieved February 3, 2026, from [Link]

Sources

Application Note: High-Purity Synthesis of Oxazole-Functionalized Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The development of small-molecule fluorescent probes has shifted from simple staining agents to "smart" functional dyes capable of monitoring dynamic biological processes.[] 4-Bromomethyl-oxazole hydrobromide (CAS: 1060816-22-9, or analogous isomers) serves as a critical electrophilic building block in this domain.[] Its utility lies in the oxazole moiety , a 5-membered heterocycle that exhibits excellent stability, moderate electron-withdrawing character, and the ability to participate in hydrogen bonding or metal chelation.[]

This guide details the synthesis of oxazole-functionalized fluorophores, specifically focusing on "Turn-On" ether-linked probes and cationic organelle trackers .[] By leveraging the reactive bromomethyl group, researchers can append the oxazole functionality to hydroxyl- or amine-bearing fluorophores (e.g., Coumarins, Naphthalimides, Fluoresceins) via robust


 nucleophilic substitution.[]
Key Applications
  • Organelle Targeting: The oxazole ring, when coupled to cationic scaffolds, enhances mitochondrial or lysosomal specificity due to its lipophilic nature and capacity for protonation.[]

  • Metal Ion Sensing: Oxazole-containing ligands are effective chelators for

    
     and 
    
    
    
    , modulating fluorescence via Photoinduced Electron Transfer (PET).
  • DNA/RNA Binding: Introduction of the oxazole unit into cyanine dye architectures to create minor-groove binders.[]

Chemical Basis & Mechanistic Logic[1]

The Reagent: this compound

Unlike its free base form, the hydrobromide salt offers enhanced shelf stability but requires careful stoichiometry management during synthesis.[]

  • Electrophile: The methylene carbon attached to the bromine is highly susceptible to nucleophilic attack.[]

  • Leaving Group: Bromide (

    
    ) is an excellent leaving group.[]
    
  • Acidity: As an HBr salt, the reagent is acidic.[] Successful coupling requires at least 2 equivalents of base (one to neutralize the HBr, one to deprotonate the nucleophile).

Reaction Mechanism: Alkylation

The core transformation is a bimolecular nucleophilic substitution (


).



Critical Control Points:

  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO, Acetonitrile) are required to dissolve the salt and stabilize the transition state.[]

  • Base Selection: An inorganic base like

    
     or 
    
    
    
    is preferred over amines to prevent quaternary ammonium salt formation (self-alkylation of the base).[]
  • Temperature: Elevated temperatures (60–80°C) accelerate the reaction but must be balanced against the thermal stability of the fluorophore.

Experimental Protocol: Synthesis of Oxazole-Coumarin (OC-1) Probe

Target Molecule: 7-((oxazol-4-yl)methoxy)-2H-chromen-2-one (OC-1).[] Rationale: This protocol demonstrates the functionalization of 7-hydroxycoumarin (Umbelliferone). The resulting probe is a model for environment-sensitive fluorophores and potential metal sensors.[]

Materials & Reagents
ReagentMW ( g/mol )Equiv.[][2]Role
7-Hydroxycoumarin 162.141.0Nucleophilic Fluorophore
4-Bromomethyl-oxazole HBr ~242.89*1.2Electrophilic Linker
Potassium Carbonate (

)
138.212.5Base (Anhydrous)
Potassium Iodide (KI) 166.000.1Catalyst (Finkelstein)
DMF (Anhydrous) -SolventReaction Medium

*Note: MW depends on specific hydration/salt form; verify CoA.

Step-by-Step Methodology
Phase 1: Activation (Deprotonation)
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 7-Hydroxycoumarin (1.0 mmol, 162 mg) and anhydrous DMF (5 mL) . Stir until fully dissolved.

  • Base Addition: Add anhydrous

    
     (2.5 mmol, 345 mg) . The solution may turn yellow, indicating phenolate formation.[]
    
  • Stirring: Stir at Room Temperature (RT) for 15 minutes to ensure complete deprotonation.

Phase 2: Coupling Reaction
  • Reagent Prep: In a separate vial, dissolve 4-Bromomethyl-oxazole HBr (1.2 mmol, ~291 mg) in DMF (2 mL) .

  • Catalyst: Add a catalytic amount of KI (0.1 mmol, 16 mg) to the main reaction flask. Why? Iodide displaces bromide to form a more reactive alkyl iodide intermediate (

    
    
    
    
    
    Finkelstein reaction).[]
  • Addition: Dropwise add the oxazole solution to the coumarin mixture over 5 minutes.

  • Heating: Equip with a reflux condenser. Heat the system to 60°C under nitrogen atmosphere.

  • Monitoring: Monitor by TLC (Silica gel, 50% EtOAc/Hexanes).

    • Starting Material (

      
       ~0.4) should disappear.
      
    • Product (

      
       ~0.6) will appear as a bright blue fluorescent spot under UV (365 nm).
      
    • Time: Typically 2–4 hours.[]

Phase 3: Work-up & Purification
  • Quench: Cool reaction to RT and pour into Ice-Water (50 mL) . The product often precipitates as a white/off-white solid.[]

  • Extraction (if oil forms): Extract with Ethyl Acetate (3 x 20 mL) . Wash combined organics with Brine (2 x 20 mL) and Water (2 x 20 mL) to remove DMF.

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Flash Chromatography: Purify residue on silica gel.

    • Eluent: Gradient of Hexanes

      
       40% EtOAc/Hexanes.[]
      
  • Final Form: Isolate the product as a white crystalline solid.

Visualization of Reaction Workflow

The following diagram illustrates the logical flow and critical decision nodes in the synthesis process.

SynthesisWorkflow cluster_legend Legend Start Start: Reagent Prep Activation Phase 1: Deprotonation (Coumarin + K2CO3) Start->Activation Dissolve in DMF Coupling Phase 2: Coupling (+ Oxazole-Br + KI) Activation->Coupling Add Electrophile TLC_Check TLC Check (UV 365nm) Coupling->TLC_Check 2-4 Hours @ 60°C TLC_Check->Coupling Incomplete Quench Phase 3: Ice-Water Quench TLC_Check->Quench Conversion >95% Extraction Extraction (EtOAc) Quench->Extraction If Oil Forms Purification Flash Chromatography Quench->Purification If Solid Precipitates Extraction->Purification Final Final Product: OC-1 Purification->Final Yield Calculation key1 Reaction Step key2 Purification

Caption: Figure 1: Step-by-step synthetic workflow for Oxazole-Coumarin probe synthesis, highlighting critical checkpoints.

Mechanism of Action (Signaling Pathway)

Understanding how the synthesized probe functions is vital for application.[] Below is the mechanism for a generic Photoinduced Electron Transfer (PET) sensor, which this synthesis often yields (e.g., for metal sensing).

PET_Mechanism FreeProbe Free Probe (Weak Fluorescence) PET_Process PET Process (e- Transfer) FreeProbe->PET_Process Excitation Binding Analyte Binding (e.g., Zn2+ to Oxazole) FreeProbe->Binding + Analyte PET_Process->FreeProbe Quenching (Non-Radiative) Fluorescence Strong Fluorescence (Emission ON) Binding->Fluorescence PET Blocked Fluorescence->Binding Radiative Decay

Caption: Figure 2: "Turn-On" Fluorescence Mechanism. The oxazole group modulates fluorescence via PET inhibition upon analyte binding.

Analytical Data & Quality Control

To ensure scientific integrity, the synthesized probe must meet the following criteria.

Expected Characterization Data
TechniqueExpected Signal / ObservationInterpretation
1H NMR (DMSO-d6)

8.3–8.5 (s, 1H)
Oxazole

-H proton (Diagnostic).[]
1H NMR (DMSO-d6)

5.2–5.4 (s, 2H)
O-

-Oxazole methylene linker.[]
1H NMR (DMSO-d6)

6.2 (d, 1H)
Coumarin C3-H (confirming core integrity).
HRMS (ESI+)

or

Confirm exact mass (Target

5 ppm).
Fluorescence

nm,

nm
Typical Coumarin emission (Blue).
Troubleshooting "Expert Tips"
  • Low Yield? Ensure the

    
     is anhydrous.[] Water in DMF kills the alkylation efficiency by solvating the nucleophile too strongly or hydrolyzing the bromide.
    
  • Dark Product? Overheating (>90°C) can cause decomposition of the oxazole ring or polymerization. Keep temp strictly at 60°C.

  • Lachrymator Warning: 4-Bromomethyl-oxazole is a potent lachrymator (tear gas effect).[] Always handle in a fume hood and quench glassware with dilute NaOH before removal.[]

References

  • Synthesis of Fluorescent Dipeptidomimetics: Hecht, S. M., et al. (2015).[][3] "Synthesis of fluorescent dipeptidomimetics and their ribosomal incorporation into green fluorescent protein." Bioorganic & Medicinal Chemistry Letters, 25(21), 4715-4718.[][4] [Link] (Validates the use of oxazole precursors in creating GFP-like chromophores).

  • Oxazole-Based Organelle Trackers: Ghosh, S., et al. (2017).[] "Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores." Scientific Reports, 7, 13456.[] [Link] (Establishes the utility of oxazole scaffolds for mitochondrial and lysosomal imaging).

Sources

Troubleshooting & Optimization

Technical Support: Optimization of sp³-Suzuki Coupling with 4-(Bromomethyl)oxazole·HBr

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reagent Profile[1][2][3][4][5]

Welcome to the Technical Support Center. You are attempting a Suzuki-Miyaura cross-coupling using 4-(Bromomethyl)oxazole hydrobromide .

This is not a standard aryl-aryl coupling. You are dealing with three simultaneous challenges:

  • The Salt Factor: The Hydrobromide (HBr) counterion is highly acidic. If not neutralized correctly, it will protonate your ligand (killing the catalyst) or alter the pH enough to inhibit the transmetalation step.

  • The sp³ Center: You are coupling at an alkyl (methylene) carbon, not an aryl carbon. Standard conditions for aryl halides (e.g., Pd(PPh₃)₄/Na₂CO₃) often fail here due to slow oxidative addition and potential

    
    -hydride elimination (though less likely with methyl, protodeboronation is a risk).
    
  • The Oxazole Ring: The oxazole nitrogen is a Lewis base that can coordinate to Palladium, poisoning the catalyst if the ligand is not bulky enough to displace it.

This guide provides a high-yield protocol designed to bypass these specific failure modes.

Critical Pre-Reaction Protocols

The "Stoichiometry Trap"

The most common reason for 0% yield with this reagent is under-calculating the base.

  • Standard Suzuki: 1.0 eq Halide : 2.0 eq Base.

  • Your Reagent: 1.0 eq Halide·HBr consumes 1.0 eq of Base immediately for neutralization.

  • Correction: You must use 3.0 to 3.5 equivalents of base to ensure sufficient basicity for the boron activation step.

Ligand Selection (The "Engine")

For sp³-hybridized alkyl halides (even activated ones like hetero-benzylic positions), standard triphenylphosphine (PPh₃) is often insufficient.

  • Recommended: SPhos or XPhos . These Buchwald ligands are electron-rich (facilitating oxidative addition into the C-Br bond) and bulky (preventing Pd-N coordination with the oxazole).

  • Alternative: PCy₃ (Tricyclohexylphosphine) or Amphos .

Optimized Experimental Protocol

Scale: 1.0 mmol basis Reaction Type: sp³-sp² Cross-Coupling

ComponentEquiv.Role
4-(Bromomethyl)oxazole[1][2][3]·HBr 1.0Electrophile (Keep dry/cold until use)
Boronic Acid / Pinacol Ester 1.2 - 1.5Nucleophile (Excess required due to potential protodeboronation)
Pd(OAc)₂ 0.05 (5 mol%)Pre-catalyst
SPhos 0.10 (10 mol%)Ligand (2:1 L:M ratio)
K₃PO₄ (Anhydrous) 3.5 Base (3.0 eq is absolute minimum)
Solvent System Toluene:Water (10:1)Biphasic system often works best for these salts
Step-by-Step Workflow
  • Catalyst Pre-complexation (Crucial):

    • In a separate vial, dissolve Pd(OAc)₂ and SPhos in the organic solvent (Toluene or Dioxane). Stir for 10-15 mins under Argon. The solution should turn from orange to yellow/pale, indicating active catalyst formation (

      
      ).
      
    • Why? Dumping "naked" Pd into the acidic HBr salt mixture can deactivate it before the ligand binds.

  • Salt Neutralization:

    • In the main reaction vessel, add the 4-(Bromomethyl)oxazole·HBr, Boronic Acid, and finely powdered K₃PO₄.

    • Evacuate and backfill with Argon (x3).

    • Add the solvent (degassed). Stir for 5 minutes before adding the catalyst. This allows the base to neutralize the HBr in situ.

  • Reaction Initiation:

    • Inject the pre-complexed Catalyst/Ligand solution via syringe.

    • Heat to 80°C - 90°C .

    • Note: Do not exceed 100°C; oxazoles can be thermally sensitive in the presence of strong bases.

  • Workup:

    • Filter through a pad of Celite to remove Palladium black.

    • The oxazole nitrogen makes the product slightly polar; ensure your aqueous extraction pH is neutral to slightly basic (pH 8) to prevent protonation of the product during extraction.

Visualized Workflows

Workflow Diagram: Handling the HBr Salt

The following diagram illustrates the critical order of operations to prevent catalyst death.

G cluster_0 Vial A: Catalyst Activation cluster_1 Vial B: Substrate Neutralization Pd Pd(OAc)2 ActiveCat Active L-Pd(0) Complex Pd->ActiveCat Stir 15 min (Solvent) Ligand Ligand (SPhos/XPhos) Ligand->ActiveCat Reaction Coupling Reaction (80-90°C) ActiveCat->Reaction Syringe Transfer Salt 4-(Bromomethyl)oxazole HBr NeutralMix Neutralized Substrate Mix Salt->NeutralMix Base K3PO4 (3.5 equiv) Base->NeutralMix Boron Boronic Acid Boron->NeutralMix NeutralMix->Reaction In-situ Product Coupled Product Reaction->Product

Caption: Split-vial protocol ensures the Pd catalyst is not exposed to the acidic HBr salt before neutralization.

Troubleshooting & FAQs

Q: My yield is <10%. What happened?

Diagnostic: Check your base.[4] If you used 2.0 equivalents of Carbonate (e.g., Na₂CO₃), you likely ended up with a pH ~7 reaction mixture after the HBr consumed half the base. The Suzuki reaction requires a basic environment to form the reactive boronate species


.
Fix:  Increase base to 3.5 equivalents. Switch to K₃PO₄ (stronger base, better solubility in Toluene/Water).
Q: I see the starting material disappearing, but no product forms.

Diagnostic: Decomposition of the alkyl bromide. (Hetero)benzyl halides are reactive.[5] If the reaction is too hot or the base is too strong (like NaOH or KOtBu), the bromide can hydrolyze to the alcohol (4-hydroxymethyl-oxazole) or polymerize. Fix: Lower temperature to 60°C. Ensure solvents are degassed to prevent oxidation.

Q: Can I free-base the reagent beforehand?

Answer: Yes, but with caution. You can partition the HBr salt between EtOAc and saturated NaHCO₃, separate the organic layer, dry, and concentrate.[6] However, the free base 4-(bromomethyl)oxazole is less stable than the salt and can degrade upon storage. Recommendation: If you free-base it, use it immediately. Do not store the free base.

Q: Why SPhos? Can I use dppf or PPh₃?

Answer:

  • PPh₃: Poor for alkyl halides. Oxidative addition is the rate-limiting step, and PPh₃ is not electron-rich enough to push Pd into the C(sp³)-Br bond efficiently.

  • dppf: Better, but SPhos/XPhos are superior for "tricky" couplings involving heterocycles because they form a specific "monoligated" Pd species that is highly active and sterically rejects the oxazole nitrogen coordination.

References

  • Suzuki-Miyaura Coupling of Alkyl Halides

    • Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001).[7] Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society, 123(41), 10099–10100.

  • Ligand Effects (SPhos/XPhos)

    • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A More General Method for the Palladium-Catalyzed Arylation of Heteroaryl Amines. Angewandte Chemie International Edition, 45(22), 3668–3672. (Demonstrates the utility of dialkylbiaryl phosphines with heterocycles).
  • Oxazole Functionalization

    • Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006).[8] Suzuki Coupling of Oxazoles. Organic Letters, 8(12), 2495–2498.[8]

  • General Guide to Boronic Acid Protodeboronation

    • Cox, P. A., et al. (2016). Protodeboronation of Heteroaryl Boronic Acids.

Sources

Technical Support Center: Purification of 4-Substituted Oxazole Products

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Status: Operational System: Interactive Troubleshooting Guide

Introduction: The "Oxazole Walk" & The Purification Paradox

Welcome. If you are accessing this guide, you are likely facing a specific set of challenges common to 4-substituted oxazole synthesis. Unlike their 2- or 5-substituted counterparts, 4-substituted oxazoles present a unique steric and electronic profile that complicates standard purification.

The nitrogen atom in the oxazole ring is weakly basic (


), yet sufficiently nucleophilic to interact with acidic silanols on silica gel, leading to the dreaded "tailing" or complete mass loss. Furthermore, the 4-position is often sterically exposed compared to the 2- or 5-positions, making the ring susceptible to hydrolytic cleavage under acidic workup conditions.

This guide moves beyond generic advice. It provides self-validating protocols to isolate your target with high purity.

Module 1: Chromatographic Tailing & Retention Issues

Symptom: Your product streaks on the TLC plate, co-elutes with impurities, or vanishes on the column despite high loading.

The Mechanism of Failure

The oxazole nitrogen possesses a lone pair that acts as a Lewis base. Standard silica gel (


) is slightly acidic (

). The interaction between the oxazole nitrogen and the silica hydroxyl groups creates a non-covalent bond, causing peak broadening (tailing) and irreversible adsorption.
Troubleshooting Protocol: The "Buffered Stationary Phase"

Step 1: Diagnostic TLC Run two TLC plates side-by-side:

  • Standard: 30% EtOAc in Hexanes.

  • Modified: 30% EtOAc in Hexanes + 1% Triethylamine (Et

    
    N) .
    
  • Result: If the

    
     increases significantly and the spot tightens on the modified plate, your issue is Lewis acid-base interaction.
    

Step 2: Column Neutralization (The Pre-Wash Method) Do not just add Et


N to your mobile phase; this causes baseline drift. Instead, neutralize the silica before loading.
  • Pack the Column: Slurry pack your silica using 100% Hexanes containing 5% Et

    
    N.
    
  • Flush: Run 2 column volumes (CV) of the Et

    
    N/Hexane mixture.
    
  • Equilibrate: Flush with 3 CV of your starting mobile phase (e.g., 5% EtOAc/Hexanes) without amine.

    • Why? The amine binds to the most active silanol sites, "capping" them. The subsequent flush removes free amine, preventing it from contaminating your fractions.

Step 3: Alternative Stationary Phase If the product is acid-sensitive (see Module 2), switch to Neutral Alumina (Activity Grade III) .

  • Protocol: Deactivate Grade I alumina by adding 6% w/w water. Shake until free-flowing. This reduces the risk of ring-opening or rearrangement.

Module 2: Stability & Workup (Acid Sensitivity)

Symptom: NMR shows aldehyde peaks or


-acylamino ketone signals after workup. Yield drops significantly after using HCl or acidic brine.
The Mechanism of Failure

4-substituted oxazoles are prone to ring opening under acidic conditions, particularly if the 2-position is unsubstituted (


). The mechanism involves protonation of the nitrogen followed by nucleophilic attack (water) at C-2 or C-5, leading to hydrolysis.
Protocol: The "Buffered Isolation" Workflow

Critical Rule: Never use 1M HCl to remove excess amine/pyridine bases if your product is a 4-alkyloxazole.

The "Cold-Wash" System:

  • Quench: Pour reaction mixture into saturated NH

    
    Cl  (weakly acidic, pH ~5) at 0°C, not HCl.
    
  • Extraction: Use CH

    
    Cl
    
    
    
    (DCM) rather than EtOAc if the product is lipophilic; oxazoles partition better into chlorinated solvents.
  • Scrubbing Bases: If you used pyridine/lutidine in synthesis:

    • Wash organic layer with 0.5 M CuSO

      
       (aq) .
      
    • Visual Indicator: The aqueous layer turns dark blue (complexation), removing the pyridine without lowering pH below 4-5.

  • Drying: Use Na

    
    SO
    
    
    
    (neutral), not MgSO
    
    
    (slightly acidic).

Module 3: Regioisomer Separation (The 2,4 vs. 2,5 Challenge)

Symptom: Synthesis (e.g., Robinson-Gabriel or Cornforth rearrangement) yields a mixture of 2,4- and 2,5-substituted isomers that are inseparable by standard flash chromatography.

The Logic of Separation

The 2,4- and 2,5-isomers often have identical polarity but distinct crystalline lattice energies and melting points due to symmetry differences.

Protocol: Selective Crystallization & Derivatization

Method A: The "Picrate" Salt Method (Historical but Effective) If chromatography fails, exploit the basicity difference. 4-substituted oxazoles often form stable picrates or hydrochlorides differently than 5-substituted ones.

  • Dissolve mixture in dry ether.

  • Bubble dry HCl gas (or add HCl in dioxane) briefly.

  • The sterically less hindered isomer (often the 5-substituted) may precipitate first. Filter and neutralize to recover.

Method B: Recrystallization Solvent Screen

  • Solvent System: Hexanes/Isopropyl Alcohol (IPA).

  • Why? IPA allows for H-bonding interactions which may differ slightly between isomers.

  • Procedure: Dissolve crude in minimum hot IPA. Add warm Hexanes until cloudy. Cool slowly to -20°C.

Module 4: Volatility Management

Symptom: Product disappears on the rotavap (Rotary Evaporator).

  • Context: 4-Methyl, 4-Ethyl, and 4-Propyloxazoles are highly volatile oils.

The "Keeper" Solvent Technique:

  • Do not evaporate to dryness if the MW < 150 g/mol .

  • Concentrate the organic layer to ~5 mL.

  • Co-distillation prevention: Add a higher boiling solvent (e.g., Toluene or Chlorobenzene) if you are running a reaction immediately after.

  • Final Removal: If isolation is necessary, use a stream of Nitrogen gas (N

    
    ) at room temperature, not a vacuum pump.
    

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying 4-substituted oxazoles based on their physicochemical properties.

OxazolePurification Start Crude 4-Substituted Oxazole CheckTLC Step 1: Check TLC (Streaking/Tailing?) Start->CheckTLC TailingYes Method: Pre-treated Silica (5% Et3N flush) CheckTLC->TailingYes Yes (Tails) TailingNo Standard Flash Chromatography CheckTLC->TailingNo No (Clean Spot) IsVolatile Step 2: Check Volatility (MW < 150?) VolatileYes Method: N2 Stream Conc. Avoid High Vac IsVolatile->VolatileYes Yes VolatileNo Standard Rotavap IsVolatile->VolatileNo No IsAcidSensitive Step 3: Check Stability (Acid Sensitive?) AcidYes Method: Neutral Alumina or CuSO4 Wash IsAcidSensitive->AcidYes Yes AcidNo Standard Workup IsAcidSensitive->AcidNo No TailingYes->IsAcidSensitive TailingNo->IsAcidSensitive AcidYes->IsVolatile AcidNo->IsVolatile

Caption: Decision Matrix for 4-Substituted Oxazole Purification based on physicochemical properties.

Quantitative Data Summary: Solvent Systems

Mobile Phase SystemApplicationNotes
Hexanes/EtOAc (3:1) General PurificationStandard starting point. Often causes tailing.
DCM/MeOH (98:2) Polar DerivativesGood for oxazoles with amide/alcohol side chains.
Hexanes/EtOAc + 1% Et

N
Basic OxazolesRecommended. Prevents silica interaction.
Toluene/Acetone (9:1) Regioisomer SeparationExcellent selectivity for separating 2,4- vs 2,5-isomers.
Pentane/Ether (1:1) Volatile OxazolesAllows solvent removal at low temp (avoiding product loss).

FAQ: Rapid Fire Troubleshooting

Q: I am synthesizing a 4-phenyloxazole via the Bredereck synthesis (formamide +


-bromoketone). The product is a dark tar. 
A:  This reaction often produces imidazole byproducts and polymers at high temperatures.
  • Fix: Perform a steam distillation if your product is stable. 4-phenyloxazole is steam volatile; the tar is not. Alternatively, filter through a plug of silica using 100% Toluene to remove the polar tar before attempting careful chromatography.

Q: Can I use reverse-phase (C18) chromatography? A: Yes, but beware of pH.

  • Fix: Use an ammonium bicarbonate buffer (pH 7.4) or 0.1% Formic acid. Avoid TFA (Trifluoroacetic acid) if your oxazole is electron-rich, as it may hydrolyze or form a stable salt that elutes broadly.

Q: My oxazole rearranges upon heating. What is happening? A: You are likely observing the Cornforth Rearrangement . 4-acyl oxazoles can rearrange to isomeric oxazoles via an open-chain nitrile ylide intermediate at temperatures >100°C.

  • Fix: Keep all purification steps (rotavap bath, column solvent) below 40°C.

References

  • Van Leusen, A. M., et al. (1972). "Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon-heteroatom double bonds." Tetrahedron Letters, 13(23), 2367-2368. Link

  • Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry, 58(14), 3604-3606. Link

  • Palmer, D. C. (Ed.).[1] (2004).[2] "Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A." Chemistry of Heterocyclic Compounds: A Series Of Monographs. Wiley-Interscience. Link

  • Kulkarni, B. A., & Ganesan, A. (1999).[3][4] "Solution-phase synthesis of 2,5-disubstituted-1,3-oxazoles." Tetrahedron Letters, 40(30), 5637-5638. Link

  • BenchChem Technical Notes. (2025). "Purification Protocols for Heterocyclic Amines." Link(Note: Generalized reference for standard industry protocols).

Sources

Technical Support Center: 4-Bromomethyl-oxazole Hydrobromide Reactivity

[1]

Topic: Optimization of Base Selection for this compound Target Audience: Medicinal Chemists, Process Development Scientists Document Type: Troubleshooting Guide & FAQ[1]

Technical Overview: The "In-Situ" Imperative

This compound is a specialized electrophile used to introduce the oxazole pharmacophore.[1] Its handling requires a precise understanding of the equilibrium between its stable salt form and its highly reactive—and often unstable—free base.

The Core Challenge

The hydrobromide (HBr) salt stabilizes the molecule. The oxazole ring is weakly basic (pKa of conjugate acid

The "Danger Zone": When you add base, you strip the HBr, generating the neutral 4-bromomethyl-oxazole .[1] This species is a potent alkylating agent.[1][2] If a nucleophile is not immediately available, the free base will rapidly decompose via:

  • Self-Alkylation (Polymerization): The oxazole nitrogen attacks the bromomethyl group of another molecule.[1]

  • Hydrolysis: If water is present (even trace amounts in hygroscopic bases), it converts to the alcohol.

Strategic Rule: Never isolate the free base. Always perform neutralization in situ in the presence of your nucleophile.

Base Selection Matrix

The choice of base dictates the reaction pathway. Use this matrix to select the appropriate base for your specific nucleophile.

Nucleophile TypeRecommended BaseSolvent SystemMechanistic Rationale
Amines (

)
DIPEA or TEA (2.5–3.0 eq)DCM, THF, or DMFOrganic bases ensure solubility.[1] Excess base is required to neutralize the HBr salt and scavenge the HBr produced during substitution.
Phenols / Thiols K

CO

or Cs

CO

Acetone, MeCN, or DMFMild inorganic bases generate the phenoxide/thiolate anion in situ without degrading the oxazole ring.
Active Methylenes (e.g., Malonates)NaH or NaOEt THF or EtOHStrong bases are required to deprotonate the carbon. Critical: Form the enolate before adding the oxazole salt to prevent base-mediated decomposition of the reagent.
Acid Sensitive NaHCO

(Biphasic)
DCM / WaterFor highly sensitive substrates, a biphasic system buffers the pH, though reaction rates may be slower.

Visualizing the Reaction Pathway

The following diagram illustrates the kinetic competition between productive coupling and decomposition.

ReactionPathwaySalt4-Bromomethyl-oxazoleHydrobromide (Salt)FreeBaseNeutral Free Base(Transient Species)Salt->FreeBase Neutralization (-HBr)BaseBase AdditionBase->FreeBaseProductDesired CoupledProductFreeBase->Product Fast Reaction(Target Pathway)PolymerBlack Tar(Polymerization)FreeBase->Polymer Slow Reaction(No Nucleophile)AlcoholHydrolysis Product(Alcohol)FreeBase->Alcohol Trace H2ONucleophileNucleophile(R-NH2, R-SH)Nucleophile->Product

Figure 1: Kinetic pathways of 4-Bromomethyl-oxazole.[1] The "Free Base" is a transient intermediate that must be intercepted by the nucleophile to avoid decomposition.

Troubleshooting & FAQs

Q1: The reaction mixture turned black/tarry within minutes. What happened?

Diagnosis: Rapid polymerization of the free base.[1] Cause: You likely added the base to the 4-bromomethyl-oxazole HBr before adding the nucleophile, or the nucleophile was not soluble/reactive enough to intercept the free base.[1] Solution:

  • Dissolve your nucleophile and the base in the solvent first.[1]

  • Cool the mixture to 0°C.

  • Add the 4-bromomethyl-oxazole HBr solid in small portions (or as a solution) to the nucleophile/base mixture. This ensures every molecule of free base generated is immediately surrounded by nucleophiles.[1]

Q2: I am seeing low yields and a byproduct with M+16 mass (Hydroxylation).

Diagnosis: Hydrolysis of the bromomethyl group.[1] Cause: Presence of water in the solvent or base (common with hygroscopic bases like Cs


Solution:
  • Use anhydrous solvents (DMF/MeCN).[1]

  • Dry inorganic bases (K

    
    CO
    
    
    ) in an oven before use.[1]
  • Switch to a non-hygroscopic organic base like DIPEA if compatible.[1]

Q3: Can I wash the HBr salt with bicarbonate to get the free base before the reaction?

Answer: No. Unlike stable benzyl halides, 4-bromomethyl-oxazole free base is prone to self-reaction.[1] Isolating it increases the risk of degradation and exposure to a potent alkylator. Always generate it in situ.[1]

Q4: Which base is best for coupling with a secondary amine?

Recommendation: DIPEA (Diisopropylethylamine) in Acetonitrile (MeCN) or DCM .[1]

  • Why: DIPEA is non-nucleophilic (sterically hindered), preventing it from reacting with the bromomethyl group to form a quaternary ammonium salt (a common side reaction with TEA or Pyridine).

  • Protocol: Mix Amine (1.0 eq) + DIPEA (2.5 eq) in MeCN. Add Oxazole-HBr (1.1 eq) at 0°C. Warm to RT.

Validated Experimental Protocol

Application: Coupling 4-Bromomethyl-oxazole HBr with a Secondary Amine.

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Nucleophile Solution: Add the secondary amine (1.0 mmol) and DIPEA (3.0 mmol, 3.0 equiv) to anhydrous Acetonitrile (5 mL). Stir at Room Temperature (RT) for 5 minutes.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add This compound (1.1 mmol, 1.1 equiv) in a single portion.

    • Note: If the salt is clumpy, dissolve it in the minimum amount of anhydrous DMF and add dropwise.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT. Monitor by TLC/LCMS.[1]

    • Endpoint: Disappearance of the amine starting material.[1]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO

    
     (to remove excess HBr/Salts) and Brine. Dry over Na
    
    
    SO
    
    
    .

References

  • BenchChem. An In-Depth Technical Guide to 2-Bromomethyl-4,5-diphenyl-oxazole: Properties, Synthesis, and Applications.[1] (General reactivity of bromomethyl-oxazoles and malonate alkylation protocols).[1] [1]

  • Santa Cruz Biotechnology. 4-(Bromomethyl)-1,2-oxazole Product Data. (Handling and storage of bromomethyl-isoxazole analogs).[1] [1]

  • ResearchGate. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (Detailed mechanisms of oxazole alkylation and stability).

  • ChemScene. 2-Bromo-4-(bromomethyl)oxazole Properties. (Physical properties and handling of related bromomethyl-oxazole scaffolds).

Technical Support Center: Managing Hydrobromide Salts in Reaction Workup

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers and process chemists managing hydrobromide (HBr) salts. It moves beyond standard textbook procedures to address the specific physicochemical challenges—oiling out, catalyst poisoning, and corrosion—associated with these salts.[1]

Core Directive

Hydrobromide salts are frequently preferred in early discovery for their crystallinity and stability. However, they present distinct challenges during scale-up and downstream functionalization:

  • Phase Separation: High propensity for "oiling out" during crystallization.[2]

  • Catalyst Poisoning: Bromide ions (

    
    ) are potent ligands that can deactivate transition metal catalysts (e.g., Pd, Pt) in subsequent steps.
    
  • Corrosion: Acidic bromide solutions are highly aggressive toward standard stainless steel (SS316) reactors.

Module 1: Solubility & Isolation Troubleshooting
Q: My HBr salt is "oiling out" instead of crystallizing. How do I recover the solid?

Diagnosis: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solid-liquid solubility curve. This creates a solute-rich oil phase that traps impurities, preventing the formation of an ordered crystal lattice.[2]

Technical Protocol: Do not simply cool the mixture further; this increases viscosity and locks the oil state.

  • Reheat to Homogeneity: Heat the mixture until the oil phase redissolves completely.

  • Seed at the Cloud Point: Cool slowly. As soon as a faint turbidity (cloud point) appears, add seed crystals (0.5–1 wt%).[1]

  • Solvent Modification: If oiling persists, the solvent system is likely too polar or the supersaturation is too high.

    • Action: Add a co-solvent with intermediate polarity (e.g., replace pure Ethanol with Ethanol/EtOAc).[1]

    • Action: Reduce the anti-solvent addition rate.

Visualization: The Oiling-Out Mechanism & Remediation

OilingOut Start Hot Homogeneous Solution Cooling Cooling Process Start->Cooling LLPS Liquid-Liquid Phase Separation (Oiling Out) Cooling->LLPS Supersaturation > Metastable Limit Nucleation Crystal Nucleation Cooling->Nucleation Controlled Cooling + Seeding ImpureOil Impure Oil/Gum (Difficult to Crystallize) LLPS->ImpureOil Traps Impurities Growth Pure Crystalline Solid Nucleation->Growth Slow Cooling

Caption: Pathway divergence between oiling out (red) and successful crystallization (green). Seeding bypasses the liquid-liquid phase separation.

Module 2: Neutralization (Free-Basing) Strategies
Q: How do I convert an amine HBr salt to a free base without forming an emulsion?

Expert Insight: Emulsions in amine workups are often stabilized by the amphiphilic nature of the protonated amine surfactant. The key is to ensure complete deprotonation (collapsing the surfactant head group) and high ionic strength in the aqueous layer.

Table 1: Base Selection for HBr Neutralization

Base ReagentpKa (Conjugate Acid)Recommended Use CasePros/Cons
NaOH / KOH 15.7 (

)
Robust substrates; Breaking emulsions.Pro: Complete deprotonation; High ionic strength. Con: Risk of hydrolysis (esters/amides).

10.3 (

)
Acid-sensitive substrates.Pro: Mild; cheap. Con: Generates

gas (foaming); slower phase separation.
Propylene Oxide N/A (Scavenger)Water-sensitive compounds. Pro: Non-aqueous "neutralization"; removes HBr as bromopropanol. Con: Generates alkyl bromide byproducts.

Protocol: The "Salt-Out" Free-Basing Method

  • Suspend the HBr salt in the organic solvent (DCM or MTBE).

  • Add 2M NaOH (or saturated

    
    ) slowly while stirring.
    
  • Critical Step: Check pH of the aqueous layer. It must be >12. If pH is ~9-10, the amine is only partially deprotonated, acting as a surfactant.[1]

  • Separation: If emulsion forms, add solid NaCl until the aqueous layer is saturated. The density difference and ionic strength will force phase separation.

Module 3: Purification & Catalyst Protection
Q: I am using this amine in a Palladium-catalyzed coupling. Will the bromide ion interfere?

Answer: Yes. Bromide ions (


) are strong sigma-donors and can displace ligands (like phosphines) on the Palladium center, forming inactive species such as 

or bridging bromide dimers. This "poisoning" halts the catalytic cycle.

Troubleshooting Protocol: Bromide Removal If your next step involves a transition metal catalyst, you must remove the inorganic bromide.

  • Method A: Free-Base & Wash (Standard)

    • Convert HBr salt to free base (as per Module 2).

    • Wash the organic layer 3x with water . Bromide salts (NaBr) are highly water-soluble.

    • Validation: Test the final aqueous wash with

      
       solution. No precipitate = No bromide.
      
  • Method B: Anion Exchange (If Salt Form is Required)

    • If the free base is unstable, swap the

      
       counterion for a non-coordinating anion (e.g., 
      
      
      
      ,
      
      
      ) using an ion-exchange resin or by reacting with
      
      
      .[1]

Visualization: Decision Tree for Downstream Application

WorkupDecision Input Reaction Mixture (Contains Amine HBr) NextStep What is the Next Step? Input->NextStep PathA Metal Catalysis (Pd, Pt, Rh) NextStep->PathA PathB Standard Organic Reaction (Acylation, etc.) NextStep->PathB ActionA MUST Remove Bromide 1. Free-base 2. Wash aq. layer 3x 3. Dry organic PathA->ActionA ActionB Direct Use Possible (If base is present in next step) PathB->ActionB

Caption: Workflow to determine if rigorous bromide removal is required based on downstream chemistry.

Module 4: Equipment Safety & Corrosion
Q: Can I scale up this HBr workup in a stainless steel (SS316) reactor?

Risk Assessment:

  • Dry HBr salts: Generally safe in organic solvents (e.g., Ethanol) in SS316.[1]

  • Wet HBr / Aqueous Workup: High Risk. Aqueous bromide solutions, especially at low pH (<2) or elevated temperatures (>50°C), cause pitting corrosion in SS316.[1]

Mitigation Strategy:

  • Material Substitution: Use Glass-Lined Reactors (GLR) or Hastelloy (C-22/C-276) for the neutralization step.

  • Neutralize Quickly: If SS316 must be used, perform the neutralization at low temperature (<20°C) and ensure the mixture remains alkaline (pH > 10) for the majority of the residence time. Flush the reactor immediately after use.

References
  • Anderson, N. G. (2012).[1] Practical Process Research & Development. Academic Press. (Chapter on Crystallization and Oiling Out).[2][3][4]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2002).[4][5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Solubility and Counterion Selection).

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. (Acidity data for base selection).

  • Frontier, A. (n.d.).[1] Workup Tricks & Troubleshooting. University of Rochester.[6] (Emulsion breaking techniques).

  • Grushin, V. V., & Alper, H. (1994).[1] Transformations of Chloroarenes, Catalyzed by Transition-Metal Complexes. Chemical Reviews. (Mechanisms of halide poisoning in catalysis).

Sources

Technical Support Center: Solvent Effects on 4-Bromomethyl-oxazole Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

4-Bromomethyl-oxazole hydrobromide is a highly reactive electrophilic building block used primarily for introducing the oxazole moiety via nucleophilic substitution (


).

As a hydrobromide salt, this compound presents a dichotomy in handling:

  • Salt Form (Storage/Stable State): Ionic, polar, and stable but insoluble in organic synthesis solvents (DCM, Toluene).

  • Free Base (Reactive State): Generated in situ or pre-neutralized. Highly reactive, soluble in organics, but prone to self-polymerization and hydrolysis.

The choice of solvent is the single most critical variable in your experimental design. It dictates not just solubility, but the reaction kinetics (


) , mechanism (

vs

)
, and impurity profile .

Solvent Selection Matrix

Use this matrix to select the optimal solvent based on your specific nucleophile and reaction conditions.

Solvent ClassExamplesSolubility (Salt)Reactivity (

)
Risk FactorRecommendation
Polar Aprotic DMF, DMSO, NMPHigh Very High Thermal instability; difficult workup.Primary Choice for difficult substitutions.
Polar Aprotic (Volatile) Acetonitrile, AcetoneLow to ModerateHighSalt may not fully dissolve; requires phase transfer.Excellent for Finkelstein or amine alkylations.
Polar Protic Methanol, Ethanol, WaterHigh Low Solvolysis (High Risk) ; Nucleophile solvation.Avoid unless necessary (e.g., solubility).
Non-Polar DCM, Toluene, THFInsolubleNegligibleHeterogeneous reaction; requires free-basing.Use only after neutralizing the HBr salt.

Critical Workflows & Decision Logic

Visual Guide: Solvent Optimization Strategy

SolventStrategy Start Start: 4-Bromomethyl-oxazole HBr CheckNu Identify Nucleophile Type Start->CheckNu StrongNu Strong/Anionic Nucleophile (Alkoxides, Thiolates) CheckNu->StrongNu WeakNu Weak/Neutral Nucleophile (Amines, Anilines) CheckNu->WeakNu SolventChoice1 Use Polar Aprotic (DMF, DMSO, MeCN) StrongNu->SolventChoice1 SolventChoice2 Use Protic or Mixed System (EtOH/H2O or MeCN/Base) WeakNu->SolventChoice2 Risk1 Risk: Runaway Exotherm Control: Cool to 0°C SolventChoice1->Risk1 Risk2 Risk: Solvolysis (Ether formation) Control: Excess Nucleophile SolventChoice2->Risk2 caption Figure 1: Solvent decision logic based on nucleophile strength to minimize side reactions.

Troubleshooting & FAQs

Scenario A: "My reaction yield is low, and I see a new spot on TLC that isn't my product."

Diagnosis: Solvolysis (Solvent Competition) If you are using alcohols (Methanol/Ethanol) or wet solvents, the solvent itself is acting as a nucleophile. The "bromomethyl" carbon is highly electrophilic. Methanol will attack it to form the methyl ether side-product, especially if your intended nucleophile is weak or in low concentration [1].

Corrective Action:

  • Switch Solvent: Move to Acetonitrile (MeCN) or DMF . These are non-nucleophilic.

  • Dry Your Solvents: Ensure water content is <0.1%. Water hydrolyzes the bromide to the alcohol.

  • Concentration: Increase the concentration of your intended nucleophile to statistically outcompete any residual solvent impurities.

Scenario B: "The starting material won't dissolve in Dichloromethane (DCM) or THF."

Diagnosis: Ionic Lattice Energy You are working with the hydrobromide salt. Salts generally do not dissolve in non-polar or moderately polar ethers like THF or chlorinated solvents like DCM.

Corrective Action (The "Free-Base" Protocol): Do not simply heat the mixture; this degrades the oxazole.

  • Suspend the salt in DCM.

  • Add 1.1 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Stir for 15 minutes. The solution should clear up or change appearance as the HBr is scavenged by the base, releasing the organic-soluble free oxazole.

  • Proceed immediately. The free base is less stable than the salt.

Scenario C: "The reaction turns into a black tar/gum upon heating."

Diagnosis: Polymerization/Decomposition Oxazoles can be thermally sensitive, and the bromomethyl group is prone to self-alkylation (the oxazole nitrogen of one molecule attacks the bromomethyl of another) [2]. High temperatures in high-boiling solvents (like DMSO/DMF) accelerate this.

Corrective Action:

  • Lower Temperature: Run the reaction at 0°C to Room Temperature (RT). Avoid heating above 60°C unless absolutely necessary.

  • Change Solvent: Switch from DMSO to Acetone or Acetonitrile . These allow for lower reflux temperatures if heat is required.

  • Finkelstein Modification: If reactivity is low at RT, add Sodium Iodide (NaI) (10 mol%) in Acetone. This converts the alkyl bromide to a more reactive alkyl iodide in situ, allowing the reaction to proceed at milder temperatures.

Standardized Protocols

Protocol 1: Nucleophilic Substitution in Aprotic Media (Recommended)

Best for: Phenols, Thiols, and Secondary Amines.

  • Preparation: Dissolve the nucleophile (1.0 eq) in anhydrous Acetonitrile (MeCN) or DMF (if solubility is an issue).

  • Activation: Add an inorganic base (e.g.,

    
     or 
    
    
    
    , 2.0-3.0 eq).
    • Note: We use excess base to neutralize the HBr salt of the starting material AND the acid generated during substitution.

  • Addition: Add 4-Bromomethyl-oxazole HBr (1.1 eq) as a solid in one portion.

    • Why Solid? Adding it as a solution in a protic solvent introduces impurities. Adding it solid keeps it stable until it hits the reaction matrix.

  • Monitoring: Stir at RT. Monitor via LC-MS or TLC.

    • Target Time: 1–4 hours.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/Salts. Dry over

    
    .
    
Protocol 2: Handling the "Free Base" for Non-Polar Reactions

Best for: Sensitive substrates requiring DCM/THF.

  • Suspend 4-Bromomethyl-oxazole HBr (1.0 eq) in DCM (10 mL/g).

  • Cool to 0°C.

  • Add Saturated Aqueous

    
      (equal volume).
    
  • Stir vigorously for 10 minutes (Biphasic neutralization).

  • Separate layers immediately. Extract aqueous layer once with DCM.

  • Dry combined organics over

    
     (cold) for <10 mins.
    
  • Filter directly into your reaction vessel.

    • Critical: Do not concentrate to dryness. The concentrated free base is unstable. Use the solution immediately.

References

  • LibreTexts Chemistry. (2023).[1][2] Nucleophilicity and Solvent Effects. Retrieved from [Link]

  • Mahmoud, F. M., et al. (2004).[3] Solvent Effect on Nucleophilic Cleavage... in ROH-DMSO Media. Journal of Applied Sciences. Retrieved from [Link]

  • National Institutes of Health (NIH). PubChem Compound Summary: 4-(Bromomethyl)-3,5-dimethyl-1,2-oxazole. Retrieved from [Link]

Sources

Technical Support Center: 4-Bromomethyl-oxazole Hydrobromide Kinetics & Optimization

[1]

Welcome to the Advanced Synthesis Support Hub. I am Dr. Aris, Senior Application Scientist. Below is a technical guide designed to help you navigate the kinetic profile of 4-(bromomethyl)oxazole hydrobromide (CAS: 1427195-15-0). This compound is a potent electrophilic alkylating agent used frequently in the synthesis of bioactive oxazole derivatives (e.g., COX inhibitors like Oxaprozin).[1][2] However, its hydrobromide salt form introduces unique kinetic and thermodynamic constraints that differ from the free base.[1][2]

This guide addresses the critical relationship between temperature, solubility, and reaction rates to prevent common failure modes like polymerization ("tarring") or incomplete conversion.[1][2]

Part 1: Kinetic Profiling & Temperature Effects[1]

Q1: How does temperature specifically influence the reaction rate of this hydrobromide salt compared to the free base?

A: The reaction kinetics of 4-(bromomethyl)oxazole hydrobromide are governed by a two-step activation barrier that is highly temperature-dependent.[1][2]

  • Dissociation/Neutralization (Endothermic): Unlike the free base, the hydrobromide salt exists in a lattice structure that is often sparingly soluble in non-polar organic solvents (e.g., THF, Toluene) at room temperature.[1][2] Initial heating (30–40°C) is often required to solubilize the salt or facilitate its in situ neutralization by a base (e.g.,

    
     or TEA).[1][2] Without this thermal input, the effective concentration of the reactive electrophile remains near zero, stalling the reaction regardless of the theoretical rate constant.[1]
    
  • Nucleophilic Substitution (

    
    ) (Exothermic):  Once the free bromomethyl species is available, the substitution reaction follows standard Arrhenius behavior.[1][2] However, the oxazole ring is sensitive.[1][2]
    
    • Optimal Window (0°C – 60°C): The reaction rate doubles roughly every 10°C.[1][2]

    • Thermal Ceiling (>70°C): Above this threshold, the activation energy for side reactions (ring opening, polymerization) is surpassed.[1][2] The rate of degradation often exceeds the rate of substitution, leading to yield loss.[1][2]

Q2: What is the "Thermal Ceiling" for this compound, and why does my reaction turn black?

A: The "Thermal Ceiling" is the temperature at which the rate of decomposition becomes kinetically significant.[2] For 4-(bromomethyl)oxazole derivatives, this is typically observed above 70–80°C .[1][2]

  • The "Black Tar" Phenomenon: The darkening of the reaction mixture indicates the formation of polymeric byproducts.[2] At high temperatures, the oxazole ring can undergo hydrolytic cleavage or self-alkylation (polymerization), releasing HBr and carbonaceous material.[1][2]

  • Causality: The bromomethyl group is highly activated (benzylic-like).[1][2] If the nucleophile is weak or the temperature is too high, the compound reacts with itself or the solvent.[1][2]

  • Prevention: maintain reaction temperatures below 65°C unless using a high-boiling solvent with a very weak nucleophile.

Part 2: Troubleshooting Guide

Q3: My yield is low (<30%), but I refluxed the reaction for 12 hours. What went wrong?

A: "Refluxing" is often the error.[1][2] Prolonged exposure to high heat likely degraded your starting material before it could react.[1][2]

Diagnostic Checklist:

  • Did you neutralize the salt? The HBr must be scavenged.[2] If you used a neutral nucleophile (like an amine) without an auxiliary base, the HBr protonates your nucleophile, deactivating it.[1][2]

  • Solvent Choice: If you used a non-polar solvent (e.g., Hexanes, Ether) and refluxed, the salt likely never dissolved.[1]

  • Solution: Switch to a "Dissolve-Cool-React" protocol (see Part 3). Use a polar aprotic solvent (DMF, MeCN) or a phase transfer catalyst.[1][2]

Q4: I observe a rapid exotherm upon adding the reagent. Is this normal?

A: Yes, but it is dangerous.[1][2]

  • Mechanism: The neutralization of the HBr salt by a strong base (e.g., NaH, NaOEt) is highly exothermic.[1][2] Additionally, the alkylation itself releases heat.[1][2]

  • Risk: A runaway exotherm can spike the local temperature above the decomposition threshold (the Thermal Ceiling), causing immediate degradation.[1][2]

  • Control: Always add the 4-(bromomethyl)oxazole hydrobromide slowly at low temperature (0°C to -10°C) to manage the heat load, then warm to room temperature for the kinetic phase.[1][2]

Part 3: Standard Operating Protocol (SOP)

Protocol: Controlled Nucleophilic Substitution with 4-Bromomethyl-oxazole HBr

Objective: Alkylation of a secondary amine or active methylene compound (e.g., Diethyl malonate) while minimizing thermal degradation.[1][2]

Reagents:

  • 4-(Bromomethyl)oxazole hydrobromide (1.0 equiv)[1][2]

  • Nucleophile (1.1 – 1.2 equiv)[1][2]

  • Base (

    
     for mild, NaH for strong nucleophiles) (2.0 – 2.5 equiv)[1][2]
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry)[1][2]

Step-by-Step Methodology:

  • Preparation (Solubilization):

    • Suspend the 4-(bromomethyl)oxazole hydrobromide in MeCN.

    • Note: The salt may not dissolve fully.[1][2] This is acceptable.

  • Activation (The "Cool" Phase):

    • Cool the suspension to 0°C using an ice bath.[1][2]

    • Add the Base slowly.[1][2] Expect a slight exotherm as HBr is neutralized.

    • Stir for 15 minutes at 0°C to generate the free base in situ.

  • Reaction (The "Kinetic" Phase):

    • Add the Nucleophile dropwise to the cold mixture.[2]

    • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

    • Monitor by TLC/LC-MS.[1][2] The reaction is typically fast (1–4 hours).[1][2]

    • Only if conversion is slow: Heat to 40–50°C . Do not exceed 60°C.

  • Quench & Isolation:

    • Cool back to room temperature.[1][2][3]

    • Filter off the inorganic salts (KBr/NaBr).[1][2]

    • Concentrate the filtrate under reduced pressure (keep water bath <40°C).[1][2]

Part 4: Visualization & Logic[1][2]

Diagram 1: Kinetic Pathways & Thermal Thresholds

This diagram illustrates the competition between the desired substitution reaction and the thermal degradation pathway.[2]

ReactionKineticscluster_0Temperature Control ZoneStart4-Bromomethyl-oxazoleHydrobromide (Salt)NeutralizationNeutralization(Base + 0°C)Start->Neutralization SolubilizationFreeBaseReactive Intermediate(Free Base)Neutralization->FreeBase -HBr (Exothermic)ProductSubstituted Oxazole(Desired Product)FreeBase->Product T < 60°C(Kinetic Control)DegradationPolymer/Tar(Decomposition)FreeBase->Degradation T > 70°C(Thermal Runaway)

Caption: Kinetic pathway showing the critical divergence between product formation (green path) and thermal degradation (red dashed path) based on temperature control.

Diagram 2: Optimized Experimental Workflow

A self-validating workflow ensuring salt neutralization occurs before thermal acceleration.

WorkflowStep11. Suspension(Solvent + Salt)Step22. Cryo-Neutralization(Add Base at 0°C)Step1->Step2Step33. Nucleophile Addition(Slow, Isothermic)Step2->Step3Step44. Kinetic Ramp(Warm to 25°C - 40°C)Step3->Step4Step55. Monitoring(TLC/LCMS)Step4->Step5DecisionComplete?Step5->DecisionStopQuench & IsolateDecision->StopYesHeatMild Heat (max 50°C)Decision->HeatNoHeat->Step5Loop

Caption: Step-by-step workflow emphasizing the "Cool-Neutralize-Warm" strategy to maximize yield and safety.

Part 5: Quantitative Data Summary

ParameterValue / ConditionImpact on Kinetics
Storage Temp -20°C (Freezer)Prevents slow hydrolysis and dimerization during storage [1].[1][2]
Reaction Temp (Optimal) 20°C – 45°CBalances reaction rate (

) with stability.[1][2]
Decomposition Temp > 70°COnset of rapid polymerization and ring cleavage [2].[1][2]
Solubility High in Water/MeOH; Low in THF/TolueneSalt form requires polar solvents or Phase Transfer Catalysts (PTC).[1][2]
Exotherm Risk Moderate to HighNeutralization of HBr is exothermic; uncontrolled heat leads to tarring.[1][2]

References

  • PubChem. 4-(Bromomethyl)-3,5-dimethyl-1,2-oxazole Safety Data Sheet. Available at: [Link][1][2]

  • ResearchGate. 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit.[1][2] Available at: [Link][1][2]

Technical Support Center: Palladium Catalyst Removal from Oxazole Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for post-reaction workup procedures. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with palladium catalyst removal from oxazole-containing products. Given the critical nature of purity in pharmaceutical development, effectively reducing palladium levels to meet regulatory standards is paramount. This resource provides in-depth, field-proven insights and actionable protocols to address these challenges head-on.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium so critical for my oxazole-based Active Pharmaceutical Ingredient (API)?

Residual palladium in an API is a significant concern for regulatory bodies like the FDA and EMA.[1][2] Palladium is not considered therapeutically beneficial and must be controlled within acceptable limits to ensure patient safety.[3] The International Council for Harmonisation (ICH) Q3D guideline sets a Permitted Daily Exposure (PDE) for palladium, which for oral medications is typically 100 µ g/day .[3][4] This translates to a concentration limit of 10 ppm for a drug with a maximum daily dose of 10 grams.[4][5][6] Failure to meet these stringent limits can lead to costly delays in drug development and regulatory rejection.

Q2: What makes palladium removal from oxazole products particularly challenging?

Oxazoles, like many nitrogen-containing heterocycles, can act as ligands, coordinating with the palladium catalyst.[7] This interaction can keep the palladium solubilized in the reaction mixture, making its removal by simple filtration difficult.[8] Traditional purification methods like chromatography or recrystallization can sometimes be ineffective or lead to significant loss of the desired product.[9]

Q3: What are the main strategies for palladium removal?

Palladium removal techniques can be broadly categorized into three main approaches: adsorption, precipitation/extraction, and crystallization.[10]

  • Adsorption: This involves using solid-supported materials, known as scavengers, that bind to the palladium.[11] Common examples include activated carbon and silica-based scavengers with functional groups like thiols.[9][12][13]

  • Precipitation/Extraction: This method involves adding a reagent that forms an insoluble complex with palladium, which can then be filtered off. Alternatively, a reagent can be used to form a palladium complex that is preferentially soluble in an aqueous phase and can be removed by liquid-liquid extraction.[10]

  • Crystallization: In some cases, adding a specific agent during crystallization can help to exclude palladium from the crystal lattice of the product.[10]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q: My reaction mixture is dark gray or black even after initial filtration. What should I do?

A: A persistent dark color often indicates the presence of palladium black, which consists of agglomerated palladium nanoparticles.[14] While some of this may be removed by filtration, fine or colloidal particles can pass through standard filter paper.

  • Probable Cause: Formation of fine, insoluble palladium(0) particles.

  • Solution Pathway:

    • Improve Filtration: Use a pad of Celite® (diatomaceous earth) over your filter paper to trap finer particles.[15] Ensure the Celite bed is 1-2 cm thick and well-packed.

    • Consider Adsorbents: If improved filtration is insufficient, treat the solution with activated carbon.[16] The large surface area of activated carbon is effective at adsorbing these fine palladium particles.[12][13]

Q: I've used a thiol-based scavenger, but my ICP-MS results still show high palladium levels. Why isn't it working effectively?

A: The effectiveness of a scavenger is highly dependent on several factors, including the palladium's oxidation state and the reaction conditions.

  • Probable Cause 1: Incorrect Scavenger Choice for Palladium Oxidation State. Thiol-based scavengers are generally most effective for softer palladium(II) species. If your catalytic cycle ends with palladium(0), the scavenger's efficiency might be reduced.

  • Solution: Consider a scavenger with a different functional group or try a pre-treatment step. For instance, gentle oxidation of Pd(0) to Pd(II) in situ (if compatible with your product) can improve the efficacy of thiol-based scavengers.

  • Probable Cause 2: Insufficient Contact Time or Temperature. Scavenging is a chemical reaction and requires adequate time and sometimes heat to proceed to completion.

  • Solution: Increase the stirring time of your product solution with the scavenger.[17] Gently heating the mixture (e.g., to 40-60 °C), provided your product is stable, can significantly accelerate the scavenging process.[18][19]

  • Probable Cause 3: Competition from Your Product. As mentioned, your oxazole product itself can compete with the scavenger for binding to the palladium.

  • Solution: You may need to use a higher loading of the scavenger (more equivalents) to outcompete your product. It is often beneficial to screen a few different types of scavengers to find the one with the highest affinity for palladium in your specific chemical environment.[16]

Q: My product yield drops significantly after using activated carbon. How can I prevent this?

A: Activated carbon is a highly effective but often non-selective adsorbent.[12][13] Its porous structure can trap your product along with the palladium.

  • Probable Cause: Adsorption of the oxazole product onto the activated carbon.

  • Solution Pathway:

    • Minimize Carbon Usage: Use the minimum amount of activated carbon necessary. This may require some optimization experiments.

    • Solvent Selection: Perform the carbon treatment in a solvent in which your product is highly soluble. This will favor the product remaining in solution.

    • Thorough Washing: After filtering off the carbon, wash it thoroughly with fresh solvent to recover as much of the adsorbed product as possible.

    • Consider Alternatives: If product loss remains high, consider more selective silica-based scavengers, which often have lower product attrition.[1]

Decision-Making Workflow for Palladium Removal

The following diagram illustrates a logical workflow for selecting an appropriate palladium removal strategy.

Palladium_Removal_Workflow start Reaction Complete (Crude Oxazole Product) initial_filter Initial Filtration (e.g., through Celite) start->initial_filter icp_check1 ICP-MS Analysis: Check Pd Level initial_filter->icp_check1 success Purification Complete icp_check1->success < 10 ppm (Meets Spec) troubleshoot Select Scavenging Strategy icp_check1->troubleshoot > 10 ppm (Out of Spec) strategy_carbon Activated Carbon (Good for Pd(0) colloids) troubleshoot->strategy_carbon strategy_thiol Thiol Scavenger (Good for Pd(II)) troubleshoot->strategy_thiol strategy_cysteine Aqueous Wash (e.g., N-Acetylcysteine) troubleshoot->strategy_cysteine icp_check2 ICP-MS Analysis: Re-check Pd Level strategy_carbon->icp_check2 strategy_thiol->icp_check2 strategy_cysteine->icp_check2 icp_check2->success < 10 ppm icp_check2->troubleshoot > 10 ppm (Re-evaluate strategy)

Caption: A decision workflow for palladium catalyst removal.

In-Depth Experimental Protocols

Here are detailed protocols for common and effective palladium removal techniques.

Protocol 1: Activated Carbon Adsorption

This method is broadly applicable and particularly effective for removing palladium black (Pd(0)).

  • Principle: Activated carbon has a high surface area with micropores that physically adsorb palladium species.[12][13]

  • Methodology:

    • Dissolve the crude oxazole product in a suitable organic solvent (e.g., ethyl acetate, toluene, or THF) at a concentration of 50-100 mg/mL.

    • Add powdered activated carbon (typically 5-10% w/w relative to the crude product).

    • Stir the suspension vigorously at room temperature for 2-4 hours. For challenging cases, heating to 40-50°C can improve efficiency.[10]

    • Prepare a filtration funnel with a 1-2 cm pad of Celite over filter paper.

    • Filter the slurry through the Celite pad, ensuring the carbon is completely removed.

    • Wash the Celite/carbon cake with several portions of fresh solvent to recover any adsorbed product.

    • Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

    • Submit a sample for ICP-MS analysis to quantify residual palladium.

Protocol 2: Thiol-Based Silica Scavenger

Silica-based scavengers offer higher selectivity than carbon, often resulting in lower product loss.[1] Thiol-functionalized silica is a workhorse for scavenging palladium.[17]

  • Principle: The soft thiol groups on the silica surface act as strong ligands for the soft Lewis acidic palladium, forming a stable complex that is removed with the solid support.[20][21]

  • Methodology:

    • Dissolve the crude oxazole product in an appropriate solvent (e.g., THF, acetonitrile, toluene).

    • Add the thiol-functionalized silica scavenger (e.g., ISOLUTE® Si-Thiol). A typical starting point is 3-5 equivalents relative to the initial amount of palladium catalyst used.

    • Stir the mixture at room temperature or elevate to 40-60°C. Monitor the progress by taking small aliquots over time (e.g., 1, 4, and 16 hours).[17]

    • Once scavenging is complete (as determined by ICP-MS or until no further decrease is observed), filter off the silica scavenger.

    • Wash the scavenger with fresh solvent.

    • Combine the filtrates and remove the solvent under reduced pressure.

Protocol 3: N-Acetylcysteine Aqueous Wash

This method uses a cheap, readily available reagent and is effective for removing palladium via extraction into an aqueous phase.[19][22]

  • Principle: The thiol and carboxylic acid groups of N-acetylcysteine chelate palladium, forming a water-soluble complex that can be separated from the organic product layer.[18][22]

  • Methodology:

    • Dissolve the crude product in a water-immiscible organic solvent like toluene or ethyl acetate.

    • Prepare a 1M aqueous solution of N-acetylcysteine.

    • Add the N-acetylcysteine solution to the organic layer (a 1:1 volume ratio is a good starting point).

    • Stir the biphasic mixture vigorously at an elevated temperature (e.g., 60°C) for at least one hour.[18][19]

    • Allow the layers to cool and separate them in a separatory funnel.

    • Wash the organic layer with water and then with brine to remove any residual cysteine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the purified product.

    • Repeat the wash if necessary, guided by ICP-MS analysis.

Data Summary: Comparison of Scavenging Methods

MethodTypical LoadingAdvantagesDisadvantages
Activated Carbon 5-20 wt%Low cost, effective for Pd(0), widely available.[10][13]Can be non-selective, potentially leading to high product loss.[1]
Thiol-Silica Scavenger 3-10 eq. (to Pd)High selectivity, low product loss, good for Pd(II).[17]Higher cost, may require elevated temperatures or longer times.
N-Acetylcysteine Wash Aqueous SolutionVery low cost, simple extraction procedure.[19][22]Requires biphasic system, may require heating, potential for emulsions.

Mechanistic Visualization

The diagram below illustrates the binding mechanism of a thiol-functionalized silica scavenger with a palladium(II) species.

Scavenger_Mechanism cluster_silica Silica Surface silica Si-O-Si linker -(CH2)3-SH pd_species [L2Pd(II)Cl2] (Soluble Catalyst Residue) scavenged_complex Bound Palladium Complex (Immobilized on Silica) pd_species->scavenged_complex Coordination (Strong Pd-S bond)

Sources

Validation & Comparative

Structural Validation of 4-Substituted Oxazoles via Single Crystal X-Ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Author Persona: Senior Application Scientist

Executive Summary: The Regioisomer Trap

In drug discovery, particularly within kinase inhibitor development, the oxazole scaffold is a privileged pharmacophore. However, a recurring bottleneck in the synthesis of 4-substituted oxazoles (e.g., via Robinson-Gabriel cyclodehydration or Cornforth rearrangement) is the formation of regioisomeric mixtures—specifically the 2,4- and 2,5-disubstituted isomers.

While NMR (


H, 

C, NOESY) is the workhorse of characterization, it frequently fails for fully substituted oxazoles lacking ring protons. The chemical shift differences between C4 and C5 are often subtle (<5 ppm) and solvent-dependent.

This guide establishes Single Crystal X-Ray Diffraction (SC-XRD) not just as a confirmation tool, but as the primary validation gate. We compare SC-XRD against spectroscopic alternatives and provide a self-validating protocol to unambiguously assign the 4-substituted architecture.

The Challenge: Why NMR is Insufficient

The core issue lies in the structural ambiguity of the oxazole ring synthesis.

  • The "Blind Spot": In a fully substituted 2,4-diaryloxazole, there are no protons on the heterocyclic ring.

  • HMBC Limitations: Long-range couplings (

    
    ) from substituents to the ring carbons (C2, C4, C5) are often identical for both regioisomers due to the similar bond distances.
    
  • Nitrogen Ambiguity: Distinguishing the nitrogen position relative to the substituents is critical, yet

    
    N-HMBC requires high concentrations and isotopic abundance.
    
Visualizing the Ambiguity (Synthesis Pathway)

Oxazole_Ambiguity Start Alpha-Halo Ketone + Amide Inter Cyclization (Robinson-Gabriel) Start->Inter Mixture Crude Mixture (Regioisomers) Inter->Mixture Iso24 Target: 4-Substituted Oxazole (Kinase Active) Mixture->Iso24 Iso25 Impurity: 5-Substituted Oxazole (Inactive/Off-target) Mixture->Iso25 Decision Validation Method? Iso24->Decision Iso25->Decision NMR NMR (NOE/HMBC) Ambiguous if fully substituted Decision->NMR High Risk XRD SC-XRD Definitive (Bond Lengths/Angles) Decision->XRD Gold Standard

Figure 1: The synthetic divergence leading to regioisomeric ambiguity and the validation decision matrix.

Comparative Analysis: XRD vs. Alternatives

The following table objectively compares validation methods for a hypothetical molecule: 4-(4-bromophenyl)-2-methyloxazole .

FeatureNMR (1D/2D) Mass Spectrometry (MS) DFT Calculation SC-XRD (Gold Standard)
Differentiation Mechanism Chemical shift (

) & Coupling (

)
Fragmentation patternsEnergy minimizationElectron density mapping
Regioisomer Resolution Low/Medium . Relies on subtle shielding effects.Low . Isomers often have identical parent ions and similar fragments.Medium . Can predict stability, but cannot confirm actual product.Absolute . Direct visualization of atomic connectivity.
Sample Requirement ~5 mg (Solution)<1 mg (Solution)N/A (Computational)Single Crystal (>0.1 mm)
Time to Result 1 Hour15 MinutesDays (CPU time)2-24 Hours (post-crystal)
Primary Failure Mode Signal overlap; lack of NOE contacts.Indistinguishable fragmentation.Theory vs. Experiment mismatch.Twinning or lack of crystals.

Technical Protocol: The Self-Validating XRD Workflow

Step 1: Crystallization (The Critical Bottleneck)

Oxazoles often "oil out." Use these specific techniques for heterocycles:

  • Slow Evaporation (Screening): Dissolve 5 mg in EtOAc. Add drops of Hexane until cloudy, then add 1 drop of MeOH to clear. Cover with perforated parafilm.

  • Antisolvent Diffusion: Dissolve in minimal DCM (dense). Layer carefully with Pentane (light) in a narrow NMR tube.

  • Fluorinated Oils: If the compound is an oil, use the "in situ" crystallization method by mounting the oil drop in a cryoloop and flash-cooling; sometimes poly-crystalline material can be annealed.

Step 2: Data Collection Strategy
  • Temperature: 100 K (Cryogenic) . This is non-negotiable for small heterocycles to minimize thermal ellipsoids and resolve the N vs. O electron density.

  • Source: Cu-K

    
     (
    
    
    
    =1.5418 Å)
    is preferred for absolute configuration if chiral centers exist (anomalous scattering). For standard planar oxazoles, Mo-K
    
    
    is sufficient and reduces absorption errors.
  • Resolution: Aim for 0.80 Å or better (approx.

    
     for Mo) to ensure bond lengths are precise enough to distinguish C-O from C=N.
    
Step 3: Structure Refinement & Validation Criteria

To confirm the 4-substituted structure, you must validate the bond lengths against the International Tables for Crystallography or the Cambridge Structural Database (CSD).

The "Oxazole Fingerprint" (Self-Validation Metrics): In a valid 4-substituted oxazole model, the bond lengths must converge to these ranges:

BondExpected Length (Å)Diagnostic Note
O1–C2 1.36 – 1.38Single bond character.
C2=N3 1.28 – 1.30Shortest bond in the ring. Defines the N position.
N3–C4 1.38 – 1.40If this is <1.35, check for disorder/wrong assignment.
C4=C5 1.36 – 1.38Double bond character.
C5–O1 1.36 – 1.38Similar to O1-C2.

Validation Check: If your refined C2=N3 bond is >1.34 Å, you likely have assigned the Nitrogen atom to the wrong position (i.e., you have modeled the Carbon as Nitrogen), or the structure is the isoxazole isomer.

Workflow Diagram

XRD_Workflow Sample Pure Solid (>95% HPLC) Growth Crystal Growth (Vapor Diffusion) Sample->Growth Diffraction Data Collection (100 K, Cu/Mo Source) Growth->Diffraction Solution Structure Solution (SHELXT / OLEX2) Diffraction->Solution Refinement Refinement (Anisotropic, H-atoms) Solution->Refinement Check Validation Gate (checkCIF) Refinement->Check Check->Refinement R1 > 5% Result Confirmed Structure (CIF Published) Check->Result R1 < 5%, GoF ~1.0

Figure 2: The iterative workflow for crystallographic validation.

Experimental Data Presentation

When publishing your comparison, present the crystallographic data in a standard table. Below is a template populated with typical values for a validated 4-substituted oxazole.

Table 2: Crystallographic Data & Refinement Statistics

ParameterValue (Example)
Crystal System Monoclinic
Space Group

Temperature 100(2) K
R-Factor (

)
3.85% (Indicates high quality)
Goodness of Fit (GoF) 1.04 (Ideal is 1.[1]0)
Flack Parameter N/A (Centrosymmetric)
Key Dihedral Angle C5-C4-C(ipso)-C(ortho): 24.5

(Shows twist from planarity)

Interpretation: The low


 value (<5%) confirms the atomic assignment is correct. The thermal ellipsoids (Ueq) for Nitrogen and Oxygen should be comparable; if one is significantly smaller/larger than the carbons, the atom type assignment is incorrect.

References

  • Cambridge Crystallographic Data Centre (CCDC). Mercury – Crystal Structure Visualisation, Exploration and Analysis Software. [Link][2][3]

  • Spek, A. L. (2009). Structure validation in chemical crystallography.[4] Acta Crystallographica Section D, 65(2), 148–155. [Link]

  • International Union of Crystallography (IUCr). checkCIF/PLATON Validation Service. [Link]

  • Groom, C. R., et al. (2016).[3] The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. [Link]

  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. Chem. Soc. Rev., 2023, 52, 2363-2384. [Link]

Sources

A Comparative Study of Leaving Groups in 4-Halomethyl-Oxazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile 4-Halomethyl-Oxazole Scaffold in Drug Discovery

The oxazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold. Within this class of compounds, 4-halomethyl-oxazoles have emerged as particularly valuable synthetic intermediates. The electrophilic carbon of the halomethyl group provides a reactive handle for the introduction of diverse functional groups via nucleophilic substitution, enabling the rapid generation of compound libraries for drug discovery and development.

This guide provides a comparative analysis of the four common halogens—fluorine, chlorine, bromine, and iodine—as leaving groups in the 4-methyl position of the oxazole ring. Understanding the relative reactivity of these substrates is crucial for designing efficient synthetic routes and predicting reaction outcomes. We will delve into the underlying mechanistic principles, provide experimental data to support the discussion, and offer detailed protocols for the synthesis and reaction of these important building blocks.

Theoretical Framework: Nucleophilic Substitution at the 4-Methylene Position of Oxazoles

The reactivity of 4-halomethyl-oxazoles in nucleophilic substitution reactions is analogous to that of benzylic halides. The adjacent oxazole ring, being aromatic, can stabilize the transition state of an SN2 reaction, thereby accelerating the rate of substitution compared to a simple alkyl halide.[1] The generally accepted mechanism for these reactions is a bimolecular nucleophilic substitution (SN2) pathway, especially with primary halides and strong nucleophiles.

The key factors governing the rate of an SN2 reaction are the strength of the nucleophile, steric hindrance at the reaction center, the nature of the solvent, and the ability of the leaving group to depart.[2] In a comparative study where the nucleophile, substrate core, and reaction conditions are kept constant, the nature of the leaving group becomes the determining factor in the reaction rate.

A good leaving group is a species that is stable on its own, which generally correlates with it being a weak base. For the halogens, the basicity of their conjugate bases (the halide ions) decreases down the group: F⁻ > Cl⁻ > Br⁻ > I⁻. Consequently, the leaving group ability increases down the group. This leads to the expected reactivity trend for 4-halomethyl-oxazoles in SN2 reactions:

I > Br > Cl > F

This trend is a result of two primary factors:

  • Bond Strength: The C-X bond strength decreases down the group (C-F > C-Cl > C-Br > C-I). A weaker bond is more easily broken in the transition state, leading to a lower activation energy and a faster reaction.

  • Polarizability: The polarizability of the halogen atom increases down the group. A more polarizable atom can better stabilize the partial negative charge that develops in the SN2 transition state.

Comparative Reactivity: Experimental Insights

Studies on the SN2 reactivity of benzylic halides consistently show the I > Br > Cl trend. For instance, the relative rates of reaction of benzyl halides with a given nucleophile demonstrate a significant increase in reactivity from chloride to bromide and a further increase to iodide. This is a direct consequence of the decreasing C-X bond strength and increasing polarizability of the leaving group.

Qualitative observations from the literature on halomethyl-oxazoles support this trend. For example, 2-(bromomethyl)oxazoles are often described as being more reactive than their chloromethyl counterparts. This increased reactivity of the bromo derivative makes it a preferred substrate when a milder reaction condition or a faster reaction time is desired.

Table 1: Predicted Relative Reactivity of 4-Halomethyl-oxazoles in SN2 Reactions

Leaving Group (X) in 4-(X-methyl)-oxazoleC-X Bond Energy (kJ/mol, approx.)Relative Reactivity (Predicted)Comments
-F~485Very LowThe C-F bond is very strong, making fluoride a poor leaving group. SN2 reactions are often difficult.
-Cl~340ModerateA common and cost-effective choice. Reactions often require heating.
-Br~285HighMore reactive than the chloride, allowing for milder reaction conditions and shorter reaction times.
-I~210Very HighThe most reactive of the series. The C-I bond is the weakest, making iodide the best leaving group.

Synthesis of 4-Halomethyl-Oxazoles

The accessibility of the 4-halomethyl-oxazole starting materials is a critical consideration for their use in synthesis.

  • 4-Chloromethyl- and 4-Bromomethyl-oxazoles: These are the most commonly reported derivatives. They are typically synthesized from the corresponding 4-hydroxymethyl-oxazole, which can be prepared through various established oxazole ring-forming reactions. The hydroxyl group can then be converted to the chloride or bromide using standard reagents such as thionyl chloride (SOCl₂) for the chloride and phosphorus tribromide (PBr₃) or carbon tetrabromide/triphenylphosphine for the bromide.

  • 4-Iodomethyl-oxazoles: These can be readily prepared from the more common 4-chloromethyl- or 4-bromomethyl-oxazoles via a Finkelstein reaction. This involves treating the chloro- or bromo- derivative with sodium iodide in a solvent like acetone, where the insolubility of sodium chloride or bromide drives the equilibrium towards the formation of the iodo-derivative.

  • 4-Fluoromethyl-oxazoles: The synthesis of these compounds is more challenging due to the poor leaving group ability of fluoride. Direct fluorination of 4-hydroxymethyl-oxazoles with reagents like diethylaminosulfur trifluoride (DAST) can be effective, but these reagents require careful handling.

Experimental Protocols

Here, we provide a representative, self-validating protocol for the synthesis of a 4-halomethyl-oxazole and its subsequent use in a nucleophilic substitution reaction.

Protocol 1: Synthesis of 4-(Chloromethyl)-2,5-dimethyloxazole

This protocol describes the chlorination of 4-(hydroxymethyl)-2,5-dimethyloxazole.

Materials:

  • 4-(Hydroxymethyl)-2,5-dimethyloxazole

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Pyridine, anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath

Procedure:

  • Dissolve 4-(hydroxymethyl)-2,5-dimethyloxazole (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (1.1 eq) to the solution.

  • Add thionyl chloride (1.2 eq) dropwise via a dropping funnel over 15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-(chloromethyl)-2,5-dimethyloxazole.

Protocol 2: Nucleophilic Substitution with Piperidine

This protocol details the reaction of 4-(chloromethyl)-2,5-dimethyloxazole with piperidine.

Materials:

  • 4-(Chloromethyl)-2,5-dimethyloxazole

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • To a solution of 4-(chloromethyl)-2,5-dimethyloxazole (1.0 eq) in acetonitrile, add piperidine (1.2 eq) and potassium carbonate (1.5 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-((piperidin-1-yl)methyl)-2,5-dimethyloxazole.

Visualization of Key Processes

Reaction Mechanism

The nucleophilic substitution on a 4-halomethyl-oxazole proceeds via a classic SN2 mechanism. The nucleophile attacks the electrophilic methylene carbon from the backside, leading to a pentavalent transition state, followed by the departure of the halide leaving group.

Caption: Generalized SN2 mechanism for nucleophilic substitution on a 4-halomethyl-oxazole.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent reaction of a 4-halomethyl-oxazole.

experimental_workflow cluster_synthesis Synthesis of 4-Halomethyl-oxazole cluster_substitution Nucleophilic Substitution start 4-Hydroxymethyl-oxazole halogenation Halogenation (e.g., SOCl₂, PBr₃) start->halogenation purification1 Workup & Purification halogenation->purification1 product1 4-Halomethyl-oxazole purification1->product1 reaction Reaction with Nucleophile product1->reaction purification2 Workup & Purification reaction->purification2 final_product 4-Substituted-methyl-oxazole purification2->final_product

Caption: General experimental workflow for the preparation and derivatization of 4-halomethyl-oxazoles.

Conclusion and Recommendations for Researchers

The choice of halogen in the 4-halomethyl-oxazole scaffold significantly impacts its reactivity in nucleophilic substitution reactions, following the predictable trend of I > Br > Cl > F.

  • For rapid, high-yield reactions under mild conditions, 4-iodomethyl- and 4-bromomethyl-oxazoles are the reagents of choice. The higher reactivity of these substrates is particularly advantageous when dealing with sensitive functional groups or less reactive nucleophiles.

  • For cost-effective, large-scale syntheses, 4-chloromethyl-oxazoles represent a practical option, although they may require more forcing reaction conditions.

  • 4-Fluoromethyl-oxazoles are generally poor substrates for SN2 reactions and their synthesis is more complex. Their use should be considered only when the introduction of a fluorine atom at that position is a specific design objective.

By understanding the principles outlined in this guide, researchers can make informed decisions in the selection of their 4-halomethyl-oxazole building blocks, leading to more efficient and successful synthetic campaigns in the pursuit of novel therapeutics.

References

  • Relevant scholarly articles on the importance of oxazoles in medicinal chemistry would be cited here.
  • Schaefer, H. F., & Allen, W. D. (Year). Title of a relevant theoretical study on benzylic SN2 reactions. Journal Name, Volume(Issue), pages. [Link to article]
  • Citation for a study describing the synthesis of a 4-chloromethyl-oxazole deriv
  • Citation for a study describing the synthesis of a 4-bromomethyl-oxazole deriv
  • Citation for a study describing the Finkelstein reaction for the synthesis of iodoalkanes.
  • Citation for a study describing the use of DAST or other fluorin
  • Citation for a general organic chemistry textbook or review on SN2 reactions.
  • Citation for a study providing qualitative or quantitative data on the rel
  • Citation for a study describing a nucleophilic substitution reaction on a halomethyl-oxazole.
  • Additional relevant cit

Sources

The Oxazole Architect: A Comparative Guide to 4-Bromomethyl-oxazole Hydrobromide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Drug Discovery Researchers, and Pharmacologists Product Focus: 4-Bromomethyl-oxazole hydrobromide (CAS: 1427195-15-0 / 1060813-03-9)

Executive Summary: The "Click-Ready" Heterocycle

In the landscape of heterocyclic building blocks, This compound serves as a critical "molecular handle." Unlike inert scaffolds, this compound features a highly reactive bromomethyl group at the C4 position, enabling rapid diversification via nucleophilic substitution.

This guide objectively compares oxazole derivatives synthesized from this precursor against their thiazole bioisosteres and standard clinical agents (Ciprofloxacin, Cisplatin). Experimental data confirms that while thiazoles often offer superior lipophilicity, 4-substituted oxazoles provide distinct advantages in hydrogen-bonding capacity and metabolic solubility, making them indispensable for targeting polar binding pockets in enzymes like DNA gyrase and STAT3.

Chemical Context: The Bromomethyl Advantage

The utility of this compound lies in its ability to introduce the 1,3-oxazole ring—a bioisostere of the amide bond—into complex pharmacophores. The bromine atom acts as an excellent leaving group, facilitating


 reactions with amines, thiols, and phenols.
Mechanism of Action (Synthetic)

The electrophilic methylene carbon (


) is susceptible to attack by nucleophiles. This allows for the rapid generation of:
  • Aminomethyl-oxazoles: (via amines)

    
     Antimicrobial agents.
    
  • Oxazolyl-thioethers: (via thiols)

    
     Anticancer agents.
    
  • Oxazolyl-ethers: (via phenols)

    
     Anti-inflammatory agents.
    

SynthesisPathway Precursor 4-Bromomethyl-oxazole (Electrophile) ProductA Aminomethyl-Oxazole (Antimicrobial) Precursor->ProductA + R-NH2 (Base, DMF) ProductB Oxazolyl-Thioether (Anticancer) Precursor->ProductB + Ar-SH (K2CO3, Acetone) Amine Primary/Secondary Amine (Nucleophile) Amine->ProductA Thiol Aryl Thiol (Nucleophile) Thiol->ProductB

Figure 1: Divergent synthesis pathways from this compound. The precursor enables rapid access to distinct bioactive classes.

Comparative Biological Profiling[1]

A. Antimicrobial Activity: Oxazole vs. Thiazole vs. Standards

Oxazole derivatives synthesized from the 4-bromomethyl precursor often target bacterial DNA gyrase. When compared to thiazole analogs, oxazoles generally exhibit lower lipophilicity (LogP) but higher water solubility.

Experimental Data: Minimum Inhibitory Concentration (MIC) in


 
Compound ClassDerivative TypeS. aureus (Gram +)E. coli (Gram -)Solubility (Water)
Oxazole (From 4-Br-Me)4-Aminomethyl-oxazole4 - 816 - 32High
Thiazole (Bioisostere)4-Aminomethyl-thiazole2 - 48 - 16Low
Standard Ciprofloxacin0.5 - 10.01 - 0.5Moderate
Standard Ampicillin2 - 44 - 8High

Data synthesized from comparative studies on azole-linked antibacterial agents [1, 3].[1]

Insight: While thiazole derivatives often show slightly higher potency (lower MIC) due to better membrane penetration (lipophilicity), oxazole derivatives are superior candidates when aqueous solubility is a limiting factor in formulation.

B. Anticancer Activity: Targeting STAT3

In oncology, 4-substituted oxazoles function as inhibitors of STAT3 dimerization. The oxygen atom in the oxazole ring acts as a hydrogen bond acceptor, a feature less pronounced in the sulfur-containing thiazole ring.

Experimental Data: Cytotoxicity (


) in 

CompoundTarget Cell Line

(

)
Mechanism
Oxazole Derivative A MDA-MB-231 (Breast)19.5STAT3 Inhibition
Oxazole Derivative B HT-29 (Colon)22.1Tubulin Polymerization Inhibition
Cisplatin (Control) MDA-MB-231 (Breast)12.4DNA Crosslinking
Doxorubicin (Control) HT-29 (Colon)1.8Topoisomerase II Inhibition

Data derived from oxazole-pyrimidine hybrid studies [4, 5].[2]

Insight: Oxazole derivatives derived from 4-bromomethyl-oxazole show moderate potency compared to Cisplatin but offer a distinct mechanism of action (STAT3 inhibition), making them valuable for combination therapies to overcome cisplatin resistance.

Experimental Protocols

Protocol A: Synthesis of 4-(Aminomethyl)oxazoles

Use this protocol to generate antimicrobial candidates.

  • Preparation: Dissolve this compound (1.0 equiv) in anhydrous DMF.

  • Nucleophile Addition: Add the secondary amine (1.2 equiv) and

    
     (3.0 equiv) to neutralize the hydrobromide salt.
    
  • Reaction: Stir at 60°C for 4–6 hours . Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organic layer with brine.

  • Purification: Silica gel column chromatography.

  • Validation: Confirm structure via

    
     (Look for disappearance of 
    
    
    
    singlet at
    
    
    ppm and appearance of
    
    
    at
    
    
    ppm).
Protocol B: Antimicrobial Susceptibility Assay (MIC)

Standardized broth microdilution method.

  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to

    
     McFarland standard.
    
  • Dilution: Prepare serial two-fold dilutions of the oxazole derivative in DMSO/Mueller-Hinton Broth (range:

    
    ).
    
  • Incubation: Add

    
     inoculum to each well. Incubate at 37°C for 24 hours .
    
  • Readout: MIC is the lowest concentration with no visible turbidity. Use Resazurin dye for visual confirmation (Blue = No growth, Pink = Growth).

Decision Guide: Oxazole vs. Thiazole[4][5][6][7]

When designing a library from 4-Bromomethyl-oxazole, use this logic flow to determine if you should switch to a thiazole precursor.

DecisionTree Start Drug Design Goal Solubility Is Aqueous Solubility Critical? Start->Solubility Target Target Binding Pocket Nature Solubility->Target No (Lipophilicity OK) Oxazole Choose Oxazole (4-Bromomethyl-oxazole) Solubility->Oxazole Yes (High Solubility Needed) Target->Oxazole Polar / H-Bond Acceptor Rich Thiazole Choose Thiazole (Bioisostere) Target->Thiazole Hydrophobic / Lipophilic

Figure 2: Strategic selection guide for medicinal chemists choosing between oxazole and thiazole scaffolds.

References

  • Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. Link

  • Nath, M., et al. (2021). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review. Biomedicine & Pharmacotherapy, 138, 111495. Link

  • Sheeja Rekha, A. G., et al. (2022).[3] A Brief Review On Antimicrobial Activity Of Oxazole Derivatives. Indo American Journal of Pharmaceutical Sciences, 09(9). Link

  • Bhat, A. R., et al. (2020). Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives. Journal of King Saud University - Science, 32(1). Link

  • Zhang, H. Z., et al. (2018).[4] Recent advance in oxazole-based medicinal chemistry.[3] European Journal of Medicinal Chemistry, 144, 444-492. Link

Sources

A Senior Application Scientist's Guide to the Strategic Use of 4-Bromomethyl-oxazole Hydrobromide in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Cost-Benefit Analysis for Researchers and Drug Development Professionals

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][2] Consequently, the efficient construction of substituted oxazoles is a critical endeavor in drug discovery and development. 4-Bromomethyl-oxazole hydrobromide has emerged as a valuable and highly reactive building block for the synthesis of complex, 4-substituted oxazole derivatives.

This guide provides an in-depth cost-benefit analysis of employing this compound, comparing its performance, cost, and handling requirements against viable alternatives. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed strategic decisions in their synthetic campaigns.

The Profile of a Versatile Reagent: this compound

This compound (CAS Number: 1427195-15-0) is typically a grey solid that serves as a potent electrophile. The strategic value of this reagent lies in the high reactivity of the bromomethyl group. As a derivative of a benzyl bromide, the C-Br bond is readily cleaved in nucleophilic substitution reactions due to the stabilization of the resulting carbocation intermediate by the adjacent oxazole ring. This inherent reactivity makes it an excellent substrate for introducing a diverse range of functionalities at the 4-position of the oxazole core.

The oxazole ring itself possesses a distinct electronic character. It is generally considered an electron-rich heterocycle, though less so than furan. Electrophilic substitution is possible, with the C4 position being one of the most reactive sites.[3] However, direct functionalization often suffers from a lack of regioselectivity and can require harsh conditions. By providing a pre-functionalized, highly reactive handle at the C4 position, this compound circumvents these challenges, offering a reliable and direct route to targeted 4-substituted products.

Performance in Synthesis: Applications and Experimental Data

The utility of bromomethyl oxazoles is well-documented in the synthesis of pharmacologically relevant molecules. A prominent example is its application in the synthesis of Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID).[4][5] The synthesis involves the C-alkylation of a malonate carbanion with a 2-bromomethyl oxazole derivative, showcasing the reagent's efficiency in forming new carbon-carbon bonds.[4][5]

Furthermore, related structures like 4-bromomethyl-2-chlorooxazole have proven to be versatile platforms for palladium-catalyzed cross-coupling reactions.[6][7] These building blocks exhibit excellent selectivity, with reactions like Stille and Suzuki couplings proceeding in good to excellent yields at the bromomethyl position, allowing for the subsequent modification at the 2-chloro position.[6] This sequential, site-selective reactivity is invaluable for building molecular complexity.

Exemplary Protocol: Nucleophilic Substitution with a Phenoxide

To illustrate the practical application, the following protocol details a typical nucleophilic substitution reaction, a common transformation for this class of reagents.

Objective: Synthesize 4-(phenoxymethyl)oxazole.

Methodology:

  • Preparation: To a solution of phenol (1.1 equivalents) in a suitable polar aprotic solvent such as DMF or acetonitrile, add a non-nucleophilic base like potassium carbonate (1.5 equivalents).

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes to generate the phenoxide nucleophile.

  • Substrate Addition: Add this compound (1.0 equivalent) to the reaction mixture. Note: The hydrobromide salt will be neutralized in situ by the excess base.

  • Reaction Progress: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-(phenoxymethyl)oxazole.

G cluster_prep Step 1: Nucleophile Generation cluster_reaction Step 2-3: Substitution Reaction cluster_purification Step 4-5: Workup & Purification phenol Phenol + K₂CO₃ phenoxide Potassium Phenoxide phenol->phenoxide Stir 30 min solvent DMF/Acetonitrile mixture Reaction Mixture phenoxide->mixture reagent 4-Bromomethyl-oxazole HBr reagent->mixture Add to phenoxide soln. product_crude Crude Product mixture->product_crude Stir, Monitor (TLC) workup Aqueous Workup & Extraction product_crude->workup purification Column Chromatography workup->purification final_product Pure 4-(phenoxymethyl)oxazole purification->final_product

Caption: Workflow for a nucleophilic substitution using 4-Bromomethyl-oxazole HBr.

A Comparative Analysis of Synthetic Alternatives

The decision to use this compound should be made after considering alternative reagents and synthetic strategies.

ApproachReagent/MethodReactivityCostKey AdvantagesKey Disadvantages
Direct Precursor 4-Bromomethyl-oxazole HBr Very HighHighHigh yield, excellent regioselectivity, versatile for C, N, O, S-alkylation.High cost, potential lachrymator, requires careful handling.
Alternative Halogen 4-Chloromethyl-oxazole HighModerateMore stable and potentially lower cost than the bromo-analog.Less reactive, may require harsher conditions or longer reaction times.[5]
Alcohol Precursor 4-(Hydroxymethyl)oxazole Low (requires activation)LowInexpensive starting material, stable and easy to handle.Requires an additional activation step (e.g., conversion to tosylate, mesylate, or halide).
Named Reactions Van Leusen Synthesis N/AVariableConvergent, builds the oxazole ring from aldehydes and TosMIC.[1]Primarily forms 5-substituted oxazoles; substrate scope limitations.
Named Reactions Robinson-Gabriel Synthesis N/AVariableClassic method for 2,5-disubstituted oxazoles from α-acylamino ketones.[3]Requires specific precursors; may not be suitable for 4-substitution patterns.

The Cost-Benefit Equation

A thorough analysis reveals a clear trade-off between reactivity, efficiency, and cost.

Cost Analysis:

  • This compound: This is a specialty reagent with a correspondingly high price. For example, 1 gram can cost nearly $1,000.

  • 4-(Bromomethyl)oxazole (free base): Similarly priced, with 1 gram costing over $1,000.[8]

  • Alternatives: While direct cost data for chloro- and hydroxymethyl-analogs is less readily available in comparable catalogs, their synthesis from more common starting materials suggests a significantly lower cost, particularly for the hydroxymethyl variant. Reagents for named reactions like TosMIC are moderately priced.

Benefit Analysis:

  • Efficiency and Yield: The high reactivity of the bromomethyl group often translates to higher yields and shorter reaction times compared to less reactive precursors like 4-chloromethyl-oxazole. This can reduce downstream processing costs and improve overall process efficiency.

  • Reduced Step Count: Compared to activating 4-(hydroxymethyl)oxazole or building the ring from scratch, using the bromomethyl derivative is a more direct, step-economical approach. In complex, multi-step syntheses, each saved step significantly increases the overall yield and reduces resource consumption.

  • Predictability and Reliability: The well-defined reactivity of this reagent often leads to cleaner reactions with fewer byproducts, simplifying purification. This reliability is a major asset in both early-stage discovery and process development.

Drawbacks and Mitigation:

  • High Cost: The primary drawback is the significant financial investment. Its use is most justifiable when the value of the final product is high, or when alternative routes have failed or proven inefficient.

  • Handling and Stability: As a reactive alkylating agent, it should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is classified as harmful if swallowed and may cause respiratory irritation.[9] The hydrobromide salt enhances stability compared to the free base, but storage in a freezer is recommended to prevent degradation.

G start Need to Synthesize a 4-Substituted Oxazole? cost_check Is Cost a Primary Constraint? start->cost_check reagent_choice Use 4-Bromomethyl-oxazole HBr cost_check->reagent_choice No alternative_path Consider Alternatives cost_check->alternative_path Yes reagent_benefits Benefits: - High Reactivity - High Yield - Fewer Steps reagent_choice->reagent_benefits alternative_options Which Alternative? alternative_path->alternative_options chloro_analog Use 4-Chloromethyl-oxazole alternative_options->chloro_analog Moderate Reactivity OK? hydroxy_analog Use 4-(Hydroxymethyl)oxazole + Activation Step alternative_options->hydroxy_analog Lowest Cost Needed? de_novo De Novo Synthesis (e.g., Van Leusen) alternative_options->de_novo Different Substitution Pattern?

Caption: Decision-making flowchart for selecting a synthetic strategy.

Conclusion and Strategic Recommendations

This compound is a premium reagent whose benefits are most pronounced in specific synthetic contexts. It is not a universally applicable starting material but rather a strategic tool for overcoming specific chemical challenges.

We recommend the use of this compound when:

  • High-Value Targets: The synthesis is directed toward high-value molecules such as late-stage drug candidates or complex natural products, where the cost of the reagent is negligible compared to the value of the final product.

  • Yield is Critical: Maximizing yield is paramount, particularly in the final steps of a long synthetic sequence.

  • Reaction Conditions are Mild: The target molecule is sensitive, and the mild conditions often enabled by this reagent's high reactivity are necessary to preserve fragile functional groups.

  • Alternative Routes Have Failed: Other, more cost-effective methods have resulted in low yields, complex mixtures, or failed reactions.

Conversely, alternatives should be prioritized when:

  • Large-Scale Synthesis: Cost per gram is a primary driver, and a multi-ton campaign is envisioned.

  • Early-Stage Exploration: A more economical route is sufficient for initial proof-of-concept studies.

  • An Extra Step is Tolerable: The activation of a hydroxymethyl precursor or the development of a de novo synthesis is feasible and economically advantageous in the long run.

Ultimately, this compound represents an investment in efficiency, reliability, and speed. For the drug development professional, this can translate to faster lead optimization and a more rapid path to clinical evaluation, a benefit that often outweighs its considerable cost.

References

  • Stanway, S. J., & Taylor, R. J. (2004). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. ResearchGate. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). ResearchGate. [Link]

  • oxazole synthesis and reactions. (2022, January 27). YouTube. [Link]

  • 4-(Bromomethyl)-3,5-dimethyl-1,2-oxazole. PubChem. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Li, G., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1698. [Link]

  • Biswas, T. (2022, January 15). Oxazole Synthesis by four Name Reactions. YouTube. [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(24), 3615-3641. [Link]

  • Preparation method of 4-methyl-5-alkoxy oxazole.
  • Synthesis of 2-Bromomethyl-4-methyl-2,3-dihydrofuro[3,2-c]quinoline and Some Its Transformations. ResearchGate. [Link]

  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (n.d.). Europe PMC. [Link]

  • 4-bromomethyl-2-chlorooxazole - a versatile oxazole cross-coupling unit for the synthesis of 2,4-disubstituted oxazoles. York Research Database. [Link]

Sources

Comparative Guide: One-Pot vs. Multi-Step Synthesis of Disubstituted Oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxazole pharmacophore is ubiquitous in bioactive natural products (e.g., Virginiamycin) and kinase inhibitors.[1] For decades, the Robinson-Gabriel synthesis has served as the gold standard for generating 2,5-disubstituted oxazoles, offering reliability at the cost of step-economy.[1] However, the emergence of oxidative one-pot cyclizations —specifically iodine-mediated annulations—challenges this paradigm.[1]

This guide objectively compares the classical multi-step Robinson-Gabriel approach against modern iodine-mediated one-pot protocols.[1] Analysis reveals that while one-pot methods offer superior atom economy and reduced solvent waste (lower E-Factor), the multi-step approach remains superior for substrates requiring precise regiospecific control of sensitive functionalities.[1]

Part 1: Mechanistic Foundations[1]

To understand the performance differences, we must analyze the causality of ring closure in both systems.

The Multi-Step Standard: Robinson-Gabriel Synthesis

This classical route relies on the cyclodehydration of 2-acylamino ketones.[1][2] It is fundamentally a dehydrative closure .[1]

  • Step 1 (Amide Coupling): An

    
    -amino ketone is coupled with an acyl chloride or anhydride.[1]
    
  • Step 2 (Cyclodehydration): The resulting 2-acylamino ketone undergoes intramolecular attack of the amide oxygen onto the ketone carbonyl, followed by water elimination.[1]

  • Critical Constraint: The reaction often requires harsh dehydrating agents (

    
    , 
    
    
    
    , or Burgess reagent) which can degrade acid-sensitive moieties.[1]
The One-Pot Challenger: Iodine-Mediated Oxidative Cyclization

This method typically utilizes ketones and primary amines (or internal alkynes) and proceeds via an oxidative annulation .[1]

  • Mechanism: In situ formation of a ketimine intermediate is followed by

    
    -iodination.[1] The iodine activates the C-H bond, facilitating intramolecular nucleophilic attack and subsequent oxidation to aromatize the ring.[1]
    
  • Advantage: It bypasses the isolation of the acylamino ketone, driven kinetically by the oxidative trapping of the intermediate.[1]

Pathway Visualization

The following diagram contrasts the linear, isolation-heavy workflow of Robinson-Gabriel against the convergent nature of the Iodine-mediated route.

Oxazole_Synthesis_Comparison cluster_0 Multi-Step: Robinson-Gabriel cluster_1 One-Pot: Iodine-Mediated Start_RG Alpha-Amino Ketone Inter_RG 2-Acylamino Ketone (ISOLATED) Start_RG->Inter_RG Acylation (-HCl) Product_RG 2,5-Disubstituted Oxazole Inter_RG->Product_RG Cyclodehydration (POCl3/H2SO4, -H2O) Start_OP Ketone + Benzylamine Inter_OP [Alpha-Iodo Imine Intermediate] Start_OP->Inter_OP I2, TBAI (In-situ) Product_OP 2,5-Disubstituted Oxazole Inter_OP->Product_OP Oxidative Closure (-2HI)

Caption: Figure 1. Comparative workflow showing the isolation bottleneck in Robinson-Gabriel synthesis versus the cascade efficiency of the Iodine-mediated one-pot protocol.

Part 2: Comparative Analysis

The following data aggregates performance metrics from recent literature (2015–2024), comparing standard Robinson-Gabriel protocols (using


 or Burgess reagent) against Iodine/TBHP mediated one-pot systems.
Performance Metrics Table
MetricMulti-Step (Robinson-Gabriel)One-Pot (Iodine-Mediated)Verdict
Overall Yield 40% – 65% (over 2 steps)70% – 92%One-Pot wins on raw efficiency.[1]
Atom Economy Low (Loss of leaving groups in acylation + dehydrating agents)High (Oxidant is main byproduct source)One-Pot is greener.[1]
Time Efficiency 24 – 48 Hours (Includes 2x workups)4 – 12 HoursOne-Pot drastically reduces labor.[1]
Purification High Burden (Intermediate purification required)Moderate (Single final column)One-Pot reduces solvent use.[1][3]
Regiospecificity Excellent (Pre-determined by starting material structure)Good (Can suffer from mixed isomers if ketone is asymmetric)Multi-Step offers higher structural certainty.[1]
Functional Group Tolerance Low/Moderate (Acid-sensitive groups degrade)High (Tolerates esters, halides, ethers)One-Pot is milder.[1]
Critical Analysis: The "Hidden" Costs

While the one-pot method appears superior, two factors often drive chemists back to the multi-step approach:

  • Substrate Availability: The one-pot iodine method requires specific ketone/amine pairs.[1] If your starting materials are complex chiral amino acids, the Robinson-Gabriel route (via Wipf modification) preserves stereocenters better than oxidative conditions which may racemize

    
    -centers.[1]
    
  • Scalability: Iodine-mediated reactions can be exothermic and generate significant iodide waste streams, which are costly to remediate at kilogram scale compared to

    
     or 
    
    
    
    .[1]

Part 3: Experimental Protocols

Protocol A: Classical Robinson-Gabriel Synthesis (Stepwise)

Best for: Complex substrates requiring rigorous structural definition.[1]

Step 1: Acylation

  • Dissolve

    
    -amino ketone hydrochloride (1.0 equiv) in dry DCM at 0°C.
    
  • Add

    
     (2.2 equiv) followed by dropwise addition of benzoyl chloride (1.1 equiv).[1]
    
  • Stir at RT for 4 hours.

  • Workup: Wash with 1N HCl, sat.

    
    , and brine.[1] Dry over 
    
    
    
    .[1][2]
  • Validation: Isolate intermediate. Confirm amide peak in IR (

    
    ) and mass shift.[1]
    

Step 2: Cyclodehydration

  • Dissolve the isolated amide (1.0 equiv) in

    
     (5.0 equiv).[1] Note: For acid-sensitive substrates, use Burgess reagent in THF.[1]
    
  • Heat to reflux (90–100°C) for 2 hours. Monitor by TLC for disappearance of amide.[1]

  • Quench: Pour carefully onto crushed ice/water (Exothermic!). Neutralize with

    
    .[1][2]
    
  • Extract with EtOAc, dry, and purify via silica gel chromatography (Hexane/EtOAc).

Protocol B: Iodine-Mediated One-Pot Synthesis

Best for: Rapid library generation and high-throughput screening.[1]

Reagents: Acetophenone derivative (1.0 equiv), Benzylamine derivative (1.2 equiv), Iodine (


, 0.5 equiv), TBHP (2.0 equiv), DMSO (Solvent).[1]
  • Setup: In a sealed tube, combine the ketone and amine in DMSO (0.5 M concentration).

  • Catalyst Addition: Add molecular iodine (

    
    ) and tert-butyl hydroperoxide (TBHP) as the terminal oxidant.[1]
    
  • Reaction: Heat the mixture to 80–100°C for 6–8 hours.

    • Mechanism Check: The solution will initially darken (iodine) and then lighten as the organoiodine intermediates form and consume the oxidant.[1]

  • Workup: Cool to RT. Quench with saturated sodium thiosulfate (

    
    ) to remove residual iodine (color change from brown to yellow/clear).[1]
    
  • Extraction: Extract with EtOAc. Wash with water (to remove DMSO) and brine.[1]

  • Purification: Flash chromatography on silica gel.

Part 4: Decision Matrix

Use this logic flow to select the appropriate method for your campaign.

Decision_Matrix Start Start: Select Synthesis Route Q1 Is the substrate acid-sensitive? Start->Q1 Q2 Is the starting material a chiral amino acid? Q1->Q2 No Result_OnePot USE ONE-POT (Iodine/Oxidative) Q1->Result_OnePot Yes (Avoid Acid) Q3 Is this for a >100g scale-up? Q2->Q3 No Result_Wipf USE MODIFIED RG (Wipf/Burgess) Q2->Result_Wipf Yes (Preserve Chiral Center) Q3->Result_OnePot No (Speed Priority) Result_RG USE MULTI-STEP (Robinson-Gabriel) Q3->Result_RG Yes (Cost/Safety)

Caption: Figure 2. Decision tree for selecting between Robinson-Gabriel and One-Pot methodologies based on substrate sensitivity, chirality, and scale.

References

  • Robinson-Gabriel Synthesis Mechanism & History

    • Robinson, R. (1909).[1][4] "CCXXXII.—A new synthesis of oxazoles." Journal of the Chemical Society, Transactions. Link

  • Iodine-Mediated Oxidative Cyclization (Key One-Pot Reference)

    • Adhikary, S., & Banerji, B. (2023).[1][5] "Iodine Mediated One-Pot Synthesis of Polyarylated-Oxazoles from Internal Alkynes." ChemistrySelect. Link[1]

  • Green Chemistry & Atom Economy in Oxazole Synthesis

    • Tang, S., et al. (2016).[1][6] "Pot economy and one-pot synthesis."[1][2][6][7][8] Chemical Science. Link

  • Van Leusen Oxazole Synthesis (Alternative One-Pot)

    • Van Leusen, A. M., et al. (1972).[1][4] "A novel and efficient synthesis of oxazoles from tosylmethylisocyanide and carbonyl compounds."[1] Tetrahedron Letters. Link[1]

  • Iodine-Catalyzed Functionalization of Amines

    • Gao, W-C., et al. (2020).[1] "Iodine-Catalyzed Functionalization of Primary Aliphatic Amines to Oxazoles." ACS Omega.[1] Link[1]

Sources

Safety Operating Guide

Navigating the Disposal of 4-Bromomethyl-oxazole Hydrobromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher engaged in the fast-paced world of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive, experience-driven protocol for the proper disposal of 4-Bromomethyl-oxazole hydrobromide, a reactive halogenated heterocyclic compound. Our focus is to move beyond mere compliance, embedding a culture of safety and environmental responsibility within your laboratory's standard operating procedures.

Understanding the Inherent Risks: A Pre-Disposal Hazard Assessment

These related compounds are consistently classified as corrosive and can cause severe skin burns and eye damage.[1][2][3] They are also known to be respiratory irritants.[4][5] The hydrobromide salt form suggests that it is acidic and will be corrosive to metals.[6] Therefore, all handling and disposal procedures must be conducted with the assumption that this compound is a hazardous substance.

Hazard Category Description Primary Precaution
Corrosive Causes severe skin burns and eye damage upon contact.[1][2][3]Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and eye/face protection.[1][3]
Respiratory Irritant May cause respiratory irritation if inhaled.[4][5]Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
Acidic As a hydrobromide salt, it is acidic and potentially corrosive to metals.[6]Store in appropriate containers and away from incompatible materials such as strong bases and oxidizing agents.[1]
Environmental Hazard Discharge into the environment must be avoided.[7]Dispose of as hazardous waste; do not pour down the drain.[8]

The Disposal Workflow: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring that each step logically follows from a safety and compliance perspective.

Step 1: Segregation and Labeling

Proper waste segregation is the cornerstone of safe laboratory practice. Immediately upon deciding to dispose of this compound, it must be segregated as halogenated organic waste .

  • Action: Place the compound and any contaminated materials (e.g., weighing paper, pipette tips) into a designated, leak-proof, and clearly labeled hazardous waste container.[9]

  • Causality: Segregating at the source prevents accidental mixing with incompatible waste streams, which could lead to dangerous chemical reactions. Clear labeling ensures that all personnel are aware of the container's contents and associated hazards.

Step 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Given the corrosive nature of this compound, a stringent PPE protocol is non-negotiable.

  • Required PPE:

    • Gloves: Chemically resistant gloves (e.g., nitrile) are mandatory. For extensive handling, consider double-gloving.

    • Eye Protection: Tightly fitting safety goggles or a face shield are essential to protect against splashes.[7]

    • Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact.[7]

    • Respiratory Protection: If there is a risk of aerosol or dust formation, a full-face respirator should be used.[7]

Step 3: The Disposal Procedure

All disposal activities must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.

  • For Solid Waste:

    • Carefully transfer the solid this compound into a designated solid hazardous waste container.

    • Rinse the original container with a suitable organic solvent (e.g., acetone) to remove any residual compound.[10] This rinse aid should then be disposed of as liquid hazardous waste.

  • For Liquid Waste (Solutions containing the compound):

    • Pour the solution directly into a designated halogenated organic liquid waste container.

    • Rinse the container with a small amount of a suitable solvent and add the rinsate to the waste container.

  • For Contaminated Materials:

    • All materials that have come into contact with this compound, including gloves, absorbent pads, and glassware, must be disposed of as hazardous waste.[11]

    • Reusable glassware can be decontaminated by soaking in a 10% bleach solution for 24 hours, followed by thorough rinsing.[11]

Step 4: Final Disposal and Documentation
  • Action: Once the waste container is full, it must be sealed and stored in a designated satellite accumulation area. Contact your institution's Environmental Health and Safety (EHS) office for pickup and final disposal by a licensed chemical destruction plant.[7][11]

  • Documentation: Maintain a detailed log of the waste, including the chemical name, quantity, and date of disposal. This is crucial for regulatory compliance.[9]

Emergency Procedures: Preparing for the Unexpected

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.[1][4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[1][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][4]

  • Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand or diatomaceous earth).[6]

    • Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.

    • Ventilate the area.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram outlines the key decision points and actions.

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps start Disposal of 4-Bromomethyl-oxazole hydrobromide Required assess_hazards Assess Hazards: - Corrosive - Respiratory Irritant - Acidic start->assess_hazards don_ppe Don Appropriate PPE: - Gloves - Goggles/Face Shield - Lab Coat assess_hazards->don_ppe waste_type Identify Waste Type don_ppe->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid contaminated_materials Contaminated Materials waste_type->contaminated_materials Contaminated Materials collect_solid Collect in Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Liquid Halogenated Waste Container liquid_waste->collect_liquid collect_contaminated Collect in Designated Hazardous Waste Container contaminated_materials->collect_contaminated seal_store Seal and Store in Satellite Accumulation Area collect_solid->seal_store collect_liquid->seal_store collect_contaminated->seal_store contact_ehs Contact EHS for Pickup seal_store->contact_ehs document Document Disposal contact_ehs->document end Disposal Complete document->end

Caption: Disposal workflow for this compound.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the inherent hazards, adhering to a robust disposal protocol, and being prepared for emergencies, researchers can ensure that their groundbreaking work does not come at the cost of their well-being or that of the environment. This guide serves as a foundational document to be integrated into your laboratory's specific safety protocols, fostering a culture where safety is as paramount as scientific discovery.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Hydrobromic acid. Retrieved from [Link]

  • GOV.UK. (n.d.). Bromine: incident management. Retrieved from [Link]

  • University of North Texas Health Science Center. (n.d.). Standard Operating Procedures for Bromo-Deoxyuridine (BrdU). Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 1). How Can You Safely Dispose of Solvents? [Video]. YouTube. Retrieved from [Link]

  • Shiva K Rastogi Lectures. (2022, October 17). Chemical Waste Identification Classification and Proper Disposal. [Video]. YouTube. Retrieved from [Link]

  • Loba Chemie. (2016, June 13). 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS. Retrieved from [Link]

  • MDPI. (n.d.). Closing the Loop on Personal Protective Equipment: Collection, Polymer Recovery, and Circular Pathways for Post-Consumer PPE. Retrieved from [Link]

  • Hillsborough Television. (2012, December 10). How to Store and Dispose of Chemicals - Hazard Mitigation Safety. [Video]. YouTube. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Bromomethyl-oxazole hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

4-Bromomethyl-oxazole hydrobromide presents a dual-hazard profile that requires a specific containment strategy beyond standard organic synthesis protocols.

  • Alkylating Potential (The Bromomethyl Group): The bromomethyl moiety (

    
    ) is a potent electrophile.[1] In physiological environments, it can alkylate DNA and proteins, classifying it as a potential mutagen and severe lachrymator.
    
  • Corrosivity (The Hydrobromide Salt): Upon contact with mucosal moisture or humidity, the HBr salt hydrolyzes to release hydrobromic acid, causing immediate, severe skin burns (Category 1B/1C) and respiratory tract damage.

Operational Directive: Treat this compound not just as a corrosive, but as a "Corrosive Alkylating Agent." Standard nitrile gloves are often insufficient for prolonged contact due to the permeation characteristics of alkyl halides in common organic solvents.[1]

Strategic PPE Selection: The "Barrier-in-Depth" Approach

Do not rely on single-layer protection.[1][2] The following matrix synthesizes permeation data for alkyl bromides and hydrobromic acid to provide a self-validating safety system.

Hand Protection (The Critical Control Point)

Scientific Rationale: Alkyl bromides are often handled in solvents like Dichloromethane (DCM) or Dimethylformamide (DMF).[1] Standard 4-mil nitrile gloves degrade rapidly in DCM (breakthrough <2 minutes), allowing the dissolved alkylating agent to penetrate the skin unnoticed.

Hazard LevelRecommended Glove ConfigurationRationale
Standard Handling (Weighing solids, closed transfer)Double Nitrile (High Contrast) Inner: Bright Blue/Purple (4 mil)Outer:[1] White/Clear (4 mil)Provides ~15 minutes of splash protection.[1] Color contrast allows immediate visual detection of outer glove breaches.[1]
High Risk (Solubilization, Syringe transfer, Spills)Laminate + Nitrile Inner: Silver Shield® (EVOH/PE)Outer: Standard Nitrile (for grip)Mandatory. Laminate films are chemically impervious to alkyl halides and chlorinated solvents for >4 hours.[1] The outer nitrile provides the dexterity that laminate gloves lack.[1]
Eye & Respiratory Protection[1][2][3][4][5][6][7][8]
  • Eyes: Chemical Splash Goggles (Indirect Venting) are non-negotiable.[1] Safety glasses do not seal against corrosive dust or vapors.[1]

  • Respiratory: All operations must occur within a certified fume hood.[1] If handling outside a hood (e.g., balance enclosure failure), a Full-Face Respirator with Multi-Gas/Vapor (OV/AG) and P100 cartridges is required to neutralize both the organic alkylating vapors and acid gases.

Visualization: PPE Decision Logic

PPE_Decision_Tree Start Task Assessment Solid Handling Solid (Weighing/Aliquot) Start->Solid Solution Handling Solution (Reaction/Extraction) Start->Solution Standard Standard Protocol: Double Nitrile Gloves + Splash Goggles + Fume Hood Solid->Standard Dry powder only Solvent Solvent Type? Solution->Solvent Solvent->Standard Water/Methanol HighRisk High-Risk Protocol: Silver Shield® Liner + Outer Nitrile + Face Shield Solvent->HighRisk DCM/DMF/THF (Permeation Risk)

Figure 1: Decision logic for selecting glove configurations based on solvent permeation risks. Note that chlorinated solvents (DCM) trigger the High-Risk protocol due to carrier effects.

Operational Protocols

Weighing & Transfer (Solid State)
  • The Problem: Hydrobromide salts are hygroscopic and prone to static charge.[1] Static can cause the corrosive powder to "jump" onto the user's cuffs or balance surfaces.[1]

  • The Protocol:

    • Static Control: Use an ionizing anti-static gun on the weighing boat and spatula before touching the powder.[1]

    • Containment: Weigh inside a fume hood. If air drafts disturb the balance, use a secondary containment box (e.g., a plastic tub with a hole for the spatula) inside the hood, rather than turning the hood off.

    • Decontamination: Immediately wipe the balance area with a saturated Sodium Bicarbonate wipe to neutralize invisible acidic residues.[1]

Solubilization (Liquid State)
  • The Problem: Dissolving HBr salts is often exothermic.[1]

  • The Protocol:

    • Add the solvent to the solid slowly.[1]

    • Ventilation: Ensure the vessel is vented (needle/bubbler) if neutralizing; evolution of gases (CO2 from bicarbonate washes) can pressurize sealed vials, risking rupture and spraying of the alkylating agent.

Emergency Response & Disposal

Decontamination of Spills

Do not simply wipe up a spill with paper towels; this leaves active alkylating agents in the trash.[1] You must chemically deactivate (quench) the substance.[1]

Quenching Solution (The "Destroyer"):

  • Composition: 10% Sodium Thiosulfate (

    
    ) + 5% Sodium Bicarbonate (
    
    
    
    ) in water.[1]
  • Mechanism:

    • Thiosulfate:[1] Acts as a potent nucleophile to displace the bromine, destroying the alkylating potential.

    • Bicarbonate:[1][3] Neutralizes the hydrobromic acid.[1]

Disposal Workflow
  • Solids: Pack in a separate container labeled "Corrosive / Toxic - Alkylating Agent."[1] Do not mix with general organic waste.[1]

  • Liquids: Quench reaction mixtures with the Thiosulfate solution before disposal into aqueous waste (if compatible) or segregate as halogenated organic waste.[1]

Visualization: Spill Response Algorithm

Spill_Response Spill Spill Detected Type State? Spill->Type SolidSpill Solid Powder Type->SolidSpill LiquidSpill Liquid Solution Type->LiquidSpill Action1 Cover with wet paper towel (Prevent dust) SolidSpill->Action1 Action2 Apply Quench Soln: (Thiosulfate + Bicarb) LiquidSpill->Action2 Action1->Action2 Wait Wait 15 Mins (Deactivation) Action2->Wait Cleanup Double Bag & Label as HazWaste Wait->Cleanup

Figure 2: Step-by-step chemical deactivation pathway for spills.[1] The "Wait" step is critical to ensure the alkylating moiety is fully consumed by the thiosulfate.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).[1] United States Department of Labor.[1] [Link]

Sources

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.